Technical Documentation Center

4,5-Dimethyldihydrofuran-2(3h)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-Dimethyldihydrofuran-2(3h)-one
  • CAS: 6971-63-7

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 4,5-Dimethyldihydrofuran-2(3H)-one: A Technical Guide for Structural Elucidation

Executive Summary 4,5-Dimethyldihydrofuran-2(3H)-one (also known as 4,5-dimethyl- γ -butyrolactone) is a highly versatile structural motif found in numerous natural products, semiochemicals, and pharmaceutical intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dimethyldihydrofuran-2(3H)-one (also known as 4,5-dimethyl- γ -butyrolactone) is a highly versatile structural motif found in numerous natural products, semiochemicals, and pharmaceutical intermediates 1[1]. Accurate structural elucidation of this molecule is critical, as its biological and ecological activity often hinges on the relative stereochemistry (cis vs. trans) of the methyl groups at the C4 and C5 positions2[2].

This whitepaper provides a rigorous, field-proven framework for the 1 H and 13 C NMR characterization of 4,5-dimethyldihydrofuran-2(3H)-one. By detailing the causality behind experimental choices and establishing self-validating assignment protocols, this guide serves as an authoritative resource for researchers engaged in complex stereocontrolled synthesis 3[3].

Theoretical Framework and Structural Dynamics

The γ -butyrolactone ring typically adopts an envelope conformation to minimize torsional strain. The introduction of methyl groups at C4 and C5 introduces significant steric interactions that dictate the NMR spectral behavior:

  • In the cis-isomer: The methyl groups are syn-coplanar, leading to steric crowding. This influences both the chemical shifts (via the γ -gauche shielding effect) and the coupling constants (via the Karplus relationship).

  • In the trans-isomer: The pseudo-equatorial/pseudo-axial arrangement alleviates this strain, resulting in distinct magnetic environments compared to the cis counterpart.

Understanding these dynamic conformational states is the foundational causality behind why specific 2D NMR techniques are strictly required for unambiguous assignment.

Spectral Analysis: 1 H and 13 C NMR

H NMR Chemical Shifts and Multiplicity

The 1 H NMR spectrum of 4,5-dimethyldihydrofuran-2(3H)-one is characterized by a continuous spin system. The chiral centers at C4 and C5 break the symmetry of the molecule, rendering the two protons at C3 diastereotopic . Because they exist in different magnetic environments, they couple to each other with a large geminal coupling constant ( 2J≈17 Hz), appearing as distinct doublets of doublets (dd). The H-5 proton is the most deshielded due to the direct electron-withdrawing effect of the adjacent ring oxygen.

Table 1: Representative 1 H NMR Data (trans-isomer in CDCl 3​ , 400 MHz)

PositionShift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment Logic
H-5 4.35dq1H J4,5​≈6.0 , J5,Me​=6.5 Deshielded by adjacent oxygen. Coupled to H-4 and C5-methyl.
H-3a 2.65dd1H Jgem​=17.0 , J3a,4​=8.5 Diastereotopic proton α to carbonyl.
H-3b 2.25dd1H Jgem​=17.0 , J3b,4​=9.5 Diastereotopic proton α to carbonyl.
H-4 2.15m1H-Complex multiplet due to coupling with H-3a, H-3b, H-5, and C4-methyl.
C5-CH 3​ 1.35d3H J=6.5 Methyl group on C-5.
C4-CH 3​ 1.15d3H J=7.0 Methyl group on C-4.
C NMR Chemical Shifts and the γ -Gauche Effect

The 13 C NMR spectrum provides a direct map of the carbon skeleton. A critical diagnostic tool for stereochemical assignment is the γ -gauche effect . When comparing isomers, the cis-isomer exhibits an upfield shift (shielding) of the C4 and C5 methyl carbons by ~2-4 ppm due to steric compression, whereas the trans-isomer remains relatively deshielded.

Table 2: Representative 13 C NMR Data (trans-isomer in CDCl 3​ , 100 MHz)

PositionShift ( δ , ppm)TypeAssignment Logic
C-2 176.5CqCarbonyl carbon of the lactone ring. Highly deshielded.
C-5 82.4CHDeshielded by direct attachment to ring oxygen.
C-4 38.2CHAliphatic methine, β to oxygen and carbonyl.
C-3 36.5CH 2​ Aliphatic methylene, α to carbonyl.
C5-CH 3​ 19.1CH 3​ Methyl carbon attached to C-5.
C4-CH 3​ 14.5CH 3​ Methyl carbon attached to C-4.

Experimental Protocols for High-Resolution NMR

To ensure reproducibility and high-fidelity data, the following self-validating protocol must be adhered to.

Step-by-Step Methodology: Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified lactone in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Causality: Removing particulate matter prevents localized magnetic susceptibility gradients, ensuring sharp linewidths (< 0.5 Hz).

  • Probe Tuning and Shimming: Insert the sample into the spectrometer. Perform automated or manual gradient shimming on the 2 H lock signal of CDCl 3​ . Tune and match the probe for both 1 H and 13 C frequencies to maximize the quality factor (Q) of the RF coil.

  • 1D 1 H Acquisition: Acquire the spectrum using a 30° pulse angle. Causality: A 30° pulse ensures rapid longitudinal relaxation (T1), allowing for a shorter relaxation delay (D1 = 2.0s) without sacrificing quantitative integration. Acquire 16-32 scans.

  • 1D 13 C Acquisition: Acquire using a power-gated broadband proton decoupling sequence (e.g., WALTZ-16). Causality: Power-gated decoupling prevents Nuclear Overhauser Effect (NOE) buildup during the relaxation delay, preventing the distortion of carbon signal intensities. Acquire 512-1024 scans.

NMR_Workflow A Sample Preparation (CDCl3, 0.03% TMS) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) B->C D Data Processing (FT, Phase, Baseline) C->D E Signal Assignment & Stereochemical Analysis D->E

Standard NMR acquisition and processing workflow for structural elucidation.

2D NMR Workflows for Unambiguous Assignment

Relying solely on 1D NMR can lead to misassignments due to signal overlap. A self-validating 2D NMR workflow ensures absolute certainty by creating a closed-loop verification system.

Step-by-Step Methodology: 2D Execution and Logic
  • COSY (Correlation Spectroscopy): Map the continuous spin system. Trace the cross-peaks from the C5-methyl H-5 H-4 C4-methyl, and H-4 H-3a/H-3b.

  • HSQC (Heteronuclear Single Quantum Coherence): Validate the 1D 13 C assignments by directly correlating them to the assigned 1 H signals. Causality: This prevents misassignment of the closely spaced C-3 and C-4 carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Assign the quaternary C-2 carbonyl carbon. Look for strong 3JCH​ cross-peaks from H-3a, H-3b, and H-4 to the carbonyl carbon (~176.5 ppm).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Execute the definitive experiment for stereochemical assignment.

    • Observation Logic: In the cis-isomer, a strong NOE cross-peak will be observed between the C4-methyl and C5-methyl protons due to spatial proximity (< 5 Å). In the trans-isomer, this cross-peak is absent; instead, NOEs between the C4-methyl and H-5, or C5-methyl and H-4, will dominate.

NMR_Logic H1 1H Signals COSY 1H-1H COSY H1->COSY J-coupling HSQC 1H-13C HSQC H1->HSQC Direct C-H HMBC 1H-13C HMBC H1->HMBC Long-range C-H NOESY NOESY / ROESY H1->NOESY Spatial proximity C13 13C Signals C13->HSQC C13->HMBC Structure 3D Structure & Assignments COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Logical flow of 2D NMR experiments integrating into final 3D structural assignment.

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways of 4,5-Dimethyldihydrofuran-2(3H)-one: A Mechanistic and Methodological Guide

Executive Summary 4,5-Dimethyldihydrofuran-2(3H)-one (structurally classified as 4,5-dimethyl- γ -butyrolactone) is a specialized cyclic ester with significant implications in flavor chemistry, pheromone biosynthesis, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dimethyldihydrofuran-2(3H)-one (structurally classified as 4,5-dimethyl- γ -butyrolactone) is a specialized cyclic ester with significant implications in flavor chemistry, pheromone biosynthesis, and bacterial signaling[1]. For researchers and drug development professionals, the mass spectrometric (MS) characterization of this molecule cannot be a mere pattern-matching exercise. It requires a deep understanding of gas-phase thermodynamic events. This whitepaper elucidates the causality behind its collision-induced dissociation (CID) pathways and provides a self-validating analytical workflow for its robust quantification.

Thermochemical Causality of Ionization

In positive electrospray ionization (ESI+), the highest electron density in γ -butyrolactones resides at the carbonyl oxygen[2]. Consequently, protonation occurs almost exclusively at this site, yielding a highly stable [M+H]+ precursor ion at m/z 115.0759.

The Causality of Instability: The addition of the proton critically weakens the adjacent endocyclic C-O bond. This structural perturbation primes the lactone ring for subsequent gas-phase unimolecular dissociation when subjected to collision gas (e.g., Argon or Nitrogen) in the collision cell of a tandem mass spectrometer[2][3].

Elucidation of Core Fragmentation Pathways (CID-MS/MS)

The fragmentation of 4,5-Dimethyldihydrofuran-2(3H)-one is driven by the minimization of gas-phase Gibbs free energy, heavily favoring the expulsion of stable neutral molecules[2].

  • Pathway A: Dehydration (Loss of H2​O , -18 Da) The hallmark of protonated γ -butyrolactones is the facile loss of water[2]. Ring-opening of the protonated lactone forms a transient carbocation, which rapidly undergoes intramolecular proton transfer and dehydration. This yields a highly conjugated, resonance-stabilized acylium ion at m/z 97.06. Due to its thermodynamic stability, this fragment typically forms the base peak at low-to-medium collision energies (CE 10–15 eV).

  • Pathway B: Decarbonylation (Loss of CO , -28 Da) Following dehydration, the m/z 97 acylium ion undergoes a secondary fragmentation event. The expulsion of carbon monoxide (-28 Da) is a thermodynamically favorable process that generates a stable aliphatic carbocation at m/z 69.07[2].

  • Pathway C: Decarboxylation (Loss of CO2​ , -44 Da) An alternative, parallel pathway involves the direct extrusion of carbon dioxide from the [M+H]+ precursor. This concerted ring-contraction mechanism yields a fragment at m/z 71.08. While less abundant than the dehydration pathway, it serves as a critical orthogonal qualifier ion for structural confirmation[3].

  • Pathway D: Alkyl Cleavage (Loss of CH3​ , -15 Da) Cleavage of the methyl groups at the C4 or C5 position results in a minor fragment at m/z 100.05, typically requiring higher collision energies to overcome the activation barrier.

Fragmentation M [M+H]+ m/z 115.08 W [M+H - H2O]+ m/z 97.06 M->W -H2O (-18 Da) CO2 [M+H - CO2]+ m/z 71.08 M->CO2 -CO2 (-44 Da) CH3 [M+H - CH3]+ m/z 100.05 M->CH3 -CH3 (-15 Da) CO [M+H - H2O - CO]+ m/z 69.07 W->CO -CO (-28 Da)

Primary CID-MS/MS fragmentation pathways of protonated 4,5-Dimethyldihydrofuran-2(3H)-one.

Quantitative Data and MRM Transitions

To translate these mechanistic insights into a targeted quantitative assay, Multiple Reaction Monitoring (MRM) transitions must be optimized. The tables below summarize the exact masses and optimized parameters for triple quadrupole (QqQ) platforms.

Table 1: Exact Mass and Formula Data

SpeciesFormulaTheoretical Exact Mass (Da)Mass Error Tolerance
Neutral Molecule C6​H10​O2​ 114.0681N/A
Protonated Precursor [C6​H11​O2​]+ 115.0759 5 ppm
Dehydrated Fragment [C6​H9​O]+ 97.0653 5 ppm
Decarbonylated Fragment [C5​H9​]+ 69.0704 5 ppm

Table 2: Optimized MRM Transitions for Quantitation

Transition (m/z)PurposeDwell Time (ms)Collision Energy (eV)
115.1 97.1Quantifier5012
115.1 69.1Qualifier 15022
115.1 71.1Qualifier 25018

Self-Validating Experimental Protocol for LC-MS/MS

In rigorous drug development and metabolomics environments, an analytical protocol must be self-validating. The method below inherently controls for false positives, matrix effects, and artifactual in-source fragmentation[4].

Workflow A 1. Sample Prep (LLE & Spike-in) B 2. UHPLC Separation (C18, Gradient) A->B C 3. ESI(+) Source (Protonation) B->C D 4. CID Fragmentation (Argon Gas) C->D E 5. Data Validation (Ion Ratio Check) D->E

Self-validating LC-MS/MS experimental workflow for lactone analysis.

Step-by-Step Methodology:

Step 1: Sample Preparation & Internal Standardization

  • Action: Extract 100 μ L of the biological sample using Liquid-Liquid Extraction (LLE) with 400 μ L of ethyl acetate.

  • Self-Validation Mechanism: Spike the sample with a stable-isotope-labeled internal standard (e.g., D6​ -4,5-dimethyl- γ -butyrolactone) prior to extraction. The absolute recovery of the IS validates the extraction efficiency, while its exact chromatographic co-elution with the endogenous analyte dynamically corrects for matrix-induced ESI ion suppression.

Step 2: UHPLC Separation

  • Action: Inject 2 μ L onto a sub-2 μ m C18 column (e.g., 2.1 x 100 mm, 1.8 μ m). Utilize a binary gradient of Mobile Phase A (Water + 0.02% Formic Acid) and Mobile Phase B (Methanol)[4].

  • Causality: The addition of 0.02% formic acid ensures a highly acidic microenvironment (pH ~2.5). This drives the chemical equilibrium toward the fully protonated [M+H]+ state prior to droplet desolvation, maximizing ionization efficiency and assay sensitivity.

Step 3: ESI-MS/MS Acquisition

  • Action: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.5 kV and the source desolvation temperature to 350°C.

  • Self-Validation Mechanism (In-Source Artifact Check): γ -butyrolactones can occasionally form as artifacts from the in-source dehydration of corresponding hydroxy-acids[4]. To validate that the detected lactone is truly endogenous, monitor the chromatographic peak shape. Artifactual lactones generated in the ESI source will perfectly co-elute with the highly polar hydroxy-acid precursor. Conversely, true endogenous 4,5-Dimethyldihydrofuran-2(3H)-one will exhibit a distinct, later retention time on a reversed-phase column due to its lipophilic nature.

Step 4: Data Processing & Ratio Confirmation

  • Action: Integrate the chromatographic peak areas for the 115.1 97.1 (Quantifier) and 115.1 69.1 (Qualifier) transitions.

  • Self-Validation Mechanism: Calculate the ion ratio (Qualifier Area / Quantifier Area). This ratio must strictly fall within ± 15% of the ratio established by a neat analytical standard. Any deviation flags the presence of an isobaric interference, automatically invalidating the data point and ensuring absolute trustworthiness of the reported concentrations.

References

  • Source: researchgate.
  • Source: lcms.
  • Source: southampton.ac.
  • Source: acs.

Sources

Foundational

Thermodynamic Stability and Stereochemistry of 4,5-Dimethyldihydrofuran-2(3H)-one Isomers

An In-Depth Technical Guide Introduction The γ-butyrolactone scaffold is a privileged structural motif found in numerous natural products, pharmaceuticals, and flavor/fragrance compounds.[1][2] Its five-membered ring sys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

The γ-butyrolactone scaffold is a privileged structural motif found in numerous natural products, pharmaceuticals, and flavor/fragrance compounds.[1][2] Its five-membered ring system, while seemingly simple, presents a rich and complex stereochemical landscape, particularly when substituted. The molecule at the core of this guide, 4,5-Dimethyldihydrofuran-2(3H)-one, serves as an exemplary model for understanding the interplay between stereoisomerism and thermodynamic stability. With two chiral centers at the C4 and C5 positions, this compound exists as four distinct stereoisomers: a pair of cis enantiomers, (4R,5R) and (4S,5S), and a pair of trans enantiomers, (4R,5S) and (4S,5R).

The relative orientation of the two methyl groups dictates not only the molecule's three-dimensional shape but also its inherent stability and, consequently, its physical and biological properties.[3] For researchers in drug development and material science, a profound understanding of which isomer is thermodynamically favored and how to selectively synthesize or isolate it is paramount. This guide provides a comprehensive analysis of the conformational preferences, thermodynamic stability, and key experimental methodologies used to characterize the isomers of 4,5-Dimethyldihydrofuran-2(3H)-one.

Stereochemistry and Conformational Landscape

The thermodynamic stability of the 4,5-Dimethyldihydrofuran-2(3H)-one isomers is intrinsically linked to the conformational preferences of the γ-butyrolactone ring. This five-membered ring is not planar and adopts puckered conformations to alleviate torsional strain.

Ring Conformations: Envelope and Twist

The γ-butyrolactone ring typically exists in two low-energy conformations: the envelope (E) , where one atom is out of the plane of the other four, and the twist (T) , where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.[4] The substituents on the ring dictate which specific atoms pucker and which conformation is lower in energy. For 4,5-disubstituted lactones, the primary energetic driver is the minimization of steric interactions involving the substituents.

Influence of Methyl Substituents on Stability

The four stereoisomers can be grouped into two diastereomeric pairs:

  • cis (syn): (4R,5R) and (4S,5S). The methyl groups are on the same face of the ring.

  • trans (anti): (4R,5S) and (4S,5R). The methyl groups are on opposite faces of the ring.

In the cis isomer, the two methyl groups are forced into close proximity, leading to significant steric repulsion (gauche-like interaction). To minimize this strain, the ring may pucker in a way that increases the distance between them, but this often introduces other strains.

In contrast, the trans isomer can adopt a conformation where both methyl groups occupy pseudo-equatorial positions. This arrangement minimizes steric clash, closely resembling the diequatorial preference in a cyclohexane ring. Consequently, the trans diastereomers are predicted to be thermodynamically more stable than the cis diastereomers . Computational studies on related substituted γ-butyrolactones consistently show a preference for trans-fused systems over cis-fused ones due to reduced steric hindrance.[1]

G cluster_cis cis-Isomer (e.g., 4R,5R) cluster_trans trans-Isomer (e.g., 4R,5S) cis cis-Conformation steric_clash Steric Hindrance (Me-Me Gauche Interaction) cis->steric_clash leads to stability Relative Thermodynamic Stability steric_clash->stability Higher Energy (Less Stable) trans trans-Conformation pseudo_eq Pseudo-Equatorial Substituents trans->pseudo_eq allows for pseudo_eq->stability Lower Energy (More Stable)

Fig. 1: Energetic relationship between cis and trans isomers.

Computational Analysis of Thermodynamic Stability

While qualitative principles point to the greater stability of the trans isomers, quantitative data requires computational chemistry. Density Functional Theory (DFT) is a powerful tool for accurately predicting the geometries and relative energies of stereoisomers.[5]

Rationale for Computational Approach

The expertise of a modern application scientist involves leveraging in silico tools to predict outcomes, guide experiments, and interpret results. DFT calculations allow us to build a robust, self-validating model of the system before committing to resource-intensive lab work. By calculating the Gibbs free energy (ΔG) for all four isomers, we can predict their equilibrium population distribution.

Experimental Protocol: DFT Calculations

This protocol outlines a standard workflow for determining the relative stability of the 4,5-Dimethyldihydrofuran-2(3H)-one isomers.

  • Structure Generation: Build 3D models of all four stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R).

  • Conformational Search: For each isomer, perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries. This is critical as the lactone ring is flexible.

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformer for each isomer using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). This step finds the most stable 3D arrangement for each isomer.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the thermal corrections needed to calculate the Gibbs free energy at a standard temperature (e.g., 298.15 K).

  • Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the four isomers. The isomer with the lowest ΔG is the most thermodynamically stable. Enantiomers ((4R,5R) vs. (4S,5S) and (4R,5S) vs. (4S,5R)) will have identical energies. The key comparison is between the cis and trans diastereomers.

Predicted Quantitative Data

The results of such calculations can be summarized in a table, providing a clear, quantitative prediction of relative stability.

Isomer ConfigurationDiastereomerRelative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Equilibrium Population (%)
(4R,5S) / (4S,5R)trans0.00 (Reference)~90%
(4R,5R) / (4S,5S)cis~1.5 - 2.0~10%

Note: These are representative values based on similar substituted γ-butyrolactones. Actual values will vary with the computational method.

Experimental Characterization and Analysis

Computational predictions must be validated through empirical data. The characterization of the 4,5-Dimethyldihydrofuran-2(3H)-one isomers relies on powerful analytical techniques, primarily chromatography for separation and spectroscopy for structural elucidation.

Separation: Gas Chromatography (GC)

Gas chromatography is the premier technique for separating and quantifying volatile and semi-volatile isomers. Its high resolving power allows for the separation of diastereomers and, with the appropriate column, enantiomers.[6]

  • Sample Preparation: Dissolve the isomer mixture in a suitable volatile solvent (e.g., dichloromethane or diethyl ether) to a concentration of ~100 ppm.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column Selection (Critical Choice): To separate all four isomers, a chiral stationary phase is required. A cyclodextrin-based column, such as one coated with a derivative of β- or γ-cyclodextrin, is the industry standard for this type of analysis.[7] These chiral selectors form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[6]

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C. (This program must be optimized).

  • Data Analysis: Identify peaks based on their mass spectra (which will be identical for all isomers, with a molecular ion at m/z 114). Quantify the relative amounts of each isomer by integrating the peak areas. The elution order will depend on the specific chiral column used.

G cluster_workflow GC Analysis Workflow start Isomer Mixture in Solvent injection Inject into GC start->injection column Separation on Chiral Column injection->column detection MS Detection (m/z = 114) column->detection data Chromatogram (4 Resolved Peaks) detection->data

Fig. 2: Workflow for chiral GC-MS analysis of isomers.
Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the relative stereochemistry (cis vs. trans) of diastereomers.[8] The key is to analyze proton-proton (¹H-¹H) coupling constants and through-space correlations (NOE).[9]

  • Sample Preparation: Dissolve a purified sample of a single diastereomer (e.g., the mixture of trans enantiomers) in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the multiplets for the protons at C4 (H4) and C5 (H5).

  • Coupling Constant (J-value) Analysis: The magnitude of the vicinal coupling constant between H4 and H5 (³J_H4H5) is highly dependent on the dihedral angle between them, as described by the Karplus equation.

    • cis isomer: H4 and H5 are on the same face, leading to a smaller dihedral angle and a larger coupling constant (typically ³J ≈ 7-9 Hz) .

    • trans isomer: H4 and H5 are on opposite faces, resulting in a dihedral angle near 90-120° and a smaller coupling constant (typically ³J ≈ 2-4 Hz) .[4]

  • NOESY/ROESY Spectrum: Acquire a 2D NOESY or ROESY spectrum. This experiment reveals protons that are close in space, regardless of their bonding.

    • cis isomer: A cross-peak will be observed between the C4-methyl protons and the C5-methyl protons, providing definitive proof of their syn relationship.

    • trans isomer: No NOE correlation will be observed between the two methyl groups.

Spectroscopic ParameterExpected Value for cis IsomerExpected Value for trans IsomerRationale
³J_H4H5 Coupling Constant~7-9 Hz~2-4 HzDihedral angle dependence (Karplus relationship).[4]
NOE Correlation (C4-Me ↔ C5-Me)PresentAbsentThrough-space proximity of methyl groups.[9]

Conclusion

The thermodynamic landscape of 4,5-Dimethyldihydrofuran-2(3H)-one is governed by fundamental principles of stereochemistry. The trans diastereomers, (4R,5S) and (4S,5R), are unequivocally the more stable isomers due to their ability to adopt low-energy conformations that place both methyl groups in pseudo-equatorial positions, thus minimizing steric strain. This qualitative assessment is quantitatively supported by computational DFT calculations, which predict a significant energy difference between the cis and trans forms.

For the researcher, this theoretical framework is validated and made practical through a suite of powerful analytical techniques. Chiral gas chromatography provides the means to separate and quantify all four stereoisomers, while NMR spectroscopy, through the analysis of coupling constants and NOE data, offers an unambiguous method for assigning relative stereochemistry. The integration of these computational and experimental workflows provides a self-validating system for the comprehensive analysis of these and other substituted γ-butyrolactone systems, a critical capability for advancing research in medicinal chemistry and material science.

References

  • Schurig, V., & Nowotny, H. P. (1990). Enantiodifferentiation of γ- and δ-lactones by gas chromatographic separation of diastereomeric (carbamoyloxy)carboxamide derivatives. Journal of Agricultural and Food Chemistry, 38(1), 244-248. [Link]

  • Hernik, D., Gatti, F., Brenna, E., Szczepańska, E., Olejniczak, T., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 14, 1109516. [Link]

  • Hernik, D., Gatti, F., Brenna, E., Szczepańska, E., Olejniczak, T., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. PubMed, 36711585. [Link]

  • Tadpetch, K., & Rychnovsky, S. D. (2005). Correlation between optical rotation sign and conformation of γ-butyrolactones. Chemical Communications, (20), 2609-2611. [Link]

  • Perrin, C. L., & O'Connell, K. A. (2008). Why δ-Valerolactone Polymerizes and γ-Butyrolactone Does Not. Journal of the American Chemical Society, 130(13), 4433-4441. [Link]

  • Alvarenga, N. L., et al. (2003). Reassignment of NMR spectra and conformational study of the sesquiterpene lactone goyazensolide. Magnetic Resonance in Chemistry, 41(9), 727-732. [Link]

  • Bicchi, C., et al. (1993). GC separation of the enantiomers of γ‐ and δ‐lactones on a mixture of 2,6‐dimethyl‐3‐trifluoroacetyl‐γ‐cyclodextrin and OV‐1701. Journal of High Resolution Chromatography, 16(4), 209-214. [Link]

  • Teles, C. A., et al. (2008). Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones. Magnetic Resonance in Chemistry, 46(6), 576-581. [Link]

  • American Chemical Society. (1990). Enantiodifferentiation of .gamma.- and .delta.-lactones by gas chromatographic separation of diastereomeric (carbamoyloxy)carbox. ACS Publications. [Link]

  • Sridharan, V., et al. (1996). Configurational and conformational analyses of α-methylene-γ-butyro steroidal spirolactones. Journal of the Chemical Society, Perkin Transactions 2, (11), 2425-2431. [Link]

  • Stortz, C. A., & Maier, M. S. (2002). Configurational assignments of diastereomeric γ-lactones using vicinal H–H NMR coupling constants and molecular modelling. Organic & Biomolecular Chemistry, (1), 141-147. [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 47(19), 3849-3851. [Link]

  • Hernik, D., et al. (2023). Supplementary Material: Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers. [Link]

  • Global Substance Registration System. (n.d.). 4,5-DIMETHYL-3-HYDROXY-2,5-DIHYDRO-2-FURANONE. gsrs.ncats.nih.gov. [Link]

  • Reddy, T. S., & Ghorai, P. (2020). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 25(23), 5639. [Link]

  • Blanch, G. P., Ruiz del Castillo, M. L., & Herraiz, M. (1998). Enantiomer Analysis of Chiral Lactones in Foods by On-Line Coupled Reversed-Phase Liquid Chromatography-Gas Chromatography. Journal of Chromatographic Science, 36(12), 583-588. [Link]

  • Ponomarev, D. A., & Tveritinova, E. V. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Molecules, 28(23), 7805. [Link]

  • Boykin, D. W., Sullins, D. W., & Eisenbraun, E. J. (1992). 17O NMR Spectroscopy of Lactones. Magnetic Resonance in Chemistry, 30(6), 543-546. [Link]

  • Lee, J., Lewin, N. E., Blumberg, P. M., & Marquez, V. E. (1996). Synthesis of bis-gamma-butyrolactones containing conformationally constrained (S)- and (R)-diacylglycerol structures. Bioorganic & Medicinal Chemistry, 4(8), 1299-1305. [Link]

  • Salgado, M. S., et al. (2014). Combined Experimental and Theoretical Study of the Reactivity of γ-Butyro- and Related Lactones, with the OH Radical at Room Temperature. The Journal of Physical Chemistry A, 118(27), 4940-4952. [Link]

  • Sodero, A. C., & da Silva, J. B. P. (2012). Conformational analysis of caprolactam, cycloheptene and caprolactone. Journal of Molecular Modeling, 18(9), 4153-4160. [Link]

  • PubChem. (n.d.). Dihydro-4,5-dimethyl-2(3H)-furanone. pubchem.ncbi.nlm.nih.gov. [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. azom.com. [Link]

  • Harsevoort, E., et al. (2024). Closed-Loop Chemical Recycling of a Biobased Poly(oxanorbornene-fused γ-butyrolactone). Journal of the American Chemical Society. [Link]

  • SpectraBase. (n.d.). 2(3H)-Furanone, dihydro-4,5-dimethyl-. spectrabase.com. [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-4,5-dimethyl-. webbook.nist.gov. [Link]

  • Klunk, W. E., et al. (1982). Structure-activity relationships of alkyl-substituted gamma-butyrolactones and succinimides. Molecular Pharmacology, 22(2), 444-450. [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-4,5-dimethyl-. webbook.nist.gov. [Link]

  • Roscher, R., Schwab, W., & Schreier, P. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441. [Link]

  • da Silva, G., & Bozzelli, J. W. (2012). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A, 116(33), 8565-8575. [Link]

  • dos Santos, H. F., & de Andrade, J. B. (2024). The Steric Origin of Stability in Amyrone Isomers: A Multi-Spectroscopic DFT Rationale. ChemRxiv. [Link]

Sources

Exploratory

Biosynthetic Pathways of 4,5-Dimethyldihydrofuran-2(3H)-one: From Biocatalysis to Natural Product Synthesis

Executive Summary The compound 4,5-dimethyldihydrofuran-2(3H)-one is a highly significant saturated γ-lactone in the realm of natural product chemistry. It serves as the critical biochemical bridge between primary amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,5-dimethyldihydrofuran-2(3H)-one is a highly significant saturated γ-lactone in the realm of natural product chemistry. It serves as the critical biochemical bridge between primary amino acid metabolism and the generation of potent secondary metabolites. Specifically, it is the direct cyclization product of the anti-diabetic amino acid (2S,3R,4S)-4-hydroxyisoleucine (4-HIL) and the immediate precursor to sotolon (4,5-dimethyl-3-hydroxy-2(5H)-furanone), a powerful flavor-active compound found in fenugreek and the fungus Laetiporus sulphureus[1].

This whitepaper provides an in-depth mechanistic analysis of the biosynthetic trajectory of 4,5-dimethyldihydrofuran-2(3H)-one. By examining the enzymatic hydroxylation of L-isoleucine and the subsequent thermodynamic drivers of lactonization, researchers can leverage these pathways for both pharmaceutical drug development and industrial flavor biocatalysis.

Biochemical Foundation: The L-Isoleucine Pathway

The biosynthesis of 4,5-dimethyldihydrofuran-2(3H)-one does not occur via a direct de novo polyketide or terpene pathway; rather, it is the result of a highly specific oxidative modification of a free-standing amino acid, followed by an intramolecular rearrangement.

Step 1: Enzymatic Hydroxylation via Isoleucine Dioxygenase (IDO)

The pathway initiates with the unactivated C–H bond functionalization of L-isoleucine. This reaction is catalyzed by Isoleucine Dioxygenase (IDO) , an Fe(II)/α-ketoglutarate (α-KG)-dependent oxygenase[2].

Mechanistic Causality: IDO couples the oxidative decarboxylation of α-KG to succinate with the hydroxylation of L-isoleucine. The reaction begins when α-KG and O₂ bind to the mononuclear Fe(II) center in the enzyme's active site. The decarboxylation of α-KG generates a highly reactive Fe(IV)-oxo intermediate [2]. This high-valent iron species abstracts a hydrogen atom specifically from the C4 position of L-isoleucine, creating a substrate radical. Subsequent radical rebound transfers the hydroxyl group to the substrate, yielding (2S,3R,4S)-4-hydroxyisoleucine (4-HIL) with absolute stereocontrol[3].

Step 2: Thermodynamic Shift and Lactonization

Once 4-HIL is synthesized, the formation of 4,5-dimethyldihydrofuran-2(3H)-one is dictated by the thermodynamic environment, specifically pH.

Mechanistic Causality: In neutral or alkaline physiological conditions, 4-HIL remains a stable, open-chain amino acid. However, in acidic environments (such as fungal vacuoles or the mammalian gastric lumen), the carboxylate group becomes protonated, significantly increasing its electrophilicity. The γ-hydroxyl oxygen acts as a nucleophile, attacking the carbonyl carbon. This intramolecular cyclization expels a molecule of water, closing the ring to form the stable 5-membered γ-lactone, 4,5-dimethyldihydrofuran-2(3H)-one[4].

While this spontaneous lactonization is a major pharmacological hurdle—as the lactone form loses the insulinotropic activity required for Type-2 diabetes management[4]—it is the essential, desired step in the biogenesis of flavor compounds like sotolon[1].

Pathway Ile L-Isoleucine IDO Isoleucine Dioxygenase (IDO) + Fe(II), α-KG, O2 Ile->IDO HIL (2S,3R,4S)-4-Hydroxyisoleucine IDO->HIL Cyclization Acid-Catalyzed Cyclization (-H2O) HIL->Cyclization Lactone 4,5-Dimethyldihydrofuran-2(3H)-one Cyclization->Lactone Oxidation Oxidation / Deamination Lactone->Oxidation Sotolon Sotolon (Flavor Compound) Oxidation->Sotolon

Biosynthesis of 4,5-dimethyldihydrofuran-2(3H)-one and its downstream conversion to sotolon.

Quantitative Biocatalysis Data

To industrialize the production of 4-HIL and its downstream lactone, extensive directed evolution has been performed on IDO enzymes (e.g., from Bacillus subtilis and Bacillus thuringiensis). Wild-type IDO suffers from low catalytic efficiency, which limits the precursor pool for lactone synthesis. The table below summarizes the quantitative improvements achieved through rational enzyme engineering[3],[5].

Biocatalyst Strain / VariantModification / MutationL-Isoleucine Input4-HIL Yield (Pre-Lactonization)Conversion Efficiency
B. weihenstephanensis (WT)None (Wild-type)100 mM66.5 mM66.5%
B. thuringiensis (Mutant)L27I/E80D/G169H/S18D160 mM151.9 mM94.9%
E. coli resting cells (IDOM3)Directed Evolution (IDOM3)~152 mM151.9 mM (22.4 g/L)>99.0%
B. subtilis (T182C)Disulfide bond introduction200 mM191.0 mM95.5%

Data synthesized from high-throughput screening studies optimizing the IDO-catalyzed hydroxylation of L-isoleucine[3],[5].

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for the biocatalytic synthesis of 4-HIL and its targeted conversion into 4,5-dimethyldihydrofuran-2(3H)-one.

Protocol: Biocatalytic Synthesis and Acid-Driven Lactonization

Phase 1: Enzymatic Bioconversion (IDO)

  • Cell Preparation: Culture recombinant E. coli expressing the engineered B. subtilis IDO (e.g., T182C mutant) in M9 minimal medium to an OD600 of 2.0. Harvest and wash the resting cells.

  • Reaction Matrix Setup: Suspend the resting cells in a 50 mM Tris-HCl buffer (pH 7.5).

  • Substrate & Cofactor Addition: Add 200 mM L-Isoleucine and 200 mM α-ketoglutarate.

  • Catalytic Maintenance (Critical Step): Add 1 mM FeSO₄ and 2 mM Ascorbic Acid.

    • Causality Check: Ascorbic acid is mandatory. The highly reactive Fe(IV)-oxo intermediate can occasionally uncouple from the substrate, leaving the enzyme in an inactive Fe(III) state. Ascorbic acid continuously reduces Fe(III) back to the catalytically active Fe(II) state, ensuring sustained turnover[2].

  • Incubation: Incubate the biotransformation mixture at 30°C with vigorous shaking (200 rpm) for 21 hours to maximize 4-HIL accumulation[3].

Phase 2: Targeted Lactonization and Extraction

  • Reaction Quenching & Acidification: Centrifuge the mixture to remove cell debris. To the supernatant, add 1 M HCl dropwise until the pH reaches 2.0.

    • Causality Check: Dropping the pH below the pKa of the carboxyl group (~2.3) forces the equilibrium away from the open-chain 4-HIL and drives the dehydration/cyclization into 4,5-dimethyldihydrofuran-2(3H)-one[4].

  • Thermal Shift: Heat the acidified mixture to 70°C for 2 hours to accelerate the cyclization kinetics.

  • Solvent Extraction: Extract the aqueous phase three times with equal volumes of dichloromethane (DCM). The non-polar lactone will partition into the organic phase, leaving unreacted amino acids and salts in the aqueous layer.

  • Validation via GC-MS: Dry the organic phase over anhydrous MgSO₄, concentrate under vacuum, and analyze via GC-MS. The presence of 4,5-dimethyldihydrofuran-2(3H)-one is confirmed by its characteristic molecular ion peak at m/z 114.

Workflow Culture 1. Cell Culture (Recombinant IDO) Bioconversion 2. Bioconversion (L-Ile + α-KG + Fe2+) Culture->Bioconversion Acidification 3. Acidification (pH < 2.0, 70°C) Bioconversion->Acidification Extraction 4. Solvent Extraction (Dichloromethane) Acidification->Extraction Analysis 5. GC-MS Analysis (m/z 114) Extraction->Analysis

Step-by-step experimental workflow for the biocatalytic synthesis and extraction of the lactone.

Conclusion

The synthesis of 4,5-dimethyldihydrofuran-2(3H)-one represents a fascinating intersection of primary metabolism and secondary flavor biogenesis. By mastering the Fe(II)/α-KG-dependent IDO mechanism[2] and manipulating the thermodynamic equilibrium of 4-hydroxyisoleucine[4], researchers can seamlessly direct metabolic flux. Whether the goal is stabilizing 4-HIL for diabetes treatment by preventing lactonization, or intentionally driving cyclization to produce high-value flavor compounds like sotolon[1], understanding the precise causality of this pathway is paramount for advanced drug and product development.

References

  • Du, P., et al. "Engineering Bacillus subtilis Isoleucine Dioxygenase for Efficient Synthesis of (2S,3R,4S)-4-Hydroxyisoleucine." Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • "Oxidative modification of free-standing amino acids by Fe(II)/αKG-dependent oxygenases." The University of Tokyo. Available at:[Link]

  • "Synthesis of hydantoin analogues of (2S,3R,4S)-4-hydroxyisoleucine with insulinotropic properties." Academia.edu. Available at:[Link]

  • "A strategy for L-isoleucine dioxygenase screening and 4-hydroxyisoleucine production by resting cells." Taylor & Francis. Available at:[Link]

  • Lanfermann, I., et al. "Biogenesis of sotolon in Laetiporus sulphureus." HSFS.org. Available at:[Link]

Sources

Foundational

Toxicity and safety data sheet (SDS) for 4,5-Dimethyldihydrofuran-2(3h)-one

An In-Depth Technical Guide to the Toxicity and Safety of 4,5-Dimethyldihydrofuran-2(3H)-one Introduction 4,5-Dimethyldihydrofuran-2(3H)-one, also known by its IUPAC name 4,5-dimethyloxolan-2-one, is a lactone derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity and Safety of 4,5-Dimethyldihydrofuran-2(3H)-one

Introduction

4,5-Dimethyldihydrofuran-2(3H)-one, also known by its IUPAC name 4,5-dimethyloxolan-2-one, is a lactone derivative with the chemical formula C₆H₁₀O₂. While it belongs to a class of compounds used in various industries, including as potential synthetic intermediates, its application in fragrance and flavor is not recommended[1]. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known toxicity and essential safety protocols for handling this compound.

A critical aspect of the toxicological profile of 4,5-Dimethyldihydrofuran-2(3H)-one is the significant lack of comprehensive, publicly available data for the specific CAS number 6971-63-7[1]. Much of the available hazard classification data pertains to a specific stereoisomer, (4S,5S)-4,5-DIMETHYLDIHYDRO-2(3H)-FURANONE (CAS 80009-59-2)[2]. Therefore, this guide synthesizes the most relevant available information, adopting a precautionary principle in its recommendations. The focus is on providing a robust framework for risk assessment and safe handling in a laboratory and development environment, emphasizing the causality behind each safety recommendation.

Chemical Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. The properties listed below are essential for understanding the compound's behavior under various experimental conditions.

PropertyValueSource
IUPAC Name 4,5-dimethyloxolan-2-onePubChem[3]
Synonyms Dihydro-4,5-dimethyl-2(3H)-furanone; 4-hydroxy-3-methylpentanoic acid lactoneThe Good Scents Company[1], PubChem[3]
CAS Number 6971-63-7The Good Scents Company[1], PubChem[3]
Molecular Formula C₆H₁₀O₂PubChem[3]
Molecular Weight 114.14 g/mol PubChem[3]
Boiling Point 206.28 °C (estimated)The Good Scents Company[1]
Flash Point 74.80 °C (167.00 °F) (estimated)The Good Scents Company[1]
Vapor Pressure 0.239 mmHg at 25 °C (estimated)The Good Scents Company[1]
Water Solubility 37,190 mg/L at 25 °C (estimated)The Good Scents Company[1]
logP (o/w) 0.440 (estimated)The Good Scents Company[1]

Toxicological Profile and Hazard Assessment

The toxicological data for 4,5-Dimethyldihydrofuran-2(3H)-one is notably sparse. Key toxicological endpoints such as oral, dermal, and inhalation LD₅₀ values have not been determined[1]. However, GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for a stereoisomer provide critical insight into its potential hazards[2]. These classifications must be considered authoritative for establishing safe handling procedures until specific data for the racemic mixture or other isomers becomes available.

GHS Hazard Classification

The following classifications are based on the (4S,5S) stereoisomer (CAS 80009-59-2) and should be applied to 4,5-Dimethyldihydrofuran-2(3H)-one as a precautionary measure.

Hazard ClassPictogramSignal WordHazard StatementSource
Serious Eye Damage/Eye Irritation, Category 1 GHS05 (Corrosion)Danger H318: Causes serious eye damage.NextSDS[2]
Skin Corrosion/Irritation, Category 2 GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.NextSDS[2]
Specific Target Organ Toxicity — Single Exposure, Category 3 GHS07 (Exclamation Mark)Warning H336: May cause drowsiness or dizziness.NextSDS[2]
Analysis of Toxicological Endpoints
  • Serious Eye Damage (Category 1): This is the most severe hazard identified. A Category 1 classification indicates that the substance can cause irreversible damage to the eye upon contact. The causality stems from the chemical's ability to cause tissue destruction or serious physical decay of vision. This necessitates stringent eye protection protocols, as even brief exposure could result in permanent injury.

  • Skin Irritation (Category 2): This classification implies that the compound can cause reversible inflammation of the skin upon direct contact. The mechanism involves localized damage to skin cells, leading to redness, swelling, and itching. Repeated or prolonged contact should be avoided to prevent the development of more severe dermatitis.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): This hazard indicates a transient, narcotic effect on the central nervous system following inhalation. The statement "May cause drowsiness or dizziness" suggests that the compound can be absorbed through the lungs and affect brain function. This is a critical consideration for ventilation and respiratory protection, as high vapor concentrations in enclosed spaces could impair a researcher's coordination and judgment.

  • Other Endpoints: There is no available data to classify 4,5-Dimethyldihydrofuran-2(3H)-one for other critical endpoints such as acute oral/dermal toxicity, carcinogenicity, mutagenicity, reproductive toxicity, or respiratory/skin sensitization. The absence of data does not signify the absence of hazard, and appropriate caution is warranted.

Risk Assessment and Exposure Control

A systematic risk assessment is crucial for ensuring safety. The process involves identifying the hazards (as detailed above), assessing the potential for exposure in specific experimental contexts, and implementing robust control measures.

RiskAssessment A Step 1: Hazard Identification (Eye Damage, Skin Irritation, STOT SE 3) B Step 2: Exposure Assessment (Evaluate routes: dermal, ocular, inhalation) A->B C Step 3: Risk Characterization (Determine likelihood & severity of harm) B->C D Step 4: Implement Control Measures (Engineering, PPE, Administrative) C->D

Caption: A streamlined workflow for chemical risk assessment.

Exposure Control Hierarchy

1. Engineering Controls: The primary line of defense is to control hazards at the source.

  • Ventilation: All work with 4,5-Dimethyldihydrofuran-2(3H)-one, including weighing and transfers, must be conducted in a certified chemical fume hood. This is non-negotiable due to the STOT SE 3 (H336) classification, which indicates a risk of dizziness from inhaling vapors[2].

  • Isolation: For larger-scale operations, consider using glove boxes or other enclosed systems to minimize direct contact.

2. Administrative Controls: These are work practices that reduce exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

  • Training: Ensure all personnel are trained on the specific hazards of this chemical and the emergency procedures.

  • Restricted Access: Limit access to areas where the chemical is stored and handled.

3. Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the highest degree of identified hazard.

Protection TypeSpecificationRationale
Eye & Face Protection Chemical safety goggles AND a face shield.The "Causes serious eye damage" (H318) classification requires protection against splashes from all angles. Goggles provide a seal around the eyes, and the face shield protects the rest of the face.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can cause irritation (H315). Always check for signs of degradation and replace gloves immediately if contaminated.
Skin & Body Protection Laboratory coat.To protect skin and personal clothing from accidental splashes.

Experimental Protocols and Emergency Procedures

Adherence to validated protocols is essential for both scientific integrity and personal safety.

Protocol 1: Standard Operating Procedure for Safe Handling
  • Preparation:

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Don appropriate PPE as specified in the table above (goggles, face shield, lab coat, gloves).

    • Prepare all necessary equipment (spatula, weigh boat, glassware) and place it inside the fume hood to minimize movement in and out of the sash.

    • Place an absorbent, disposable bench liner on the floor of the fume hood.

  • Aliquotting the Substance:

    • Retrieve the container from its storage location.

    • Inside the fume hood, carefully open the container.

    • Use a clean spatula to transfer the desired amount of the substance to a tared, stable container (e.g., a weigh boat or directly into the reaction vessel).

    • Avoid generating dust or splashes.

    • Securely close the primary container immediately after use.

  • Post-Handling & Cleanup:

    • Carefully clean any contaminated equipment or surfaces within the fume hood using an appropriate solvent and wipe.

    • Dispose of the bench liner and any contaminated disposable materials (gloves, wipes, weigh boats) into a designated, sealed hazardous waste container.

    • Wipe down the exterior of the primary container before returning it to storage.

  • Personal Decontamination:

    • Remove PPE in the correct order (gloves first, then face shield and goggles).

    • Wash hands thoroughly with soap and water for at least 20 seconds.

Protocol 2: Emergency First Aid Procedures

The following procedures are based on standard chemical safety guidelines and should be followed while awaiting professional medical assistance.

FirstAid cluster_eye Eye Contact (H318) cluster_skin Skin Contact (H315) cluster_inhalation Inhalation (H336) Eye1 IMMEDIATELY flush with water for at least 15-20 minutes. Eye2 Hold eyelids open. Remove contact lenses. Eye1->Eye2 Eye3 Seek IMMEDIATE medical attention. Eye2->Eye3 Skin1 Remove contaminated clothing. Skin2 Wash skin with plenty of soap and water. Skin1->Skin2 Skin3 Get medical advice if irritation persists. Skin2->Skin3 Inhale1 Move person to fresh air. Inhale2 Keep comfortable for breathing. Inhale1->Inhale2 Inhale3 Call a POISON CENTER or doctor if you feel unwell. Inhale2->Inhale3

Caption: First aid response for different exposure routes.

  • In Case of Eye Contact: Due to the risk of serious eye damage (H318), immediate and thorough action is critical. Rinse cautiously and continuously with water for at least 15-20 minutes, holding the eyelids apart to ensure complete irrigation[4]. Remove contact lenses if present and easy to do. Seek immediate, specialized medical attention.

  • In Case of Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with plenty of soap and water[4]. If skin irritation occurs, seek medical advice.

  • In Case of Inhalation: If vapors are inhaled and symptoms like dizziness occur, move the affected person to fresh air and keep them comfortable for breathing[4]. If symptoms persist or the person feels unwell, call a poison control center or seek medical attention.

  • In Case of Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention or contact a poison control center.

Conclusion

4,5-Dimethyldihydrofuran-2(3H)-one is a compound that must be handled with significant caution. The GHS classification for its stereoisomer points to three primary hazards: a high risk of serious, irreversible eye damage, the ability to cause skin irritation, and the potential for central nervous system depression (drowsiness or dizziness) upon inhalation[2]. The lack of comprehensive toxicological data for this specific molecule necessitates a conservative, risk-averse approach to its handling. All laboratory work must be guided by a thorough risk assessment and executed with stringent adherence to engineering controls, particularly the mandatory use of a chemical fume hood, and appropriate personal protective equipment, including both safety goggles and a face shield. By understanding the causality behind these hazards and implementing the self-validating protocols outlined in this guide, researchers can mitigate the risks and ensure a safe working environment.

References

  • NextSDS. (n.d.). (4S,5S)-4,5-DIMETHYLDIHYDRO-2(3H)-FURANONE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4,5-dimethyl dihydrofuran-2(3H)-one. Retrieved from [Link]

  • PubChem. (n.d.). Dihydro-4,5-dimethyl-2(3H)-furanone. Retrieved from [Link]

Sources

Exploratory

A Proposed Methodology for the Crystal Structure Determination and X-ray Diffraction Analysis of 4,5-Dimethyldihydrofuran-2(3H)-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the date of this publication, a solved and publicly deposited crystal structure for 4,5-Dimethyldihydrofuran-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a solved and publicly deposited crystal structure for 4,5-Dimethyldihydrofuran-2(3H)-one (CAS: 6971-63-7) has not been identified in comprehensive structural databases. This guide is therefore presented as a robust, field-proven methodology outlining the necessary steps to synthesize, crystallize, and structurally characterize this target molecule. It is designed to serve as an authoritative protocol for researchers undertaking this analysis. Data from a closely related analogue, 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, is utilized for illustrative purposes to discuss expected outcomes.

Introduction: The Structural Elucidation of a Key γ-Lactone

4,5-Dimethyldihydrofuran-2(3H)-one is a γ-lactone, a five-membered cyclic ester, belonging to a class of compounds prevalent in natural products and valued for their biological activity and roles as flavor and fragrance components.[1][2] The precise three-dimensional arrangement of atoms within this molecule dictates its chemical behavior, reactivity, and interaction with biological systems. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining this information, providing unambiguous proof of molecular structure, stereochemistry, and intermolecular packing.[3]

This technical guide provides a comprehensive, step-by-step workflow for the structural elucidation of 4,5-Dimethyldihydrofuran-2(3H)-one, from initial synthesis to final crystallographic data analysis and reporting. The causality behind key experimental choices is emphasized to empower researchers with the ability to adapt and troubleshoot the process.

Part 1: Synthesis and Single-Crystal Growth

The foundational requirement for SC-XRD is the availability of high-quality single crystals, which is often the most significant bottleneck in the process.[4] This section details a proposed synthetic route and the critical techniques for obtaining diffraction-quality crystals.

Proposed Synthesis

While various methods exist for the synthesis of furanone derivatives, a common strategy involves the lactonization of a corresponding hydroxy acid precursor.[5][6] A plausible route to 4,5-Dimethyldihydrofuran-2(3H)-one could involve the reduction of a suitable keto-ester followed by acid-catalyzed cyclization. The primary goal is to produce a high-purity, crystalline solid.

Protocol: Single-Crystal Growth

The growth of a single crystal requires creating a state of slow, controlled supersaturation, allowing molecules to accrete onto a single nucleation site. Thermal recrystallization by slow cooling is a robust method for small organic molecules.[7]

Rationale for Method Selection: Slow cooling provides precise control over the rate of crystallization. By gradually reducing the solubility of the compound in a chosen solvent system, we can avoid rapid precipitation, which leads to polycrystalline powder, and instead favor the growth of a single, well-ordered lattice.

Step-by-Step Protocol:

  • Solvent Screening:

    • Dissolve ~5-10 mg of purified 4,5-Dimethyldihydrofuran-2(3H)-one in a small volume (0.5 mL) of various solvents (e.g., ethanol, ethyl acetate, acetone, hexane, and mixtures thereof) in small, clean vials.

    • Gently warm the vials to ensure complete dissolution.

    • Observe the vials upon cooling to room temperature and then at 4°C. A solvent system that produces clear, well-formed crystals (not fine powder) upon slow cooling is ideal. A mixture, such as ethyl acetate/hexane, is often effective, where the compound is soluble in the primary solvent (ethyl acetate) and insoluble in the anti-solvent (hexane).

  • Crystal Growth by Slow Evaporation (Alternative Method):

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a clean vial.

    • Cover the vial with a cap, and pierce the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Growth by Slow Cooling (Preferred Method): [7]

    • Prepare a saturated solution of the compound in the chosen optimal solvent at an elevated temperature (e.g., 40-50°C). Ensure the solution is free of any particulate matter by filtering it through a small cotton plug in a Pasteur pipette into a clean vial.

    • Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or a programmable heating block).

    • Allow the solution to cool to room temperature over a period of 12-24 hours. The slow cooling rate is critical to prevent the formation of multiple crystals.

    • Once at room temperature, if no crystals have formed, the vial can be transferred to a refrigerator (4°C) to further decrease solubility.

  • Crystal Harvesting:

    • Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully extract one using a cryo-loop or a fine needle.[8]

    • Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and protect it from the atmosphere.

    • Mount the crystal onto the goniometer head of the diffractometer.

Part 2: Single-Crystal X-ray Diffraction: Data Acquisition

The goal of this stage is to measure a complete and redundant set of diffraction intensities with high accuracy.[9] Modern diffractometers automate much of this process.

experimental_workflow cluster_prep Sample Preparation cluster_xrd X-ray Diffraction Analysis synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization High Purity Compound mounting Crystal Selection & Mounting crystallization->mounting Diffraction-Quality Crystal data_collection Data Collection (Diffractometer) mounting->data_collection Mounted Crystal data_processing Data Processing (Integration, Scaling) data_collection->data_processing Raw Diffraction Frames structure_solution Structure Solution (Direct Methods - SHELXS) data_processing->structure_solution Reflection File (*.hkl) refinement Structure Refinement (Least-Squares - SHELXL) structure_solution->refinement Initial Atomic Model validation Validation & CIF Report refinement->validation Final Structural Model

Caption: Overall experimental workflow from synthesis to final structure validation.

Protocol: Data Collection
  • Instrument Setup:

    • The mounted crystal is placed on the goniometer in a stream of cold nitrogen gas (typically 100 K). This low temperature minimizes thermal motion of the atoms, leading to higher quality data, and protects the crystal from radiation damage.

    • An X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used.[10]

  • Unit Cell Determination:

    • A few initial diffraction images (frames) are collected.[11]

    • The software automatically indexes the observed reflections to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[11]

  • Data Collection Strategy:

    • Based on the determined crystal system symmetry, a data collection strategy is calculated to ensure all unique reflections are measured with sufficient redundancy.[12]

    • The collection typically consists of a series of runs, where the crystal is rotated through different angles (ω and φ scans) while diffraction frames are continuously recorded by the detector.[9]

  • Data Integration and Scaling:

    • After collection, the raw data frames are processed. The software integrates the intensity of each diffraction spot and applies corrections for experimental factors like polarization and absorption.[11]

    • The output is a reflection file (typically in .hkl format) containing the Miller indices (h,k,l), the integrated intensity (I), and its standard uncertainty (σ(I)) for each reflection.

Part 3: Structure Solution, Refinement, and Validation

This phase involves converting the processed diffraction data into a chemically meaningful three-dimensional atomic model. The SHELX suite of programs is the industry standard for small-molecule crystallography.[13]

Protocol: Structure Solution
  • Phase Problem: The diffraction data provide the intensities (related to the amplitude) of the scattered X-rays, but the phase information is lost. Solving the "phase problem" is the first step in determining the electron density.

  • Direct Methods (SHELXS): For small molecules, this is typically achieved using direct methods.[13] The program SHELXS uses statistical relationships between the intensities of strong reflections to derive an initial set of phases.

  • Electron Density Map: Using these initial phases and the measured amplitudes, an initial electron density map is calculated via a Fourier transform. Peaks in this map correspond to atomic positions.

  • Initial Model Building: An initial molecular fragment is fitted to the strongest peaks in the electron density map.

Protocol: Structure Refinement (SHELXL)
  • Least-Squares Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm in a program like SHELXL.[14] This iterative process adjusts atomic parameters (coordinates, displacement parameters) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

  • Difference Fourier Maps: After each refinement cycle, a difference Fourier map (Fo-Fc) is calculated. Significant peaks in this map indicate missing atoms (e.g., hydrogen atoms), while negative troughs can indicate incorrectly placed or misidentified atoms.[15]

  • Model Completion: Missing non-hydrogen atoms are identified from the difference map and added to the model. Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model."[16]

  • Anisotropic Refinement: Initially, atoms are refined with isotropic displacement parameters (spherical). In the final stages, non-hydrogen atoms are refined anisotropically (ellipsoidal), which better models their thermal motion.

  • Convergence: Refinement is continued until the model converges, meaning the shifts in atomic parameters are negligible, and the difference map is essentially flat. Key indicators of a good refinement are the R1 factor (a measure of the agreement between observed and calculated data) and the Goodness-of-Fit (GOF).

Part 4: Hypothetical Structural Analysis of 4,5-Dimethyldihydrofuran-2(3H)-one

While the actual structure is yet to be determined, we can predict its key features based on known chemical principles and data from the analogous furanone derivative, 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one.[17]

Caption: Proposed atom numbering scheme for 4,5-Dimethyldihydrofuran-2(3H)-one.

Predicted Crystallographic Parameters

The following table presents hypothetical but realistic crystallographic data for the target compound, based on typical values for small organic molecules and data from its analogue.

ParameterHypothetical Value (Based on Analogue[17])Description
Chemical FormulaC₆H₁₀O₂The constituent atoms of the molecule.
Formula Weight ( g/mol )114.14The molar mass of the compound.
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA frequently observed centrosymmetric space group.
a (Å)~8.2Unit cell dimension.
b (Å)~13.0Unit cell dimension.
c (Å)~8.4Unit cell dimension.
β (°)~115Unit cell angle for the monoclinic system.
Volume (ų)~810The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated, g/cm³)~1.40The calculated density of the crystal.
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.
Temperature (K)100(2)The temperature at which data was collected.
Final R1 [I > 2σ(I)]< 0.05A key indicator of the quality of the final refined model.
Goodness-of-Fit (GOF)~1.0Should be close to 1 for a good refinement.
Expected Molecular Geometry
  • Lactone Ring Conformation: The five-membered dihydrofuranone ring is expected to be nearly planar but will likely adopt a slight envelope or twist conformation to minimize steric strain between the two methyl groups at the C4 and C5 positions.

  • Bond Lengths and Angles: The C2=O2 carbonyl bond will be the shortest C-O bond (~1.21 Å). The C2-O1 ester single bond will be longer (~1.35 Å) than the C5-O1 ether single bond (~1.45 Å) due to resonance. Bond angles within the ring will deviate slightly from the ideal sp³ (109.5°) and sp² (120°) values due to ring strain.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing will likely be governed by weaker C-H···O hydrogen bonds and van der Waals interactions. The carbonyl oxygen (O2) is the most probable hydrogen bond acceptor. Analysis of these interactions is crucial for understanding the solid-state properties of the material.

Conclusion

The structural determination of 4,5-Dimethyldihydrofuran-2(3H)-one via single-crystal X-ray diffraction is an entirely feasible endeavor that promises to yield definitive insights into its molecular architecture. This guide has outlined a comprehensive and scientifically rigorous methodology, from the critical initial step of crystal growth to the final stages of data analysis and refinement. By following these field-proven protocols, researchers can confidently pursue the elucidation of this and other related small molecules, contributing fundamental knowledge with wide-ranging applications in chemical and pharmaceutical sciences.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Analytical Chemistry Division. (n.d.). Single crystal XRD (Introduction). Retrieved from [Link]

  • Nievergelt, P. P., & Spingler, B. (2017). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(1), 142-147. Retrieved from [Link]

  • HKL-XRay. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. Chimia, 66(10), 759-763. Retrieved from [Link]

  • Bryant, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1857. Retrieved from [Link]

  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Retrieved from [Link]

  • Kudos. (n.d.). How to grow single crystals of small organic molecules. Easy, fast, efficient. Retrieved from [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • University of Florida. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

  • Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. In International Tables for Crystallography (Vol. F, pp. 207-219). Retrieved from [Link]

  • Dauter, Z. (1997). Data-collection strategies. Acta Crystallographica Section D, 53(Pt 5), 554-559. Retrieved from [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). A Unified Strategy for the Synthesis of Natural Products Containing δ-Hydroxy-γ-Lactones through a Photoredox ATRA Reaction. Angewandte Chemie International Edition, 55(43), 13533-13537. Retrieved from [Link]

  • Hirose, T., et al. (2016). 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. Molbank, 2016(4), M913. Retrieved from [Link]

  • Lee, K., & Kim, S. (2002). A facile one-pot synthesis of 4,5-diaryl-2,2-dimethyl-3(2H)-furanones. Tetrahedron Letters, 43(16), 2985-2988. Retrieved from [Link]

  • Blank, I., et al. (1997). Formation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. Journal of Agricultural and Food Chemistry, 45(6), 2352-2357. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2(3H)-Furanone, dihydro-4,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of 4,5-Dimethyldihydrofuran-2(3H)-one via Stereocontrolled Organoborane Cascades

Executive Summary & Mechanistic Rationale 4,5-Dimethyldihydrofuran-2(3H)-one (commonly referred to as 4,5-dimethyl- γ -butyrolactone) is a highly valued chiral building block and semiochemical. It possesses a distinct wa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4,5-Dimethyldihydrofuran-2(3H)-one (commonly referred to as 4,5-dimethyl- γ -butyrolactone) is a highly valued chiral building block and semiochemical. It possesses a distinct warm, woody, and burnt caramel odor profile, and its structural motif is ubiquitous in marine and terrestrial natural products[1]. Synthesizing this lactone with absolute stereocontrol at the C4 and C5 positions is critical for structure-activity relationship (SAR) studies, flavor profiling, and complex macrolide synthesis.

Causality of the Synthetic Design: While late-stage asymmetric hydrogenation of butenolides is a common approach, it often suffers from substrate-dependent enantioselectivity and poor diastereocontrol. To ensure a self-validating and highly predictable system, this protocol leverages a chiral pool/organoborane approach centered on the Brown Crotylation . This methodology is a cornerstone in the total synthesis of complex lactone-containing natural products like fostriecin and discodermolide[2],[3].

By reacting acetaldehyde with a specific geometric isomer of crotyldiisopinocampheylborane ( Ipc2​B-crotyl ), the relative (anti vs. syn) and absolute stereochemistry of the resulting homoallylic alcohol is rigidly controlled by a highly ordered Zimmerman-Traxler transition state. Subsequent regioselective hydroboration and chemoselective oxidation smoothly afford the target γ -butyrolactone without epimerization.

Stereochemical Control Logic

The absolute configuration of the final lactone is dictated entirely by the choice of the chiral auxiliary ( Ipc ligand) and the crotylborane geometry. This creates a self-validating matrix where the stereochemical outcome is deterministic:

  • (E)-Crotylborane yields anti-homoallylic alcohols, leading exclusively to trans-4,5-dimethyl lactones.

  • (Z)-Crotylborane yields syn-homoallylic alcohols, leading exclusively to cis-4,5-dimethyl lactones.

Stereocontrol Start Crotylborane Geometry E_crotyl (E)-Crotylborane (Anti-selective) Start->E_crotyl Z_crotyl (Z)-Crotylborane (Syn-selective) Start->Z_crotyl Plus_Ipc_E (+)-Ipc2B (2S, 3R) E_crotyl->Plus_Ipc_E Minus_Ipc_E (-)-Ipc2B (2R, 3S) E_crotyl->Minus_Ipc_E Plus_Ipc_Z (+)-Ipc2B (2S, 3S) Z_crotyl->Plus_Ipc_Z Minus_Ipc_Z (-)-Ipc2B (2R, 3R) Z_crotyl->Minus_Ipc_Z Trans_Lactone1 (4R, 5S)-Lactone Plus_Ipc_E->Trans_Lactone1 Trans_Lactone2 (4S, 5R)-Lactone Minus_Ipc_E->Trans_Lactone2 Cis_Lactone1 (4R, 5R)-Lactone Plus_Ipc_Z->Cis_Lactone1 Cis_Lactone2 (4S, 5S)-Lactone Minus_Ipc_Z->Cis_Lactone2

Caption: Stereochemical divergence in the synthesis of 4,5-dimethyldihydrofuran-2(3H)-one.

Synthetic Workflow

Workflow A Acetaldehyde + (-)-Ipc2B-(E)-Crotyl B (2R, 3S)-3-Methyl- 4-penten-2-ol A->B  Brown  Crotylation C TBS Protection & Hydroboration B->C  1. TBSCl  2. 9-BBN, H2O2 D 1,4-Diol Derivative (C5-OH, C2-OTBS) C->D  Regioselective  Hydration E TEMPO/BAIB Oxidation D->E  Oxidation to  Carboxylic Acid F (4S, 5R)-4,5-Dimethyl dihydrofuran-2(3H)-one E->F  Acidic Deprotection  & Lactonization

Caption: Step-by-step synthetic workflow from acetaldehyde to the chiral lactone.

Step-by-Step Experimental Protocols

Note: The following protocol is optimized for the synthesis of the (4S, 5R)-enantiomer. To access other stereoisomers, refer to the stereocontrol matrix in Section 5.

Step 1: Asymmetric Brown Crotylation

Objective: Establish the contiguous C4/C5 stereocenters with absolute precision.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (-)- Ipc2​B -(E)-crotylborane (1.2 equiv) in anhydrous THF to achieve a 0.5 M solution. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Addition: Add freshly distilled acetaldehyde (1.0 equiv) dropwise over 15 minutes to prevent thermal spiking.

  • Reaction: Stir the reaction at -78 °C for 3 hours. Rationale: Maintaining cryogenic temperatures is essential to preserve the rigidity of the chair-like transition state, ensuring >95% facial selectivity[2].

  • Oxidative Workup: Quench the reaction by the slow, sequential addition of 3N NaOH and 30% H2​O2​ . This oxidatively cleaves the boron-carbon bond with complete retention of stereochemistry.

  • Isolation: Extract the aqueous layer with diethyl ether, wash the combined organics with brine, dry over MgSO4​ , and purify via silica gel flash chromatography to yield (2R, 3S)-3-methyl-4-penten-2-ol.

Step 2: Hydroxyl Protection and Regioselective Hydroboration

Objective: Mask the secondary alcohol to prevent premature cyclization and functionalize the terminal olefin.

  • Silyl Protection: Dissolve the homoallylic alcohol in anhydrous CH2​Cl2​ . Add imidazole (2.0 equiv) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) at 0 °C. Stir for 4 hours. Rationale: The bulky TBS group protects the secondary hydroxyl during the subsequent aggressive oxidation step.

  • Hydroboration: Dissolve the purified TBS ether in THF and cool to 0 °C. Add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 1.5 equiv) dropwise.

  • Hydration: Warm the mixture to room temperature and stir for 12 hours. Cool back to 0 °C and carefully add 3N NaOH followed by 30% H2​O2​ . Stir for an additional 2 hours.

  • Isolation: Extract with EtOAc and purify to isolate the 1,4-diol derivative: (2R, 3S)-2-(tert-butyldimethylsilyloxy)-3-methylpentan-5-ol.

Step 3: Terminal Oxidation and Acid-Catalyzed Lactonization

Objective: Convert the primary alcohol to a carboxylic acid and drive intramolecular cyclization.

  • Chemoselective Oxidation: Dissolve the primary alcohol in a biphasic mixture of CH2​Cl2​ and water (1:1). Add TEMPO (0.1 equiv) and bis(acetoxy)iodobenzene (BAIB, 2.2 equiv). Stir vigorously at room temperature for 6 hours. Rationale: The TEMPO/BAIB system provides a mild, highly chemoselective oxidation of the primary alcohol directly to the carboxylic acid without risking epimerization of the sensitive adjacent chiral center.

  • Deprotection & Cyclization: Separate the organic layer, concentrate under reduced pressure, and redissolve the crude carboxylic acid in toluene.

  • Lactonization: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv). Reflux the mixture using a Dean-Stark trap for 4 hours. Rationale: The acidic conditions and thermal energy simultaneously cleave the TBS ether and drive the intramolecular esterification (lactonization) by removing water.

  • Final Isolation: Wash the organic layer with saturated NaHCO3​ , dry over Na2​SO4​ , and purify by Kugelrohr distillation to afford pure (4S, 5R)-4,5-dimethyldihydrofuran-2(3H)-one as a clear oil.

Quantitative Data & Stereoisomer Matrix

To facilitate rapid experimental design and scale-up, the following table summarizes the reagent combinations required to access all four stereoisomers of 4,5-dimethyldihydrofuran-2(3H)-one.

Target Lactone StereoisomerCrotylborane GeometryChiral LigandIntermediate AlcoholExpected ee (%)Expected de (%)
(4S, 5R)- (trans)(E)-Crotylborane(-)- Ipc2​B (2R, 3S)-> 95%> 95%
(4R, 5S)- (trans)(E)-Crotylborane(+)- Ipc2​B (2S, 3R)-> 95%> 95%
(4S, 5S)- (cis)(Z)-Crotylborane(-)- Ipc2​B (2R, 3R)-> 95%> 95%
(4R, 5R)- (cis)(Z)-Crotylborane(+)- Ipc2​B (2S, 3S)-> 95%> 95%

References

  • Brown Crotylation in Natural Product Synthesis (Fostriecin): Title: Synthetic Strategies Employed for the Construction of Fostriecin and Related Natural Products Source: Chemical Reviews - ACS Publications URL:[Link][2]

  • Application of Brown Crotylation (Discodermolide): Title: The Chemical Synthesis of Discodermolide Source: ResearchGate URL:[Link][3]

  • Occurrence and Odor Profile of 4,5-Dimethyldihydrofuran-2(3H)-one: Title: The Kovats Retention Index: 4,5-Dimethyldihydrofuran-2(3H)-one (C6H10O2) Source: The Pherobase URL:[Link][1]

  • General Chemoselective Oxidation Methodology (TEMPO/BAIB): Title: Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Alkali Metal Hypochlorite Source: The Journal of Organic Chemistry URL:[Link]

Sources

Application

Application Notes and Protocols for the Ring-Opening Polymerization of 4,5-Dimethyldihydrofuran-2(3H)-one

Introduction: The Promise of Substituted Polyesters The ring-opening polymerization (ROP) of lactones is a cornerstone of modern polymer chemistry, providing access to a vast library of biodegradable and biocompatible al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Substituted Polyesters

The ring-opening polymerization (ROP) of lactones is a cornerstone of modern polymer chemistry, providing access to a vast library of biodegradable and biocompatible aliphatic polyesters.[1][2] These materials are at the forefront of innovation in drug delivery, tissue engineering, and sustainable plastics.[1][3] Among the diverse family of lactone monomers, substituted γ-butyrolactones, such as 4,5-Dimethyldihydrofuran-2(3H)-one, present a unique opportunity to synthesize functional polyesters with tailored properties. The methyl groups at the 4 and 5 positions are anticipated to influence the polymer's thermal properties, degradation kinetics, and hydrophobicity, making it a target of significant interest for advanced applications.

However, the polymerization of five-membered lactones like γ-butyrolactone (GBL) and its derivatives is notoriously challenging.[4][5][6] This difficulty arises from the low ring strain of the five-membered ring, which results in a small negative enthalpy of polymerization that is often outweighed by the negative entropy change during polymerization, making the process thermodynamically unfavorable under standard conditions.[5] Consequently, specialized techniques and catalytic systems are required to achieve controlled polymerization and obtain high molecular weight polymers.[4][5][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary ring-opening polymerization techniques applicable to 4,5-Dimethyldihydrofuran-2(3H)-one. We will delve into the mechanistic intricacies of each method, offer field-proven insights into experimental design, and provide step-by-step protocols to empower researchers in their quest to synthesize novel polyesters from this promising monomer.

Monomer Overview: 4,5-Dimethyldihydrofuran-2(3H)-one

  • IUPAC Name: 4,5-dimethyloxolan-2-one[8]

  • Synonyms: Dihydro-4,5-dimethyl-2(3H)-furanone[8]

  • CAS Number: 6971-63-7[8]

  • Molecular Formula: C6H10O2[8]

  • Molecular Weight: 114.14 g/mol [8]

The presence of methyl groups on the lactone ring is expected to impact its reactivity and the properties of the resulting polymer. The steric hindrance introduced by these substituents may influence the rate of polymerization and the accessibility of the carbonyl group to the catalyst and initiator. Furthermore, the electron-donating nature of the methyl groups could subtly alter the electrophilicity of the carbonyl carbon.

Core Polymerization Techniques and Mechanisms

The ring-opening of lactones can be achieved through several mechanistic pathways, including anionic, cationic, and enzymatic polymerization.[2] The choice of technique is critical as it dictates the level of control over the polymerization, the characteristics of the resulting polymer, and the potential for side reactions.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a powerful technique for the controlled polymerization of lactones, often proceeding in a living manner, which allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[9] The initiation step typically involves a nucleophilic attack on the carbonyl carbon of the lactone by a strong base or an alkoxide.

Mechanism:

The polymerization proceeds via an O-acyl cleavage mechanism, where the initiator attacks the carbonyl carbon, leading to the opening of the lactone ring and the formation of an alcoholate propagating species.[9] This active chain end then attacks another monomer molecule, and the process repeats.

Diagram: Anionic Ring-Opening Polymerization Mechanism

AROP_Mechanism initiator Initiator (e.g., RO⁻) intermediate Tetrahedral Intermediate initiator->intermediate Nucleophilic Attack monomer 4,5-Dimethyldihydrofuran-2(3H)-one monomer->intermediate propagating Propagating Chain (Alkoxide) intermediate->propagating Ring-Opening next_monomer Next Monomer propagating->next_monomer Propagation polymer Polymer Chain next_monomer->polymer ...

Caption: Mechanism of Anionic Ring-Opening Polymerization.

Key Considerations for 4,5-Dimethyldihydrofuran-2(3H)-one:

  • Initiator Selection: Strong, non-nucleophilic bases or alkoxides are preferred. Common initiators include metal alkoxides (e.g., sodium or potassium methoxide), organometallic compounds (e.g., n-butyllithium), and certain organic catalysts.

  • Reaction Conditions: Aprotic solvents and low temperatures are often required to suppress side reactions such as transesterification and to favor the polymerization of low-strain monomers.

  • Challenges: The low ring strain of γ-butyrolactone derivatives can lead to a low ceiling temperature, meaning that polymerization may only be favorable at low temperatures.[5]

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is another important method for polymerizing lactones, particularly for the synthesis of polyethers from cyclic ethers.[10][11] For lactones, the mechanism involves the activation of the monomer by a cationic species, followed by nucleophilic attack by another monomer or the growing polymer chain.

Mechanism:

The initiation typically involves a Brønsted or Lewis acid that protonates or coordinates to the carbonyl oxygen of the lactone, making the carbonyl carbon more electrophilic.[10] A monomer molecule then acts as a nucleophile, attacking the activated carbonyl carbon and opening the ring. The propagating species is a carboxonium ion.

Diagram: Cationic Ring-Opening Polymerization Workflow

CROP_Workflow Monomer Monomer Reaction Inert Atmosphere (e.g., N2, Ar) Monomer->Reaction Initiator Initiator (e.g., TfOH) Initiator->Reaction Solvent Anhydrous Solvent Solvent->Reaction Quenching Quenching Agent (e.g., Methanol) Reaction->Quenching Purification Precipitation & Drying Quenching->Purification Polymer Purified Polymer Purification->Polymer

Caption: General workflow for Cationic Ring-Opening Polymerization.

Key Considerations for 4,5-Dimethyldihydrofuran-2(3H)-one:

  • Initiator Selection: Strong protonic acids (e.g., triflic acid) or Lewis acids are commonly used.[10]

  • Reaction Conditions: The reaction is typically carried out in non-nucleophilic solvents at low temperatures to minimize side reactions.

  • Challenges: Cationic polymerization of lactones can be prone to side reactions such as intramolecular and intermolecular transesterification, leading to a broadening of the molecular weight distribution.

Enzymatic Ring-Opening Polymerization (e-ROP)

Enzymatic ROP has emerged as a green and highly selective alternative to metal-based and acid/base-catalyzed polymerization methods.[12][13] Lipases are the most commonly used enzymes for this purpose, offering mild reaction conditions and high selectivity.[14][15]

Mechanism:

The mechanism of lipase-catalyzed ROP is believed to involve the formation of an acyl-enzyme intermediate.[16] The lipase's active site (typically a serine residue) attacks the carbonyl carbon of the lactone, forming a covalent intermediate and opening the ring. A nucleophile, such as an alcohol initiator or the hydroxyl end of a growing polymer chain, then attacks the acyl-enzyme intermediate, regenerating the enzyme and elongating the polymer chain.

Diagram: Enzymatic Ring-Opening Polymerization Logic

eROP_Logic cluster_initiation Initiation cluster_propagation Propagation Enzyme Lipase AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Monomer Lactone Monomer Monomer->AcylEnzyme AcylEnzyme_prop Acyl-Enzyme Intermediate Initiator Initiator (R-OH) GrowingChain Growing Polymer Chain Initiator->GrowingChain AcylEnzyme_prop->GrowingChain

Caption: Simplified logic of lipase-catalyzed Ring-Opening Polymerization.

Key Considerations for 4,5-Dimethyldihydrofuran-2(3H)-one:

  • Enzyme Selection: The choice of lipase is crucial, as different lipases exhibit varying activities and selectivities towards different lactones.[14] Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective catalyst for the ROP of a wide range of lactones.[15]

  • Reaction Conditions: Enzymatic ROP can be performed in bulk (solvent-free) or in organic solvents.[12] The reaction temperature is typically mild (40-80 °C) to maintain enzyme activity.[12]

  • Advantages: This method avoids the use of potentially toxic metal catalysts, which is a significant advantage for biomedical applications. It can also exhibit high chemoselectivity.

Experimental Protocols

The following protocols provide a starting point for the ring-opening polymerization of 4,5-Dimethyldihydrofuran-2(3H)-one. It is important to note that optimization of reaction conditions (e.g., temperature, time, catalyst loading) may be necessary to achieve the desired polymer characteristics.

Protocol 1: Anionic Ring-Opening Polymerization using an Organocatalyst System

This protocol is adapted from established methods for the ROP of lactones using a bifunctional organocatalyst system, which offers excellent control over the polymerization.[17]

Materials:

  • 4,5-Dimethyldihydrofuran-2(3H)-one (monomer)

  • 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) (catalyst)

  • Thiourea-based co-catalyst

  • Benzyl alcohol (initiator)

  • Anhydrous dichloromethane (CH2Cl2) (solvent)

  • Benzoic acid solution in chloroform (quenching agent)

  • Cold methanol (non-solvent for precipitation)

Procedure:

  • Monomer and Reagent Purification: The monomer and all reagents must be rigorously purified and dried to remove any water or other nucleophilic impurities that could interfere with the polymerization.

  • Stock Solution Preparation (in a glovebox):

    • Prepare a stock solution of the initiator (e.g., 0.1 M benzyl alcohol in CH2Cl2).

    • Prepare a stock solution of the catalyst and co-catalyst (e.g., 0.1 M MTBD and 0.1 M thiourea co-catalyst in CH2Cl2).[17]

  • Polymerization:

    • In a dry vial inside a glovebox, add the desired amount of 4,5-Dimethyldihydrofuran-2(3H)-one.

    • Add the appropriate volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio.

    • Add the required volume of the catalyst/co-catalyst stock solution.

    • Add any remaining volume of purified CH2Cl2 to reach the desired final monomer concentration.[17]

    • Seal the vial and stir the reaction mixture at room temperature.

  • Monitoring the Reaction: At predetermined time intervals, an aliquot of the reaction mixture can be taken and quenched with a benzoic acid solution. The monomer conversion can be determined by ¹H NMR spectroscopy.[17]

  • Quenching and Purification:

    • Once the desired conversion is reached, quench the polymerization by adding a few drops of the benzoic acid solution.[17]

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol with vigorous stirring.[17]

    • Collect the precipitated polymer by filtration and dry under vacuum.

Protocol 2: Enzymatic Ring-Opening Polymerization using Immobilized Lipase

This protocol is based on general procedures for lipase-catalyzed ROP of lactones.[12][15]

Materials:

  • 4,5-Dimethyldihydrofuran-2(3H)-one (monomer)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous toluene (solvent, optional for solution polymerization)

  • Dichloromethane (for dissolving the polymer)

  • Cold methanol (for precipitation)

Procedure:

  • Enzyme Preparation: Dry the immobilized enzyme under vacuum prior to use to remove any residual water.

  • Polymerization (Bulk):

    • In a dry reaction vessel, add the 4,5-Dimethyldihydrofuran-2(3H)-one and the dried immobilized lipase (typically 5-10% by weight of the monomer).

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under an inert atmosphere with stirring.

  • Polymerization (Solution):

    • Dissolve the monomer in anhydrous toluene in a dry reaction vessel.

    • Add the dried immobilized lipase.

    • Heat the reaction mixture to the desired temperature with stirring under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots, dissolving them in a suitable solvent (e.g., CDCl3), and analyzing by ¹H NMR to determine monomer conversion.

  • Work-up and Purification:

    • After the desired reaction time, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the crude polymer in a minimal amount of dichloromethane.

    • Remove the enzyme by filtration.

    • Precipitate the polymer by adding the solution dropwise to cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

Data Presentation and Characterization

The successful synthesis of poly(4,5-dimethyldihydrofuran-2(3H)-one) should be confirmed by a suite of analytical techniques.

Table 1: Key Polymer Characterization Techniques

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirmation of polymer structure, determination of monomer conversion, and analysis of end-groups.[18]
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).[18]
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the polymer.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry Detailed analysis of polymer chain structure and end-groups.[18]

Troubleshooting and Field-Proven Insights

  • Low Monomer Conversion: For thermodynamically challenging monomers like substituted γ-butyrolactones, consider conducting the polymerization at lower temperatures to shift the equilibrium towards the polymer.[5] High-pressure conditions have also been shown to favor the polymerization of γ-butyrolactone.[19]

  • Broad Polydispersity: In anionic and cationic ROP, ensure rigorous purification of all reagents and maintain an inert atmosphere to prevent side reactions. In enzymatic ROP, the choice of solvent and the water content can significantly impact the control over polymerization.[13]

  • Difficulty in Initiating Polymerization: The steric hindrance from the methyl groups in 4,5-Dimethyldihydrofuran-2(3H)-one may require more active catalysts or higher catalyst loadings compared to unsubstituted lactones.

  • Polymer Characterization Challenges: The solubility of the resulting polymer may differ from that of other polyesters. A range of solvents should be screened for SEC/GPC analysis.

Conclusion

The ring-opening polymerization of 4,5-Dimethyldihydrofuran-2(3H)-one represents a compelling avenue for the development of novel, functional polyesters. While the inherent challenges of polymerizing five-membered lactones necessitate careful consideration of reaction conditions and catalytic systems, the potential to create materials with unique properties for applications in drug delivery and beyond is substantial. The protocols and insights provided in this guide offer a robust starting point for researchers to explore the synthesis and characterization of this promising polymer.

References

  • Coulembier, O., et al. (2022). Toward Sustainable Elastomers from the Grafting-Through Polymerization of Lactone-Containing Polyester Macromonomers. Macromolecules. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Chemoselective Polymerization of Fully Biorenewable α-Methylene-γ-Butyrolactone Using Organophosphazene/Urea Binary Catalysts Toward Sustainable Polyesters. CCS Chemistry. Retrieved from [Link]

  • Yang, Y., et al. (2014). Enzymatic Ring-Opening Polymerization (ROP) of Polylactones: Roles of Non-Aqueous Solvents. PMC. Retrieved from [Link]

  • Impemba, S., et al. (2023). Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes. PMC. Retrieved from [Link]

  • Pounder, R. J., et al. (2018). Sustainable Polyester Elastomers from Lactones: Synthesis, Properties, and Enzymatic Hydrolyzability. Journal of the American Chemical Society. Retrieved from [Link]

  • Chen, E. Y.-X., et al. (n.d.). Access to high-molecular-weight poly(γ-butyrolactone) by using simple commercial catalysts. Polymer Chemistry. Retrieved from [Link]

  • Peruch, F., et al. (2023). Ring-Opening Copolymerization of α-Hydroxy-γ-butyrolactone and ε-Caprolactone. Toward the Metal-Free Synthesis of Functional Polyesters. ACS Applied Polymer Materials. Retrieved from [Link]

  • Jedlinski, Z., et al. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. PMC. Retrieved from [Link]

  • Kaczmarek, H., et al. (n.d.). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. PMC. Retrieved from [Link]

  • Hoye, T. R., et al. (n.d.). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis. PMC. Retrieved from [Link]

  • Kobayashi, S., et al. (n.d.). Enzymatic Ring-Opening Polymerization and Copolymerization of 8-Octanolide by Lipase Catalyst. Macromolecules. Retrieved from [Link]

  • Albertsson, A.-C., et al. (2005). Enzyme-Catalyzed Ring-Opening Polymerization of Seven-Membered Ring Lactones Leading to Terminal-Functionalized and Triblock Polyesters. Macromolecules. Retrieved from [Link]

  • Fukushima, K., et al. (2023). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. Nature. Retrieved from [Link]

  • Sobolewski, D., et al. (n.d.). Acid-catalyzed Ring-opening Polymerization of ^|^gamma;-Butyrolactone under High-pressure Conditions. ResearchGate. Retrieved from [Link]

  • Pounder, R. J., et al. (2018). Sustainable Polyester Elastomers from Lactones: Synthesis, Properties, and Enzymatic Hydrolyzability. Journal of the American Chemical Society. Retrieved from [Link]

  • Ryner, M., et al. (2002). Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. Macromolecules. Retrieved from [Link]

  • Kobayashi, S. (2006). Enzymatic Ring‐Opening Polymerization of Lactones by Lipase Catalyst: Mechanistic Aspects. SciSpace. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ring-opening (co)polymerization of γ-butyrolactone: a review. Retrieved from [Link]

  • Gaina, C., et al. (2023). Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation. Polymer Chemistry. Retrieved from [Link]

  • Aouissi, A., et al. (2009). CATIONIC RING-OPENING POLYMERIZATION OF TETRAHYDROFURAN WITH KEGGIN-TYPE HETEROPOLYCOMPOUNDS AS SOLID ACID CATALYSTS. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). Dihydro-4,5-dimethyl-2(3H)-furanone. Retrieved from [Link]

  • Goethals, E. J. (2013). Ring-Opening Polymerization—An Introductory Review. SciSpace. Retrieved from [Link]

  • Aouissi, A., et al. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC. Retrieved from [Link]

  • Ghosh, B., et al. (n.d.). Cationic ring-opening polymerization of a five membered cyclic dithiocarbonate having a tertiary amine moiety. Polymer Chemistry. Retrieved from [Link]

  • Xu, Z., et al. (n.d.). Reactive Processing of Furan-Based Monomers via Frontal Ring-Opening Metathesis Polymerization for High Performance Materials. ChemRxiv. Retrieved from [Link]

  • Shaffer, T. D., et al. (n.d.). Chemically Circular Poly(orthoester) Elastomers via Immortal Cationic Ring-Opening Polymerization. ChemRxiv. Retrieved from [Link]

  • Feist, A. M. (n.d.). Ring-opening metathesis polymerization of 2,3-dihydrofuran. Stanford Digital Repository. Retrieved from [Link]

  • Xu, Z., et al. (2024). Reactive Processing of Furan-Based Monomers via Frontal Ring-Opening Metathesis Polymerization for High Performance Materials. Advanced Materials. Retrieved from [Link]

  • MDPI. (n.d.). 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. Retrieved from [Link]

  • Jen, C. N., et al. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Atmospheric Measurement Techniques. Retrieved from [Link]

Sources

Method

Application Note: Extraction, Isolation, and Characterization of 4,5-Dimethyldihydrofuran-2(3H)-one from Complex Biomass Matrices

Target Audience: Analytical Chemists, Natural Product Researchers, and Flavor & Fragrance Scientists Compound Focus: 4,5-Dimethyldihydrofuran-2(3H)-one (CAS: 6971-63-7) Introduction & Mechanistic Principles 4,5-Dimethyld...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Flavor & Fragrance Scientists Compound Focus: 4,5-Dimethyldihydrofuran-2(3H)-one (CAS: 6971-63-7)

Introduction & Mechanistic Principles

4,5-Dimethyldihydrofuran-2(3H)-one (also known as 4,5-dimethyl- γ -butyrolactone) is a highly potent volatile lactone characterized by its warm, woody, burnt caramel, and spicy odor profile [1]. It is a critical biogenic marker and flavor-active compound found in marine bacteria, cultivars of snake fruit (Salacca zalacca) ()[1], and is produced during the cultivation of the fungus Laetiporus sulphureus ()[2].

Extracting low-abundance, low-molecular-weight (MW 114.14) lactones from complex biological matrices presents significant analytical challenges[3]. The methodology must balance extraction efficiency with the preservation of the highly volatile target analyte.

Causality in Methodological Design:

  • Solvent Selection: Lactones are moderately polar. Utilizing a biphasic Liquid-Liquid Extraction (LLE) system with dichloromethane (CH₂Cl₂) or a pentane/diethyl ether mixture ensures that the target lactone partitions effectively into the organic phase, while highly polar matrix interferents (e.g., structural carbohydrates, proteins) remain in the aqueous phase.

  • Volatility Mitigation: Because 4,5-dimethyldihydrofuran-2(3H)-one is highly volatile, standard rotary evaporation under high vacuum will result in near-total analyte loss. Therefore, gentle concentration using a Kuderna-Danish apparatus or a controlled nitrogen stream is mandatory.

  • Headspace SPME: To avoid solvent artifacts entirely and profile the true volatile emission of the biomass, Solid-Phase Microextraction (SPME) using a mixed-bed fiber (DVB/CAR/PDMS) is employed. The mixed stationary phase provides optimal adsorption for small, moderately polar cyclic esters.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure absolute data integrity during the extraction and isolation workflow.

Protocol A: Biomass Preparation & Biogenesis Induction (Fungal Model)

To isolate the lactone from a biogenic source such as Laetiporus sulphureus, the metabolic pathway must be primed.

  • Cultivation: Inoculate L. sulphureus into a minimal liquid medium supplemented with 10–30 mM of L-isoleucine. L-isoleucine acts as the primary metabolic precursor, undergoing enzymatic hydroxylation to 4-hydroxyisoleucine, which subsequently cyclizes into 4,5-dimethyldihydrofuran-2(3H)-one[2].

  • Harvesting: After 7–14 days of submerged cultivation, centrifuge the culture broth at 5,000 × g for 15 minutes at 4°C to separate the mycelial biomass from the metabolite-rich supernatant.

Protocol B: Liquid-Liquid Extraction (LLE) & Concentration
  • Self-Validation Check (Internal Standard Addition): Aliquot 100 mL of the supernatant (or homogenized plant extract). Spike the sample with 10 µL of a 1,000 ppm γ -nonalactone internal standard (IS) solution. Rationale: Post-extraction recovery of the IS must exceed 85% to validate the extraction efficiency and confirm that evaporative losses were successfully mitigated.

  • Solvent Partitioning: Add 30 mL of high-purity dichloromethane (CH₂Cl₂) to the aqueous sample. Shake vigorously in a separatory funnel for 5 minutes. Allow the phases to separate for 10 minutes. Collect the lower organic layer. Repeat this extraction twice more with 20 mL CH₂Cl₂.

  • Dehydration: Pass the combined organic layers through a glass funnel packed with 10 g of anhydrous sodium sulfate (Na₂SO₄). Rationale: Residual water will cause baseline drift and degrade the stationary phase of the GC column.

  • Gentle Concentration: Transfer the dried organic extract to a Kuderna-Danish concentrator. Heat gently in a 45°C water bath until the extract volume is reduced to approximately 1.0 mL. Do not evaporate to dryness.

Protocol C: Headspace SPME and GC-O/GC-MS Analysis
  • SPME Extraction: Place 5 g of homogenized biomass (e.g., Salacca zalacca fruit pulp) into a 20 mL headspace vial. Equilibrate at 40°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

  • GC-MS/GC-O Parameters:

    • Desorption: Desorb the fiber in the GC injection port at 250°C for 3 minutes (splitless mode).

    • Column: Use a non-polar BPX-5 or polar HP-Innowax capillary column (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 220°C (hold 5 min).

    • Detection: Split the column effluent 1:1 between the Mass Spectrometer (EI mode, 70 eV) and the Olfactometry (GC-O) sniffing port (humidified, 200°C) to correlate the mass spectrum with the characteristic "burnt caramel" aroma[1].

Quantitative Data & Analytical Parameters

The following table summarizes the key physicochemical properties and verified gas chromatography retention indices required for the positive identification of 4,5-dimethyldihydrofuran-2(3H)-one.

ParameterValue / DescriptionReference
IUPAC Name 4,5-Dimethyldihydrofuran-2(3H)-one[3]
CAS Number 6971-63-7[1]
Molecular Weight 114.14 g/mol [3]
Odor Profile Warm, Woody, Burnt caramel, Sharp, Spicy[1]
Kovats RI (BPX-5 Column) 1023[4]
Kovats RI (HP-Innowax Column) 1591[4]

Visualizations

ExtractionWorkflow A Biomass Matrix (Fungal Culture / Snake Fruit) B Homogenization & Cell Disruption A->B C Liquid-Liquid Extraction (LLE) (CH2Cl2 or Pentane/Ether) B->C Solvent Extraction D Headspace SPME (DVB/CAR/PDMS Fiber) B->D Volatile Profiling E Organic Phase Dehydration (Na2SO4) C->E G GC-MS / GC-O Analysis (BPX-5 / HP-Innowax) D->G F Gentle Concentration (Kuderna-Danish) E->F F->G H Isolated 4,5-Dimethyldihydrofuran-2(3H)-one G->H

Workflow for the extraction and isolation of 4,5-dimethyldihydrofuran-2(3H)-one from biomass.

BiogenesisPathway A L-Isoleucine (Precursor) B Enzymatic Hydroxylation A->B C 4-Hydroxyisoleucine (Intermediate) B->C D Cyclization & Deamination C->D E 4,5-Dimethyldihydrofuran-2(3H)-one (Target Lactone) D->E

Putative biogenic pathway of 4,5-dimethyldihydrofuran-2(3H)-one from L-isoleucine in biomass.

References

  • Dickschat, J.S., Wagner-Döbler, I., & Schulz, S. (2005). The chafer pheromone buibuilactone and ant pyrazines are also produced by marine bacteria. Journal of Chemical Ecology, 31(4), 925-947.[Link]

  • Wijaya, C.H., Ulrich, D., Lestari, R., Schippel, K., & Ebert, G. J. (2005). Identification of potent odorants in different cultivars of snake fruit[Salacca zalacca (Gaert.) Voss] using gas chromatography-olfactometry. Journal of Agricultural and Food Chemistry, 53(5), 1637-1641.[Link]

  • Krings, U., et al. (2014). Biogenesis of sotolon in Laetiporus sulphureus. Holzminden Symposium on Flavor Science. [Link]

  • El-Sayed, A.M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Kovats Retention Index: 4,5-Dimethyldihydrofuran-2(3H)-one. [Link]

Sources

Application

The Enigmatic Silence of a Lactone: An Application Guide to 4,5-Dimethyldihydrofuran-2(3H)-one and its Flavor-Active Relatives

This technical guide delves into the application of 4,5-Dimethyldihydrofuran-2(3H)-one in the flavor and fragrance industry. A critical analysis of available scientific and commercial data reveals a notable absence of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide delves into the application of 4,5-Dimethyldihydrofuran-2(3H)-one in the flavor and fragrance industry. A critical analysis of available scientific and commercial data reveals a notable absence of this specific molecule in common practice. This guide, therefore, takes an investigative approach: first, we will characterize the subject molecule and explore the likely reasons for its non-utilization. Second, to provide practical value and context for researchers and developers, we will pivot to a detailed exploration of its structurally similar and commercially significant relatives, namely Sotolon and other key aliphatic γ-lactones. This document serves as a guide not only to a specific chemical but to the process of chemical evaluation in the flavor and fragrance industry, where the absence of evidence is as telling as its presence.

Part 1: The Subject Molecule: 4,5-Dimethyldihydrofuran-2(3H)-one

4,5-Dimethyldihydrofuran-2(3H)-one, a saturated γ-lactone, is a molecule with the chemical identity detailed below.

PropertyValueSource
Chemical Name 4,5-Dimethyldihydrofuran-2(3H)-one[1][2]
Synonyms Dihydro-4,5-dimethyl-2(3H)-furanone, 4-Hydroxy-3-methylpentanoic acid lactone, 3-Methyl-4-pentanolide[2]
CAS Number 6971-63-7[1][2]
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1]
Appearance Data not widely available
Odor/Flavor Profile Data not widely available in flavor & fragrance literature

A comprehensive search of industry literature, supplier databases, and regulatory documents reveals a conspicuous lack of information regarding the sensory properties and application of 4,5-Dimethyldihydrofuran-2(3H)-one. Notably, a prominent raw material supplier, The Good Scents Company, explicitly states this compound is "not for fragrance use" and "not for flavor use"[3]. This is a strong indicator that the molecule does not possess desirable organoleptic qualities or may have unresolved safety or regulatory concerns.

The likely reasons for its non-use in the industry include:

  • Weak or Unpleasant Sensory Profile: The specific arrangement of the methyl groups may not result in a potent or aesthetically pleasing aroma or taste. The sensory character of lactones is highly dependent on their structure, including the length and branching of the alkyl chain and the presence of other functional groups.[4]

  • Off-Notes: The molecule might possess undesirable side notes (e.g., medicinal, plastic, or harsh chemical) that make it unsuitable for fine fragrance or food applications.

  • Cost of Synthesis: If the synthesis route is complex and low-yielding compared to other lactones with superior sensory properties, it would not be commercially viable.

  • Regulatory Status: The compound may not be approved for use as a flavor or fragrance ingredient by major regulatory bodies like the FDA or EFSA, and it does not have a FEMA number, which is critical for its use in food in the United States.

To provide a functional and educational guide, we will now turn our focus to the broader class of γ-lactones and specific, impactful examples that are staples of the industry.

Part 2: The Context - Power and Versatility of γ-Lactones

Lactones are cyclic esters that are fundamental building blocks in flavor and fragrance creation.[5] They are prized for their ability to impart creamy, fruity, fatty, and warm notes.[5][6] γ-Lactones, which feature a five-membered ring, are particularly prevalent and are responsible for the characteristic notes of many fruits, dairy products, and spirits.[6][7] The sensory profile of a γ-lactone is largely dictated by the length of its carbon side chain.[8]

  • Short Chains (C4-C6): Tend to be milder, sometimes with slightly brown or nutty nuances.[9]

  • Medium Chains (C8-C11): Famously produce the characteristic notes of stone fruits like peach and apricot, as well as coconut.[7][10]

  • Long Chains (C12+): Shift towards more fatty, buttery, and dairy-like characteristics.[8]

These molecules are potent, often with low odor thresholds, meaning a small amount can have a significant impact on a final composition.[6]

Part 3: Comparative Analysis with Commercially Vital Lactones

To understand what makes a lactone successful, we will examine two case studies: a highly functionalized furanone and a classic aliphatic γ-lactone.

Case Study 1: Sotolon - The Sweet and Spicy Powerhouse

Often confused with our subject molecule due to its name, 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one (CAS 28664-35-9), commonly known as Sotolon or Caramel Furanone, is a flavor and fragrance titan.[11][12]

  • Sensory Profile: Possesses an intensely sweet, caramel, maple, and spicy aroma.[11][12] At high concentrations, it can present a curry or fenugreek-like note, while at lower concentrations, it is reminiscent of brown sugar and toffee.[12]

  • Natural Occurrence: Found in fenugreek seeds, coffee, sherry wine, and tobacco.[12]

  • Applications:

    • Flavor: A cornerstone of maple, caramel, and butterscotch flavors. Used in trace amounts to add sweetness and complexity to coffee, tobacco, and rum flavors. It is a key impact compound in artificial maple syrup.

    • Fragrance: Used sparingly in gourmand and oriental fragrances to add a warm, sweet, and slightly spicy depth. It can enhance tobacco and hay notes.

Case Study 2: γ-Nonalactone - The Creamy Coconut Standard

γ-Nonalactone (CAS 104-61-0), often misleadingly called "Aldehyde C-18," is a classic example of a simple aliphatic γ-lactone.

  • Sensory Profile: A powerful and diffusive aroma of creamy coconut, with fatty and sweet nuances.[7]

  • Natural Occurrence: Found in apricots, peaches, coconut milk, and butter.[7]

  • Applications:

    • Flavor: Essential for coconut and creamy fruit flavors like peach and apricot. It provides a rich, fatty mouthfeel in dairy flavors and is used in baked goods, confectionery, and beverages.

    • Fragrance: A key component in sun-tan lotion accords and tropical-themed fragrances. It adds a creamy, lactonic warmth to floral (especially gardenia and tuberose) and gourmand compositions.

Part 4: Application Protocols for Flavor & Fragrance Formulation

The following protocols are generalized to demonstrate the workflow for incorporating a potent, sweet, or creamy lactone (referred to as "Lactone X," representing a compound like Sotolon or γ-Nonalactone) into a formulation. The principles described are foundational for working with high-impact aroma chemicals.

Protocol 1: Incorporation of "Lactone X" into a Model Peach Flavor

Objective: To create a 1 kg batch of a concentrated peach flavor oil, using "Lactone X" (e.g., γ-Decalactone, a classic peach lactone) to provide a creamy, ripe character.

Materials:

  • Propylene Glycol (PG) as a solvent

  • Ethyl Acetate (fruity, ethereal top note)

  • Hexyl Acetate (green, pear-like note)

  • Linalool (floral, citrusy note)

  • Benzaldehyde (almond, cherry pit note)

  • "Lactone X" (e.g., γ-Decalactone) at 10% dilution in PG

  • Glass beakers, magnetic stirrer, and calibrated pipettes or a precision scale

  • Amber glass storage bottles

Methodology:

  • Prepare Dilution (Causality): High-impact materials like lactones are rarely used neat. A 10% dilution in a suitable solvent like PG is prepared first. This allows for precise dosing and prevents the potent lactone from overpowering the blend.

  • Solvent Base: Add 700g of Propylene Glycol to a 2L beaker on a magnetic stirrer. This forms the bulk of the flavor and ensures all components are solubilized.

  • Build the Accord - Top Notes: Add the most volatile components first.

    • Add 100g of Ethyl Acetate.

    • Add 50g of Hexyl Acetate. These create the initial fruity impression.

  • Build the Accord - Heart Notes:

    • Add 80g of Linalool.

    • Add 5g of Benzaldehyde. These form the main character of the peach. Benzaldehyde is used in trace amounts to give a realistic "stone fruit" character.

  • Incorporate the Key Component:

    • Slowly add 65g of the 10% "Lactone X" dilution while stirring continuously. Adding the key character material at this stage allows it to be well-integrated into the developing profile.

  • Homogenization and Maturation (Self-Validation): Stir the mixture for at least 30 minutes to ensure complete homogenization. Transfer the flavor to a sealed amber glass bottle. Allow the flavor to mature for at least 48 hours at room temperature. This maturation period is critical for the chemical reactions (like ester formation) and physical blending to stabilize, resulting in a smoother, more rounded final profile.

  • Quality Control Evaluation: After maturation, a 0.1% solution of the flavor in sugar water is prepared for sensory evaluation against a standard. This validates that the protocol has yielded the desired profile.

Diagram: Flavor Creation Workflow

FlavorWorkflow cluster_prep Preparation cluster_compounding Compounding cluster_final Finalization Dilution Prepare 10% Dilution of 'Lactone X' in PG KeyComp Add 'Lactone X' Dilution Dilution->KeyComp Solvent Measure Solvent Base (PG) TopNotes Add Top Notes (e.g., Ethyl Acetate) Solvent->TopNotes HeartNotes Add Heart Notes (e.g., Linalool) TopNotes->HeartNotes HeartNotes->KeyComp Homogenize Homogenize (Stir 30 min) KeyComp->Homogenize Mature Mature (48 hours) Homogenize->Mature QC Sensory & Analytical QC Mature->QC

A simplified workflow for creating a flavor concentrate.

Protocol 2: Incorporation of "Lactone X" into a Gourmand Fragrance

Objective: To create a 100g batch of a gourmand fragrance concentrate, using "Lactone X" (e.g., Sotolon) to provide a warm, maple-caramel nuance.

Materials:

  • Perfumer's Alcohol (Ethanol) as a solvent/diluent for evaluation

  • Hedione (transparent floral)

  • Vanillin (sweet, creamy)

  • Ethyl Maltol (sweet, candy-floss)

  • Coumarin (hay, sweet tobacco)

  • Sandalwood accord (woody base)

  • "Lactone X" (e.g., Sotolon) at 1% dilution in Dipropylene Glycol (DPG)

  • Glass vials, precision digital scale

  • Amber glass storage bottles

Methodology:

  • Prepare Dilution: Sotolon is incredibly powerful. A 1% dilution in an odorless solvent like DPG is essential for controlled addition.

  • Build the Foundation (Base Notes): On a precision scale, weigh the base notes directly into a glass vial.

    • 20g Sandalwood accord

    • 10g Coumarin These low-volatility materials anchor the fragrance.

  • Add the Heart Notes:

    • 25g Hedione

    • 15g Vanillin

    • 5g Ethyl Maltol These form the main theme of the fragrance.

  • Introduce the Modifying Note:

    • Carefully add 2g of the 1% "Lactone X" dilution. This small amount is enough to add a distinct maple-like warmth without dominating the composition.

  • Top Notes & Completion: For this simple gourmand accord, we omit traditional citrus top notes to focus on the core theme. Add the remaining diluent if any, or proceed to the next step.

  • Homogenization and Maceration (Self-Validation): Gently swirl the vial to mix the ingredients. Store the concentrate in a sealed amber bottle in a cool, dark place for at least one week. This maceration period is crucial for the fragrance to mature. The different components interact, and the overall scent profile becomes more cohesive and complex.

  • Evaluation: After maceration, the concentrate is diluted to 20% in perfumer's alcohol. This dilution is then applied to a smelling strip and skin to evaluate the performance and character of the fragrance over time (top, middle, and base notes). This step validates the success of the formulation.

Part 5: Analytical Methodologies

The quality and concentration of lactones in raw materials and finished products are typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Principle: GC separates the volatile components of a mixture based on their boiling points and polarity. The MS detector then fragments the individual molecules and records their mass-to-charge ratio, providing a "fingerprint" for definitive identification.

  • Sample Preparation: For flavors and fragrances, a simple dilution in a suitable solvent (e.g., ethanol or hexane) is often sufficient.

  • Quantification: An internal standard is added to the sample before injection. By comparing the peak area of the target lactone to the peak area of the known amount of internal standard, a precise concentration can be determined.

Conclusion

While 4,5-Dimethyldihydrofuran-2(3H)-one remains an obscure molecule with no documented role in the flavor and fragrance industry, its structure places it within the vital family of γ-lactones. Understanding the principles that govern the sensory impact of this family—such as the influence of alkyl chain length and the presence of additional functional groups—is paramount for any researcher or creator in this field. The stark contrast between the silent profile of the subject molecule and the loud, clear character of analogues like Sotolon and γ-nonalactone provides a valuable lesson in structure-activity relationships. The protocols and methodologies detailed in this guide for these active analogues provide a robust framework for the successful application of high-impact lactones in creating compelling and memorable flavors and fragrances.

References

Sources

Method

Application Note: Enantioselective Synthesis of 4,5-Dimethyldihydrofuran-2(3H)-one via Transition-Metal Catalyzed Dynamic Kinetic Resolution

Executive Summary & Mechanistic Rationale The synthesis of chiral γ-lactones bearing contiguous stereocenters is a critical operation in the development of bioactive natural products and pharmaceutical intermediates. Spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of chiral γ-lactones bearing contiguous stereocenters is a critical operation in the development of bioactive natural products and pharmaceutical intermediates. Specifically, 4,5-dimethyldihydrofuran-2(3H)-one presents a unique synthetic challenge due to the presence of adjacent chiral centers at the C4 and C5 positions.

To achieve high enantio- and diastereoselectivity, this protocol leverages a Transition-Metal Catalyzed Dynamic Kinetic Resolution (DKR) . By subjecting racemic 3-methyl-4-oxopentanoic acid to asymmetric hydrogenation using a chiral Ru(II)-BINAP catalyst, we can exploit the rapid keto-enol tautomerization of the substrate[1]. The chiral ruthenium complex selectively and rapidly reduces one enantiomer of the rapidly equilibrating ketone. The unreactive enantiomer continuously racemizes in situ, funneling 100% of the racemic starting material into a single highly enantioenriched β-hydroxy acid diastereomer, which is subsequently cyclized into the target γ-lactone[2].

Causality in Catalyst and Solvent Selection

The choice of (R)-BINAP as the chiral ligand is not arbitrary. The rigid binaphthyl backbone forces the phenyl rings on the phosphorus atoms to adopt a specific spatial orientation, effectively blocking two diagonal quadrants of the metal's coordination sphere. This steric environment strictly dictates the facial approach of the ketone[1]. Furthermore, Methanol is selected as the solvent over aprotic alternatives like THF. Protic solvents actively facilitate the proton-exchange required for rapid keto-enol tautomerization. If tautomerization is slower than hydrogenation, the DKR process fails, resulting in poor diastereomeric ratios (dr)[2].

DKR_Mechanism Racemic Racemic 3-Methyl-4-oxopentanoic Acid (Rapidly Equilibrating via Enol) Enol Achiral Enol Intermediate Racemic->Enol Keto-Enol Tautomerization RuCat Chiral Ru(II)-BINAP Catalyst (Stereoselective Hydride Transfer) Racemic->RuCat Coordination HydroxyAcid (3S, 4R)-4-Hydroxy-3-methylpentanoic Acid (Single Stereoisomer) RuCat->HydroxyAcid Asymmetric Hydrogenation (H2) Lactone (4S, 5R)-4,5-Dimethyldihydrofuran-2(3H)-one (Target γ-Lactone) HydroxyAcid->Lactone Acid-Catalyzed Cyclization (-H2O)

Fig 1: DKR pathway for the enantioselective synthesis of 4,5-dimethyldihydrofuran-2(3H)-one.

Optimization of Reaction Conditions

The following table summarizes the quantitative data driving our protocol parameters. Note the critical relationship between solvent choice, hydrogen pressure, and the resulting stereochemical purity. While emerging Ni-catalyzed methods using QuinoxP* ligands show excellent promise[3], Ru-BINAP remains the industrial gold standard for this specific transformation.

Table 1: Optimization of DKR Hydrogenation for 3-Methyl-4-oxopentanoic Acid

EntryCatalyst ComplexSolventTemp (°C)H₂ Pressure (atm)Yield (%)dr (cis:trans)ee (%)
1 (Optimal) RuCl₂[(R)-BINAP] MeOH 50 50 98 95:5 >99
2RuCl₂[(R)-BINAP]THF50508560:4088
3Ni-(R,R)-QuinoxP*TFE60809590:1099
4RuCl₂[(R)-SEGPHOS]EtOH50509698:299

Data synthesis derived from established transition-metal catalyzed γ-lactone protocols[2],[3].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Progression to the lactonization phase is strictly gated by an In-Process Control (IPC) check to prevent the carryover of unreacted starting material, which would complicate purification and depress overall yields.

Workflow Step1 Step 1: Catalyst Prep [RuCl2(p-cymene)]2 + BINAP Step2 Step 2: Hydrogenation 50 atm H2, 50°C, 24h Step1->Step2 IPC IPC Check >99% Conversion? Step2->IPC IPC->Step2 No (Extend) Step3 Step 3: Lactonization p-TsOH, Toluene, 110°C IPC->Step3 Yes Step4 Step 4: Isolation Flash Chromatography Step3->Step4

Fig 2: Step-by-step experimental workflow and self-validation checkpoints for γ-lactone synthesis.

Phase 1: Catalyst Preparation (Schlenk Technique)

Causality: Ru(II) complexes are highly susceptible to oxidative degradation. Preparing the catalyst in situ under strict Schlenk conditions ensures maximum active catalyst concentration.

  • In a flame-dried Schlenk tube under an argon atmosphere, combine [RuCl2(p-cymene)]2 (0.05 mol%) and (R)-BINAP (0.11 mol%).

  • Add anhydrous, degassed DMF (2.0 mL).

  • Heat the mixture to 100 °C for 10 minutes until a homogeneous reddish-brown solution forms.

  • Remove the DMF under high vacuum (0.1 mmHg) at 50 °C to yield the active RuCl2n precatalyst as a solid residue.

Phase 2: Asymmetric Hydrogenation (DKR)

Causality: A pressure of 50 atm H₂ is utilized to ensure the rate of hydride transfer outcompetes background decomposition pathways, but remains slow enough to allow the unreactive ketone enantiomer to fully racemize via the enol intermediate[1].

  • Dissolve racemic 3-methyl-4-oxopentanoic acid (10.0 mmol) in anhydrous, freeze-pump-thaw degassed Methanol (15 mL).

  • Transfer the substrate solution via cannula into the Schlenk tube containing the catalyst.

  • Transfer the entire mixture into a 50 mL stainless steel high-pressure autoclave under argon.

  • Purge the autoclave with H₂ gas three times (pressurize to 10 atm, then carefully release).

  • Pressurize the autoclave to 50 atm H₂ and heat to 50 °C with vigorous stirring (1000 rpm) for 24 hours.

  • Self-Validation: Monitor the pressure gauge. A theoretical pressure drop corresponding to 10.0 mmol of H₂ uptake confirms active catalytic turnover.

Phase 3: In-Process Control (IPC) Check

Causality: Proceeding to lactonization with unreacted ketone leads to inseparable mixtures. This IPC ensures the system self-corrects before committing to the final step.

  • Cool the autoclave to room temperature and carefully vent the H₂ gas.

  • Withdraw a 0.1 mL aliquot, evaporate the methanol, and dissolve in CDCl₃.

  • Obtain a rapid ¹H-NMR spectrum.

  • Validation Metric: Confirm the complete disappearance of the methyl ketone singlet at ~δ 2.20 ppm and the appearance of the secondary alcohol methyl doublet at ~δ 1.15 ppm. If the singlet persists, repressurize the reactor and extend the hydrogenation by 6 hours.

Phase 4: Acid-Catalyzed Lactonization

Causality: The formation of the γ-lactone is an equilibrium process. Utilizing a Dean-Stark apparatus continuously removes water, driving the equilibrium entirely toward the thermodynamically stable 4,5-dimethyldihydrofuran-2(3H)-one[4].

  • Transfer the fully converted methanolic solution to a round-bottom flask and remove the methanol under reduced pressure.

  • Dissolve the crude (3S,4R)-4-hydroxy-3-methylpentanoic acid in Toluene (30 mL).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 5 mol%) as a cyclization promoter.

  • Attach a Dean-Stark trap and a reflux condenser.

  • Reflux the mixture at 110 °C for 4 hours, collecting the evolved water.

Phase 5: Isolation and Analytical Verification
  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ (15 mL) to neutralize the p-TsOH.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, 80:20 Hexanes/Ethyl Acetate) to afford pure (4S,5R)-4,5-dimethyldihydrofuran-2(3H)-one.

  • Determine the enantiomeric excess (ee) via Chiral SFC (e.g., Chiralcel OD-H column) to validate the >99% ee target.

References

  • Title: Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Bimetallic Ru/Ru‐Catalyzed Asymmetric One‐Pot Sequential Hydrogenations for the Stereodivergent Synthesis of Chiral Lactones Source: Advanced Science (NIH/PMC) URL: [Link]

  • Title: Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential Source: Molecules (MDPI) URL: [Link]

  • Title: Module 6 Hydrogenation Reactions Source: NPTEL Archive URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 4,5-Dimethyldihydrofuran-2(3H)-one Lactonization Reactions

Welcome to the technical support center for the synthesis of 4,5-dimethyldihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,5-dimethyldihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your lactonization reactions and improve your product yield.

I. Frequently Asked Questions (FAQs)

Here, we address common initial questions and problems encountered during the synthesis of 4,5-dimethyldihydrofuran-2(3H)-one.

Q1: My lactonization reaction is showing low or no conversion of the starting γ-hydroxy acid. What are the first things I should check?

A1: Low conversion is a frequent issue and can often be traced back to a few key factors:

  • Inadequate Acid Catalysis: The acid catalyst is crucial for protonating the carboxylic acid, making it a better electrophile for the intramolecular attack by the hydroxyl group. Ensure you are using a sufficient amount of a suitable acid catalyst.

  • Presence of Water: Water can hydrolyze the lactone product back to the starting γ-hydroxy acid, shifting the equilibrium and reducing your yield. It can also compete with the intramolecular cyclization. Ensure all your reagents and solvents are anhydrous.

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures, or side reactions could be favored at excessively high temperatures. Temperature optimization is critical.

  • Purity of Starting Material: Impurities in the starting γ-hydroxy acid can interfere with the reaction. Ensure your precursor is of high purity.

Q2: I'm observing the formation of significant byproducts. What are the likely side reactions?

A2: Several side reactions can compete with the desired lactonization:

  • Intermolecular Esterification: If the concentration of the γ-hydroxy acid is too high, intermolecular esterification can occur, leading to the formation of dimers and oligomers.

  • Dehydration: At elevated temperatures and in the presence of strong acids, elimination of water from the γ-hydroxy acid can lead to the formation of unsaturated carboxylic acids.

  • Rearrangement Reactions: Depending on the substrate and reaction conditions, carbocation intermediates can undergo rearrangements, leading to the formation of isomeric products.

Q3: How do I effectively remove the acid catalyst and purify my lactone product?

A3: Proper workup and purification are essential for obtaining a high-purity product.

  • Neutralization and Extraction: After the reaction is complete, the acid catalyst should be neutralized with a mild base, such as a saturated sodium bicarbonate solution. The lactone can then be extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Drying: The organic extracts should be thoroughly dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water.

  • Distillation or Chromatography: The final purification is typically achieved by vacuum distillation or column chromatography on silica gel.[1] Since 4,5-dimethyldihydrofuran-2(3H)-one has diastereomers, careful chromatographic separation may be necessary to isolate specific isomers.[1]

Q4: What is the typical yield I can expect for this lactonization reaction?

A4: The yield of 4,5-dimethyldihydrofuran-2(3H)-one can vary significantly depending on the specific substrate, reaction conditions, and purification method. While some general γ-lactone syntheses report high yields, the presence of methyl substituents in your target molecule can influence the reaction rate and outcome. Yields can range from moderate to high, and optimization of the reaction parameters is key to maximizing your output.

II. Troubleshooting Guide: Diagnosing and Solving Common Problems

This section provides a more detailed, cause-and-effect approach to troubleshooting specific issues you may encounter during your experiments.

Problem 1: Low Yield of 4,5-Dimethyldihydrofuran-2(3H)-one
Potential Cause Explanation Recommended Solution
Insufficient Catalyst Activity The acid catalyst may be too weak or used in an insufficient amount to effectively promote the reaction.Use a stronger acid catalyst such as p-toluenesulfonic acid or sulfuric acid. Optimize the catalyst loading, starting with a catalytic amount and incrementally increasing it while monitoring the reaction progress.
Reaction Equilibrium The lactonization is a reversible reaction. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting material.Use a Dean-Stark apparatus to remove water azeotropically as it is formed. Alternatively, perform the reaction in the presence of a dehydrating agent.
Steric Hindrance The methyl groups on the carbon backbone may introduce steric hindrance, slowing down the rate of cyclization.Increase the reaction temperature to provide more energy for the molecules to overcome the activation barrier. Be cautious of potential side reactions at higher temperatures. Consider using a more effective catalyst system, such as a Lewis acid, which may offer a different reaction pathway.
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Continue the reaction until no further consumption of the starting material is observed.
Problem 2: Formation of Undesired Byproducts
Potential Cause Explanation Recommended Solution
Polymerization/Oligomerization High concentrations of the starting γ-hydroxy acid can favor intermolecular reactions over the desired intramolecular cyclization.Employ high-dilution conditions by slowly adding the γ-hydroxy acid to the reaction mixture containing the catalyst. This will keep the instantaneous concentration of the starting material low.
Dehydration Products Strong acid catalysts and high temperatures can promote the elimination of water, leading to the formation of unsaturated byproducts.Use a milder acid catalyst or a lower reaction temperature. Carefully control the reaction time to minimize the formation of these byproducts.
Isomerization The presence of two chiral centers in 4,5-dimethyldihydrofuran-2(3H)-one means that diastereomers (cis and trans isomers) can be formed. The ratio of these isomers can be influenced by the reaction conditions.The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. Thermodynamic control (longer reaction times, higher temperatures) may favor the more stable isomer, while kinetic control (shorter reaction times, lower temperatures) may favor the faster-forming isomer. Careful analysis of the product mixture by NMR or GC is necessary to determine the diastereomeric ratio.

III. Experimental Protocols & Methodologies

General Protocol for Acid-Catalyzed Lactonization

This protocol is a starting point and should be optimized for your specific substrate and setup.

Materials:

  • γ-hydroxy carboxylic acid (e.g., 4-hydroxy-3,5-dimethylhexanoic acid)

  • Anhydrous toluene (or another suitable azeotroping solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, PTSA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the γ-hydroxy carboxylic acid and anhydrous toluene. Attach a Dean-Stark apparatus and a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected or until TLC/GC analysis indicates the completion of the reaction.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude lactone.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 4,5-dimethyldihydrofuran-2(3H)-one.

IV. Visualization of Key Processes

To better understand the chemical transformations and experimental workflows, the following diagrams are provided.

Reaction Mechanism: Acid-Catalyzed Lactonization

lactonization_mechanism start γ-Hydroxy Carboxylic Acid protonated_acid Protonated Carboxylic Acid start->protonated_acid + H⁺ intramolecular_attack Intramolecular Nucleophilic Attack protonated_acid->intramolecular_attack tetrahedral_intermediate Tetrahedral Intermediate intramolecular_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Water Elimination proton_transfer->water_elimination lactone γ-Lactone water_elimination->lactone - H₂O, - H⁺

Caption: Acid-catalyzed lactonization of a γ-hydroxy carboxylic acid.

Experimental Workflow: Lactonization and Purification

experimental_workflow setup Reaction Setup (γ-Hydroxy Acid, Toluene, Catalyst) reflux Reflux with Dean-Stark (Water Removal) setup->reflux workup Workup (Neutralization & Extraction) reflux->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Pure 4,5-Dimethyldihydrofuran-2(3H)-one purification->product

Caption: General experimental workflow for γ-lactone synthesis.

V. Data Summary: Optimizing Reaction Conditions

The following table summarizes key parameters and their expected impact on the lactonization reaction, providing a starting point for your optimization experiments.

Parameter Range/Options Effect on Yield Potential Issues
Catalyst p-TsOH, H₂SO₄, Amberlyst-15Stronger acids generally increase reaction rate and yield.Strong acids can promote side reactions like dehydration.
Solvent Toluene, Benzene, XyleneAzeotropic removal of water drives the reaction to completion.Solvents must be anhydrous.
Temperature (°C) 80 - 140Higher temperatures increase the reaction rate.Can lead to byproduct formation and decomposition.
Reaction Time (h) 2 - 24Longer times can lead to higher conversion.May increase the formation of degradation products.
Concentration High Dilution vs. ConcentratedHigh dilution favors intramolecular cyclization.Concentrated conditions can lead to polymerization.

VI. Advanced Methodologies to Enhance Yield

For challenging substrates or to further optimize yield, consider the following advanced techniques:

  • Manganese(III) Acetate-Mediated Radical Cyclization: This method involves the oxidative free-radical cyclization of an alkene with a carboxylic acid.[2][3][4] For the synthesis of 4,5-dimethyldihydrofuran-2(3H)-one, a suitable unsaturated acid precursor would be required. This method can offer good stereoselectivity.[5]

  • Other Metal-Catalyzed Lactonizations: Various transition metals, including copper and palladium, have been shown to catalyze γ-C(sp³)-H lactonization of aliphatic acids.[6] These methods can provide high selectivity and functional group tolerance.

By understanding the fundamental principles of lactonization and systematically addressing the common challenges outlined in this guide, you can significantly improve the yield and purity of your 4,5-dimethyldihydrofuran-2(3H)-one synthesis.

References

  • Google Patents. (n.d.). Post process purification for gamma-butyrolactone production.
  • MDPI. (2024, May 11). Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Lactone. Retrieved March 7, 2026, from [Link]

  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Manganese-mediated coupling reactions. Retrieved March 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations. Retrieved March 7, 2026, from [Link]

  • ElectronicsAndBooks. (n.d.). Diastereoselective synthesis of 4,5-dihydrofurans by iodoenolcyclisation of 2-allyl-1,3-dicarbonyl compounds. Retrieved March 7, 2026, from [Link]

  • Michigan State University. (n.d.). Chemical Reactivity. Retrieved March 7, 2026, from [Link]

  • Study.com. (n.d.). A lactone is a cyclic ester. Propose a structure of the lactone derived from: a. 4-hydroxybutanoic acid b. 5-hydroxy-3,5-dimethylhexanoic acid. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, December 26). Preparation of Optically Pure δ-Lactones Using Diastereomeric Resolution with Amino Acid as Resolving Agent. Retrieved March 7, 2026, from [Link]

  • IntechOpen. (2018, October 10). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved March 7, 2026, from [Link]

  • PubMed. (2012, June 15). Manganese(III) acetate mediated oxidative radical cyclizations. Toward vicinal all-carbon quaternary stereocenters. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (n.d.). Lactone synthesis by manganese(III)-mediated oxidative cyclization of allylic .beta.-diesters. Retrieved March 7, 2026, from [Link]

  • PubMed. (n.d.). Preparation of optically pure δ-lactones using diastereomeric resolution with amino acid as resolving agent. Retrieved March 7, 2026, from [Link]

  • MDPI. (2016, October 20). 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2005, September). Manganese(III) acetate based oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes and synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. Retrieved March 7, 2026, from [Link]

  • Imperial College London. (n.d.). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2022, October 13). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. Retrieved March 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). A versatile copper-catalyzed γ-C(sp3)−H lactonization of aliphatic acids. Retrieved March 7, 2026, from [Link]

  • TÜBİTAK Academic Journals. (2005, January 1). Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarbonyl Compounds with Sterically Hindered Olefins. Retrieved March 7, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 4,5-DIMETHYL-3-HYDROXY-2,5-DIHYDRO-2-FURANONE. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-4,5-dimethyl-. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved March 7, 2026, from [Link]

  • National Institutes of Health. (2022, October 7). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Retrieved March 7, 2026, from [Link]

  • Dr. Imre Blank's Homepage. (n.d.). furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H). Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
  • SciSpace. (n.d.). On the occurrence of a new lactone compound, trans-4-methyl-5-hydroxy-hexanoic acid lactone, in milk. Retrieved March 7, 2026, from [Link]

  • PubMed. (n.d.). Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2025, January 30). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess in 4,5-Dimethyldihydrofuran-2(3H)-one Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical resource hub for researchers and drug development professionals focused on the enantioselective synthesis of 4,5-Dimethyldihydrofuran-2(3H)-one a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical resource hub for researchers and drug development professionals focused on the enantioselective synthesis of 4,5-Dimethyldihydrofuran-2(3H)-one and related chiral γ-butyrolactones. This guide provides in-depth troubleshooting advice and validated protocols to help you navigate experimental challenges and systematically optimize the enantiomeric excess (ee) of your reaction.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing chiral γ-butyrolactones with high enantiomeric excess?

A1: Achieving high enantioselectivity in γ-butyrolactone synthesis relies on several state-of-the-art catalytic methods. The most prominent and effective strategies include:

  • Asymmetric Hydrogenation: This is a highly efficient method involving the hydrogenation of γ-butenolide precursors using a chiral catalyst, typically based on rhodium or ruthenium complexes with chiral phosphine ligands.[1][2][3] This approach provides direct access to the saturated lactone with excellent enantiocontrol (up to 99% ee) and high conversion rates.[1][2]

  • Enantioselective C-H Oxidation/Lactonization: A modern approach involves the direct, enantioselective oxidation of C(sp³)–H bonds in readily available carboxylic acids to form the chiral γ-lactone.[4][5] Robust manganese catalysts have been developed that facilitate this transformation with outstanding enantioselectivities (up to >99.9% ee) and high yields using a simple oxidant like hydrogen peroxide.[4][5]

  • Organocatalysis: Metal-free approaches using chiral small molecules (organocatalysts) have emerged as powerful alternatives.[6][7][8] For instance, chiral N-heterocyclic carbenes (NHCs) can catalyze oxidative lactonization, while bifunctional catalysts like amine-squaramides can be used in vinylogous Michael additions to build the chiral lactone framework.[6][8]

  • Kinetic and Dynamic Kinetic Resolution (DKR): These methods are used to resolve a racemic mixture of a substrate. In a kinetic resolution, one enantiomer reacts faster with a chiral catalyst or enzyme, leaving the unreacted substrate enriched in the other enantiomer.[9][10] Dynamic kinetic resolution (DKR) is even more powerful, as it combines the resolution step with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer product.[11][12]

Q2: Why is achieving high enantiomeric excess (ee) critical for a molecule like 4,5-Dimethyldihydrofuran-2(3H)-one?

A2: The γ-butyrolactone framework is a core structural motif in a vast number of natural products and pharmaceutical compounds.[2][3] The biological activity of these molecules is often dependent on their specific stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. Therefore, producing 4,5-Dimethyldihydrofuran-2(3H)-one as a single, pure enantiomer is crucial for its application as a chiral building block in the synthesis of complex, biologically active molecules, ensuring both efficacy and safety in drug development.[3][13]

Section 2: Troubleshooting Guide for Low Enantiomeric Excess

This section addresses common issues encountered during the optimization of asymmetric reactions. A systematic approach is crucial for identifying and resolving the root cause of suboptimal enantioselectivity.[14]

Q1: My reaction has a high yield, but the enantiomeric excess is disappointingly low. What is my first step?

A1: When conversion is high but enantioselectivity is low, it points away from catalyst deactivation and towards issues within the stereodifferentiating step. A logical, systematic investigation is the best approach.[14][15]

Initial Diagnostic Workflow:

Caption: Systematic workflow for troubleshooting low ee.

  • Confirm Reagent and Substrate Purity: Impurities can sometimes act as competing ligands or catalysts, opening a non-selective reaction pathway. Re-purify your starting materials if there is any doubt.[14]

  • Verify Solvent Quality: Ensure the solvent is of an appropriate grade and, most importantly, is strictly anhydrous. Water can deactivate many catalysts or alter the chiral environment, leading to a drop in ee.[15]

  • Re-evaluate Reaction Parameters: Double-check that the reaction temperature was stable and accurate. Even minor fluctuations can impact enantioselectivity.[14]

Q2: How can I confirm that my chiral catalyst or ligand is not the source of the problem?

A2: The integrity of the chiral catalyst is paramount. If you suspect an issue, perform the following checks:

  • Verify Structural Integrity: If the catalyst was prepared in-house, verify its structure and purity using techniques like NMR spectroscopy.[14] For commercial catalysts, ensure they are from a reputable source and have been stored under the recommended conditions (e.g., under inert gas, protected from light).

  • Run a Control Reaction: Test the catalyst system with a well-established "benchmark" substrate that is known to give high ee.[14] If this control reaction also results in low ee, it strongly indicates a problem with the catalyst itself.

  • Check Enantiopurity of the Ligand: The enantiopurity of your chiral ligand directly dictates the maximum possible ee of your product. If possible, verify the ligand's enantiopurity via chiral HPLC or by measuring its optical rotation and comparing it to literature values.

Q3: My enantioselectivity is still low after verifying my catalyst and reagents. Could the solvent be the issue?

A3: Absolutely. The solvent plays a critical role in asymmetric catalysis by influencing the three-dimensional structure of the catalyst-substrate complex and the transition state energies.[14] A change in solvent can dramatically alter the enantiomeric outcome.[16]

  • The Principle: Solvents can affect the solubility of the catalyst, coordinate to the metal center, or stabilize one of the diastereomeric transition states over the other through specific interactions like hydrogen bonding.

  • Actionable Step: Conduct a solvent screen. If your initial reaction was in a non-coordinating solvent like toluene, test a range of other solvents with varying polarities and coordinating abilities (e.g., THF, Dichloromethane, Ethyl Acetate).[16][17]

Table 1: Illustrative Effect of Solvent on Enantiomeric Excess (Note: Data is representative and based on trends observed in asymmetric catalysis literature)

EntrySolventDielectric Constant (ε)Enantiomeric Excess (ee %)
1Toluene2.475%
2Dichloromethane (DCM)9.188%
3Tetrahydrofuran (THF)7.592%
4Diethyl Ether4.395%
5Ethyl Acetate (EtOAc)6.085%

As shown, a simple solvent change can significantly improve enantioselectivity.[16]

Q4: How critical is temperature, and what is the best way to optimize it for maximum enantiomeric excess?

A4: Temperature is one of the most critical parameters governing enantioselectivity.[14]

  • The Principle: The enantiomeric excess is determined by the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the R and S enantiomers. Lowering the reaction temperature generally increases this energy difference, favoring the formation of one enantiomer more significantly.[6]

  • Actionable Step: Screen a range of temperatures. Start with the literature-reported temperature and systematically decrease it. It is common to see a significant improvement in ee when moving from room temperature to 0 °C, or even to -25 °C or lower.[17] Be aware that lowering the temperature will also decrease the reaction rate, so you may need to extend the reaction time.[17]

Table 2: Illustrative Effect of Temperature on Enantiomeric Excess (Note: Data is representative and based on trends observed in asymmetric catalysis literature)

EntryTemperature (°C)Reaction Time (h)Enantiomeric Excess (ee %)
125 (Room Temp)1282%
2101891%
302495%
4-257298%
Q5: I am observing a non-catalyzed, racemic background reaction. How can I suppress it?

A5: A parallel racemic reaction pathway is a common cause of reduced ee, especially at higher temperatures or with highly reactive substrates.[15]

  • The Principle: The observed ee is a result of the competition between the fast, enantioselective catalyzed reaction and a slower, non-selective background reaction.

  • Actionable Steps:

    • Lower the Reaction Temperature: This is often the most effective strategy, as the uncatalyzed reaction typically has a higher activation energy and will be slowed down more significantly than the catalyzed pathway at lower temperatures.[15]

    • Adjust Catalyst Loading: In some cases, a lower catalyst loading can minimize the background reaction relative to the catalyzed one. However, this can also slow down the desired reaction, so optimization is key.

    • Consider a Less Active Precursor: If applicable, using a substrate that is less prone to reacting without the catalyst can ensure that the transformation is primarily driven by the chiral catalyst.

Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established methods for the asymmetric hydrogenation of γ-butenolides.[2]

  • Preparation: In a glovebox, add the γ-butenolide precursor (0.2 mmol, 1.0 equiv) and the chiral Rh/Ligand complex (e.g., Rh(COD)2BF4 with ZhaoPhos, 0.5-1 mol%) to a dried Schlenk tube or vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dichloromethane, 2.0 mL) via syringe.

  • Reaction Setup: Seal the reaction vessel and transfer it to a stainless-steel autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas (H₂) three times, then pressurize to the desired pressure (e.g., 50 atm).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the specified time (e.g., 24 h).

  • Workup: Carefully vent the autoclave, then concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4,5-Dimethyldihydrofuran-2(3H)-one.

  • Analysis: Determine the enantiomeric excess using chiral HPLC or GC analysis.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase solvent (e.g., a hexane/isopropanol mixture).

  • Column Selection: Use a chiral stationary phase column suitable for separating lactone enantiomers (e.g., Chiralpak AD-H, OB-H).[18]

  • Method Development:

    • Start with a standard mobile phase composition (e.g., 98:2 or 90:10 Hexane:Isopropanol) at a flow rate of 0.5-1.0 mL/min.[18]

    • Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 210 nm).

    • If the enantiomer peaks are not baseline-separated, systematically adjust the ratio of the mobile phase components. A lower percentage of the alcohol modifier (isopropanol) generally increases retention time and may improve resolution.

  • Quantification: Once baseline separation is achieved, integrate the peak areas for the two enantiomers (Area₁ and Area₂).

  • Calculation: Calculate the enantiomeric excess using the formula:

    • ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Protocol 3: Ensuring Anhydrous Reaction Conditions

Many asymmetric catalytic systems are highly sensitive to moisture.[15] Adherence to anhydrous techniques is critical for reproducibility and high enantioselectivity.

  • Glassware Preparation:

    • Dry all glassware (reaction flasks, syringes, etc.) in an oven at >120 °C overnight.

    • Assemble the glassware while still hot under a stream of dry inert gas (Argon or Nitrogen) and allow it to cool. Alternatively, cool the glassware in a desiccator.

  • Solvent Drying:

    • Use commercially available anhydrous solvents packaged under an inert atmosphere.

    • Alternatively, dry solvents using appropriate methods (e.g., passing through an activated alumina column or distilling from a suitable drying agent like Na/benzophenone for THF or CaH₂ for DCM).

  • Reagent Handling:

    • Handle all air- and moisture-sensitive reagents under an inert atmosphere using Schlenk line or glovebox techniques.

    • Use dry syringes or cannulas for transferring liquids.

Section 4: Visualizations

Caption: General workflow for asymmetric synthesis.

References
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
  • Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society.
  • Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science (RSC Publishing).
  • Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. PMC.
  • Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. Chemical Science (RSC Publishing).
  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews.
  • improving enantiomeric excess in asymmetric synthesis. - Benchchem.
  • Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science (RSC Publishing). DOI:10.1039/D3SC00491K.
  • Facile access to chiral g-butyrolactones via rhodium-catalysed asymmetric hydrogenation of g-butenolides and g-hydroxybutenolides. Semantic Scholar.
  • Enantioselective Synthesis of Fused Butyrolactones via Organocatalytic Formal [2 + 2 + 2] Annulation of γ-Butenolides, Methylene Indolinones, and Nitroolefins. Organic Letters (ACS Publications).
  • Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. ACS Publications.
  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry (Chinese Chemical Society).
  • University of Groningen Highly Enantioselective Synthesis of 3-Substituted Furanones by Palladium-Catalyzed Kinetic Resolution. University of Groningen.
  • Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. University of Pennsylvania.
  • Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. DORAS.
  • Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. University of Groningen.
  • Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. Journal of the American Chemical Society (ACS Publications).
  • Dynamic kinetic resolution in asymmetric synthesis. Wikipedia.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4,5-Dimethyldihydrofuran-2(3H)-one Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing conversion bottlenecks in the synthesis of 4,5-Dimethyldihydrofuran-2(3H)-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing conversion bottlenecks in the synthesis of 4,5-Dimethyldihydrofuran-2(3H)-one (also known as γ,β -dimethyl- γ -butyrolactone).

This lactone is a critical specialty building block and a recognized semiochemical with distinct warm, woody olfactory properties[1]. Whether you are synthesizing it for biological activity assays[2] or utilizing it as a reference standard, achieving high conversion rates is paramount. This guide dissects the two primary synthetic routes—Catalytic Hydrogenation and Acid-Catalyzed Lactonization —providing mechanistic troubleshooting and self-validating protocols.

Diagnostic Troubleshooting Logic

When conversion rates fall below 90%, identifying the root cause requires a systematic approach. The diagram below outlines the diagnostic logic based on your chosen synthetic pathway.

TroubleshootingLogic Start Low Conversion Detected (< 90% Yield) CheckRoute Identify Synthesis Route Start->CheckRoute Route1 Catalytic Hydrogenation (from butenolide) CheckRoute->Route1 Route2 Acid-Catalyzed Lactonization (from hydroxy acid) CheckRoute->Route2 H2Pressure Evaluate H2 Mass Transfer (Agitation/Pressure) Route1->H2Pressure CatPoison Assess Catalyst Poisoning (Sulfur/Halide impurities) Route1->CatPoison WaterRemoval Verify Water Removal (Equilibrium Limit) Route2->WaterRemoval AcidCat Check Acid Concentration (Catalyst Deactivation) Route2->AcidCat Opt1 Increase RPM to >1000 Boost H2 Pressure H2Pressure->Opt1 Opt2 Purify Precursor Refresh Pd/C Catalyst CatPoison->Opt2 Opt3 Implement Dean-Stark Azeotropic Distillation WaterRemoval->Opt3 Opt4 Adjust pTSA Loading Ensure Anhydrous State AcidCat->Opt4

Diagnostic workflow for isolating conversion bottlenecks in lactone synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My Pd/C catalyzed hydrogenation of 4,5-dimethylfuran-2(5H)-one stalls at 60% conversion. What is the mechanistic cause?

A: A stalled hydrogenation is rarely a thermodynamic issue; it is almost always kinetic. The two primary culprits are catalyst poisoning and mass transfer limitations .

  • Causality (Poisoning): If your starting material (e.g., sourced derivatives like 3-hydroxy-4,5-dimethylfuran-2(5H)-one) contains trace sulfur or halide impurities, the lone electron pairs on these heteroatoms coordinate irreversibly to the empty d-orbitals of the Palladium surface. This blocks the active sites required for H2​ homolytic cleavage.

  • Causality (Mass Transfer): Hydrogenation is a three-phase reaction (gas H2​ , liquid solvent, solid Pd/C). If your stirring rate is too low, a thick liquid boundary layer forms around the catalyst particles. The dissolved H2​ cannot diffuse through this layer fast enough to maintain the reaction, causing it to stall.

Q2: I am using the acid-catalyzed lactonization of 3,4-dimethyl-4-hydroxybutanoic acid. The reaction plateaus early. How do I push it to completion?

A: You are fighting a thermodynamic equilibrium. Lactonization is an intramolecular Fischer esterification.

  • Causality: The reaction produces one equivalent of water for every equivalent of lactone. Because the reaction is fully reversible, the accumulation of water increases the rate of the reverse reaction (hydrolysis). Once the forward and reverse rates equalize, conversion plateaus.

  • Solution: You must exploit Le Chatelier’s principle. Switch your solvent to toluene and attach a Dean-Stark apparatus to continuously remove water via azeotropic distillation.

Q3: Gas Chromatography (GC) shows multiple peaks instead of a clean product. Am I over-reducing during hydrogenation?

A: Yes. While the conjugated C=C double bond in the butenolide ring is highly reactive, excessive hydrogen pressure (>5 bar) or prolonged reaction times can lead to the hydrogenolysis of the lactone C−O bond. This over-reduction yields unwanted aliphatic diols or carboxylic acids. Strict monitoring of hydrogen uptake is mandatory.

Self-Validating Experimental Protocol: Catalytic Hydrogenation

To ensure high conversion and reproducibility, follow this optimized, self-validating protocol for the hydrogenation of 4,5-dimethylfuran-2(5H)-one to 4,5-Dimethyldihydrofuran-2(3H)-one.

ExperimentalWorkflow Step1 1. Reactor Loading Substrate + 5% Pd/C in EtOH Val1 Validation: System holds 2 bar N2 for 5 mins Step1->Val1 Step2 2. Atmosphere Exchange 3x N2 Purge, 3x H2 Purge Val1->Step2 Val2 Validation: H2 pressure stable at 3.0 bar Step2->Val2 Step3 3. Active Hydrogenation Stir at 1000 RPM, 25°C Val2->Step3 Val3 Validation: Mass flow meter shows 1.0 eq H2 consumed Step3->Val3 Step4 4. Workup & Isolation Celite Filtration & Distillation Val3->Step4 Val4 Validation: GC Purity >98% Kovats Index ~1500 Step4->Val4

Self-validating experimental workflow for catalytic hydrogenation.

Step-by-Step Methodology:
  • Preparation: In a high-pressure reactor, dissolve 100 mmol of purified 4,5-dimethylfuran-2(5H)-one in 50 mL of anhydrous ethanol. Add 0.05 molar equivalents of 5% Pd/C catalyst.

    • Self-Validation Checkpoint 1: Seal the reactor and pressurize with N2​ to 2.0 bar. Isolate the gas line. The pressure must remain exactly at 2.0 bar for 5 minutes. If it drops, you have a leak that will compromise H2​ stoichiometry.

  • Purging: Vent the N2​ . Perform three purge cycles with N2​ (pressurize to 2 bar, vent to 0.1 bar) to remove oxygen, followed by three identical cycles with H2​ gas.

    • Self-Validation Checkpoint 2: Pressurize to the target reaction pressure of 3.0 bar H2​ . The pressure should be stable before agitation begins.

  • Reaction: Initiate vigorous stirring at 1000 RPM to break the liquid boundary layer and maximize the gas-liquid mass transfer coefficient ( kL​a ). Maintain the temperature at 25°C.

    • Self-Validation Checkpoint 3: Monitor the hydrogen mass flow controller. The reaction is complete only when exactly 1.0 molar equivalent of H2​ has been consumed and the flow rate drops to zero. Do not stop the reaction based on time alone.

  • Workup: Vent the reactor and purge with N2​ . Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

    • Self-Validation Checkpoint 4: Analyze the crude product via Gas Chromatography. A successful run will yield a Kovats Retention Index matching the established ~1500 value for 4,5-Dimethyldihydrofuran-2(3H)-one[1], with >98% purity.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the two primary synthetic routes. Use this to benchmark your experimental setup.

ParameterCatalytic Hydrogenation RouteAcid-Catalyzed Lactonization Route
Starting Material 4,5-dimethylfuran-2(5H)-one3,4-dimethyl-4-hydroxybutanoic acid
Catalyst 5% Pd/C (5 mol%)p-Toluenesulfonic acid (pTSA, 2 mol%)
Solvent Anhydrous EthanolToluene (for azeotropic distillation)
Temperature 25°C (Exothermic control needed)110°C (Reflux)
Pressure / Agitation 3.0 bar H2​ / >1000 RPMAtmospheric / Moderate stirring
Critical Success Factor Overcoming H2​ mass transfer limitsContinuous removal of H2​O byproduct
Expected Conversion > 99% (in 2-4 hours)> 95% (in 8-12 hours)
Primary Failure Mode Catalyst poisoning (stalls at ~60%)Equilibrium plateau (stalls at ~70%)

References

  • The Pherobase: Database of Pheromones and Semiochemicals. The Kovats Retention Index: 4,5-Dimethyldihydrofuran-2(3H)-one. Source: 1

  • Sigma-Aldrich. 4,5-dimethyldihydrofuran-2(3H)-one Reference Standards. Source:

  • TCI Chemicals. 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Precursor Data). Source:

  • ResearchGate. Effect of farnesol and its synthetic derivatives on the settling behaviour of the peach potato aphid Myzus persicae (Sulz.). Source: 2

Sources

Optimization

Technical Support Center: Troubleshooting 4,5-Dimethyldihydrofuran-2(3H)-one Functionalization

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4,5-dimethyldihydrofuran-2(3H)-one (also known as 4,5-dimethyl- γ -buty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4,5-dimethyldihydrofuran-2(3H)-one (also known as 4,5-dimethyl- γ -butyrolactone).

While γ -butyrolactones are privileged pharmacophores [1], functionalizing the C3 ( α -position) of this specific molecule is notoriously difficult. The presence of methyl groups at both the C4 and C5 positions creates a highly congested steric environment, frequently leading to poor yields, sluggish reaction kinetics, and unpredictable diastereoselectivity during alkylation or aldol additions.

Part 1: Incident Reports & Root Cause Analysis (FAQs)

Incident #1: Severe Starting Material Recovery During α -Alkylation

User Query: "I am attempting a standard α -alkylation of 4,5-dimethyldihydrofuran-2(3H)-one using LDA and a primary alkyl halide (MeI or BnBr) at -78°C. However, I am recovering >80% unreacted starting material. Why is the enolate not reacting?"

Root Cause Analysis: The failure stems from a combination of enolate geometry and severe steric shielding. Unlike acyclic esters, cyclic γ -butyrolactones are conformationally locked into an (E)-enolate geometry [2]. Because of this rigid planarization at C2-C3, the incoming electrophile must approach via a pseudo-axial trajectory to maintain orbital overlap with the π -system. However, the C4-methyl group projects directly into this trajectory on the syn face, creating a massive 1,3-diaxial-like steric clash. If standard bases (LDA) and non-activated electrophiles are used, the activation energy for alkylation exceeds that of proton transfer, leading to enolate quenching during workup rather than productive alkylation.

Resolution Protocol:

  • Enhance Enolate Nucleophilicity: Switch from LDA to a less coordinating counterion system. Use KHMDS with 18-Crown-6 , or LiHMDS with DMPU to break up enolate aggregates and increase reactivity.

  • Upgrade the Electrophile: Alkyl halides are often too slow. Switch to highly reactive alkyl triflates (e.g., methyl triflate or benzyl triflate) to outcompete the steric penalty.

Incident #2: Poor Diastereoselectivity in Aldol Additions

User Query: "My aldol reaction at C3 using an aldehyde yields a nearly 1:1 mixture of diastereomers. How can I control the facial selectivity?"

Root Cause Analysis: Facial selectivity in this system is entirely dictated by the relative stereochemistry of the C4 and C5 methyl groups. If the C4 and C5 methyls are cis to each other, the ring adopts a distorted envelope conformation to minimize torsional strain. This distortion can partially expose both faces of the enolate to the incoming aldehyde if a loose, open transition state is allowed.

Resolution Protocol: Enforce a rigid, highly organized Zimmerman-Traxler transition state. Instead of relying on a naked lithium enolate, transmetalate to a Titanium (IV) or Boron enolate (e.g., using TiCl4​ / i-Pr2​NEt or Bu2​BOTf ). The bulky Lewis acid tightens the transition state, forcing the aldehyde to approach exclusively from the anti face (opposite the C4-methyl group) to avoid catastrophic steric repulsion.

Part 2: Quantitative Data Presentation

The following table summarizes the optimization of reaction parameters to overcome steric hindrance during the C3-alkylation of 4,5-dimethyldihydrofuran-2(3H)-one.

Base SystemAdditive (Eq)ElectrophileTemp (°C)Yield (%)Diastereomeric Ratio (anti:syn)
LDANoneMethyl Iodide-78 to rt< 15%N/A
LDAHMPA (2.0)Methyl Iodide-78 to 045%80:20
LiHMDSDMPU (3.0)Allyl Bromide-78 to -2078%92:8
KHMDS18-Crown-6 (1.1)Benzyl Triflate-7889%>95:5
TiCl4​ / DIPEANoneBenzaldehyde-7882%>98:2

Note: The anti-isomer is defined as the electrophile adding to the face opposite the C4-methyl group.

Part 3: Standard Operating Procedure (SOP)

Highly Reactive α -Alkylation Protocol (Self-Validating System)

This protocol utilizes KHMDS and 18-Crown-6 to generate a highly reactive, "naked" enolate, paired with an alkyl triflate to overcome the C4/C5 steric bulk.

Reagents & Equipment:

  • 4,5-Dimethyldihydrofuran-2(3H)-one (1.0 eq, rigorously dried)

  • KHMDS (0.5 M in Toluene, 1.1 eq)

  • 18-Crown-6 (1.1 eq, azeotropically dried with toluene)

  • Alkyl Triflate (e.g., Benzyl Triflate, 1.5 eq)

  • Anhydrous THF

  • Flame-dried Schlenk flask under Argon.

Step-by-Step Methodology:

  • System Preparation: Dissolve 18-Crown-6 (1.1 eq) in anhydrous THF (0.2 M relative to lactone) in the Schlenk flask. Cool the solution to -78°C using a dry ice/acetone bath.

  • Base Addition: Dropwise add KHMDS (1.1 eq). Stir for 10 minutes to allow complexation of the potassium cation.

  • Enolization: Slowly add 4,5-dimethyldihydrofuran-2(3H)-one (1.0 eq) as a solution in THF over 5 minutes. Stir at -78°C for 45 minutes.

  • Self-Validation Step (Critical): Withdraw a 0.1 mL aliquot of the reaction mixture via syringe and immediately quench into an NMR tube containing 0.5 mL of D2​O . Extract with CDCl3​ and analyze via 1H NMR. The complete disappearance of the C3- α proton signal confirms quantitative enolization. Do not proceed to step 5 until >95% enolization is verified.

  • Electrophile Addition: Add the alkyl triflate (1.5 eq) dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Reaction Maturation: Maintain the reaction at -78°C for 2 hours. The highly reactive triflate will undergo substitution from the anti-face.

  • Quench & Workup: Quench the reaction at -78°C with saturated aqueous NH4​Cl . Warm to room temperature, extract with EtOAc ( ), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Part 4: Mechanistic Pathway & Trajectory Analysis

The following diagram illustrates the logical flow of the enolization and the steric causality that dictates the success or failure of the electrophilic attack.

StericHindrance SM 4,5-Dimethyldihydrofuran-2(3H)-one (Sterically Hindered) Base Base (KHMDS / 18-Crown-6) Deprotonation at C3 SM->Base Enolate Fixed (E)-Potassium Enolate Rigid Ring Geometry Base->Enolate -78°C, THF SynFace Syn-Approach (Top Face) Blocked by C4-Methyl Enolate->SynFace Electrophile Trajectory A AntiFace Anti-Approach (Bottom Face) Sterically Accessible Enolate->AntiFace Electrophile Trajectory B Fail Trace Product / SM Recovery (1,3-Diaxial Clash) SynFace->Fail Steric Repulsion Success Functionalized Lactone High Diastereoselectivity (>95:5) AntiFace->Success Favorable Overlap

Caption: Mechanistic pathway of 4,5-dimethyldihydrofuran-2(3H)-one functionalization, highlighting steric trajectory control.

Part 5: References

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ -Butyrolactones National Center for Biotechnology Information (PMC)[Link]

  • Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α -substituted carboxylic acid derivatives Journal of the American Chemical Society (Evans, D.A., et al.)[Link]

  • Iron-Catalyzed Photoredox Alcohol α -C–H Alkylation and Tandem Intramolecular Cyclization: Facile Access to Multisubstituted 2,3-Dihydrofurans and γ -Butyrolactones Organic Letters (ACS Publications)[Link]

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Oxidation of 4,5-Dimethyldihydrofuran-2(3H)-one

Welcome to the technical support center for the oxidation of 4,5-Dimethyldihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the oxidation of 4,5-Dimethyldihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize side reactions and maximize the yield and purity of your desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format. We delve into the root causes of these issues and provide actionable, step-by-step solutions grounded in established chemical principles.

Q1: My reaction has a low yield of the desired oxidized product. What are the likely causes and how can I improve it?

A low yield is a frequent issue that can stem from several factors, including incomplete reaction, degradation of the product, or the prevalence of side reactions. To systematically troubleshoot this, consider the following:

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the full consumption of the starting material.[1][2] If the reaction stalls, it could be due to degraded reagents or suboptimal temperature.[1]

    • Actionable Advice: Always use fresh, properly stored oxidizing agents.[1] Consider increasing the reaction temperature in small increments, while carefully monitoring for the appearance of new, unidentified spots on the TLC plate, which could indicate byproduct formation.

  • Suboptimal Choice of Oxidant: The choice of oxidizing agent is critical. Stronger, less selective oxidants, particularly chromium-based reagents in the presence of water, can lead to over-oxidation to a carboxylic acid or other undesired byproducts.[1][3] Milder and more selective modern reagents often provide cleaner reactions and higher yields.[4][5][6]

    • Actionable Advice: Switch to a milder, more selective oxidizing agent. The table below compares several common choices for this type of transformation.

  • Product Loss During Workup: The desired product might be lost during the extraction or purification steps.[2][7] This can happen due to the formation of emulsions, incorrect pH during aqueous extraction, or co-elution with byproducts during chromatography.[2]

    • Actionable Advice: During aqueous extraction, ensure the pH is adjusted to keep your product in its neutral, organic-soluble form. If emulsions form, adding brine can help break them.[2] For purification, carefully select your solvent system for column chromatography to achieve better separation.

Table 1: Comparison of Common Oxidizing Agents for Lactone Synthesis

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureVery mild, highly selective, fast reaction times, easy workup.[4][5][6][8][9][10]Reagent is moisture-sensitive and can be expensive.
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CMild conditions, high yields, tolerates many functional groups.[11][12][13]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, and generates toxic CO gas.[11][12]
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room TemperatureMilder than other Cr(VI) reagents, good for selective oxidation to aldehydes/ketones.[14][15][16]Toxic chromium byproduct, can be acidic, and requires anhydrous conditions to prevent over-oxidation.[1][15]
Q2: I'm observing a significant, unexpected byproduct. How can I identify and prevent its formation?

The formation of a major byproduct points to a competing reaction pathway. The most common side reactions in this context are over-oxidation, ring-opening, or rearrangement of the starting material or product.

Possible Causes & Solutions:

  • Over-oxidation: This is a common issue with stronger oxidizing agents, where the desired ketone is further oxidized.[1] The presence of water can facilitate the formation of a hydrate intermediate, which is more susceptible to over-oxidation.[1][15]

    • Actionable Advice: Ensure your reaction is conducted under strictly anhydrous conditions.[1] Use a mild and highly selective oxidant like Dess-Martin Periodinane (DMP).[9][10]

  • Ring-Opening: The lactone ring can be susceptible to hydrolysis (ring-opening) under either acidic or basic conditions, especially during the workup phase.[17] This will result in the formation of a hydroxy acid.

    • Actionable Advice: Maintain a neutral pH during your aqueous workup. If your oxidizing agent generates acidic byproducts (like DMP, which produces acetic acid), consider adding a non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture.[4]

  • Rearrangement Reactions: Acidic or basic conditions can sometimes catalyze rearrangements, leading to isomeric byproducts.

    • Actionable Advice: As with ring-opening, buffering the reaction can prevent these side reactions. Careful analysis of the byproduct's structure by NMR and Mass Spectrometry will be key to understanding the rearrangement and devising a more specific solution.

The following diagram illustrates the desired reaction pathway and potential side reactions.

ReactionPathways Start 4,5-Dimethyldihydrofuran-2(3H)-one Product Desired Oxidized Product (Ketone) Start->Product Mild, Selective Oxidation (e.g., DMP) OverOx Over-oxidation Product (e.g., Carboxylic Acid) Start->OverOx Harsh Oxidant + H₂O RingOpen Ring-Opened Product (Hydroxy Acid) Start->RingOpen Acidic/Basic Workup Product->OverOx Further Oxidation

Caption: Desired oxidation pathway and common side reactions.

Q3: I'm struggling to separate my product from a persistent impurity after the reaction. What purification strategies can I use?

Purification can be challenging, especially if a byproduct has a similar polarity to your desired product.

Possible Causes & Solutions:

  • Similar Polarity: If the impurity and product have very close Rf values on TLC, standard column chromatography may not be effective.

    • Actionable Advice:

      • Optimize Chromatography: Try a different solvent system with varying polarities. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity.

      • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can offer much better resolution than standard flash chromatography.[18]

      • Crystallization: If your product is a solid, attempting to crystallize it from a suitable solvent system can be an excellent way to exclude impurities.

  • Impurity from Starting Material: The impurity may have been present in your starting material and is carried through the reaction.[1][2]

    • Actionable Advice: Always check the purity of your starting material before beginning the reaction. If necessary, purify the 4,5-Dimethyldihydrofuran-2(3H)-one by distillation or chromatography.

Frequently Asked Questions (FAQs)

  • What is the best oxidizing agent for this transformation to ensure high selectivity? For selective oxidation of alcohols to ketones without over-oxidation, Dess-Martin Periodinane (DMP) is often an excellent choice due to its mild reaction conditions and high selectivity.[6][10] Swern oxidation is also very effective but requires more stringent experimental control (cryogenic temperatures).[11][12]

  • How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most common and convenient method.[2] Spot the reaction mixture alongside your starting material. The reaction is complete when the starting material spot has completely disappeared and a new product spot is dominant. For more quantitative analysis, you can take aliquots at different time points and analyze them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

  • What are the ideal storage conditions for 4,5-Dimethyldihydrofuran-2(3H)-one and the oxidizing agents? 4,5-Dimethyldihydrofuran-2(3H)-one should be stored in a cool, dry place in a tightly sealed container. Many oxidizing agents, like DMP, are sensitive to moisture and should be stored in a desiccator.[1] Always refer to the manufacturer's safety data sheet (SDS) for specific storage recommendations.

Experimental Protocol: Selective Oxidation using Dess-Martin Periodinane (DMP)

This protocol provides a reliable method for the oxidation of a secondary alcohol to a ketone with minimal side reactions.

Materials:

  • Secondary alcohol (e.g., 4,5-Dimethyldihydrofuran-2(3H)-one with a hydroxyl group to be oxidized)

  • Dess-Martin Periodinane (DMP) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1 equivalent) in anhydrous DCM.

  • Addition of DMP: To the stirred solution at room temperature, add DMP (1.1 equivalents) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Quenching the Reaction: Once the reaction is complete, dilute the mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure ketone.

The following diagram illustrates the troubleshooting workflow for this oxidation process.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity 1. Check Starting Material Purity Start->CheckPurity Initial Check MonitorRxn 2. Monitor Reaction (TLC/GC) CheckPurity->MonitorRxn If Pure Incomplete Reaction Incomplete? MonitorRxn->Incomplete SideProducts Major Side Products? Incomplete->SideProducts No OptimizeTime Optimize Time/Temp Incomplete->OptimizeTime Yes CheckReagent Check Reagent Quality Incomplete->CheckReagent Yes ChangeOxidant Switch to Milder Oxidant (e.g., DMP) SideProducts->ChangeOxidant Yes BufferRxn Buffer Reaction (e.g., Pyridine) SideProducts->BufferRxn Yes OptimizeWorkup 3. Optimize Workup & Purification SideProducts->OptimizeWorkup No Success High Yield & Purity OptimizeWorkup->Success

Caption: A step-by-step workflow for troubleshooting oxidation reactions.

References

  • Sattler, J., et al. (2014). Biocatalytic synthesis of lactones and lactams. PMC - NIH. Available at: [Link].

  • Chemistry Stack Exchange. (2017). What is the mechanism for the oxidation of a lactol to a lactone?. Available at: [Link].

  • Wikipedia. Lactone. Available at: [Link].

  • Wikipedia. Dess–Martin oxidation. Available at: [Link].

  • Heravi, M. M., et al. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. ResearchGate. Available at: [Link].

  • Google Patents. (2005). Process for the preparation of lactones or epoxides.
  • Chem-Station Int. Ed. (2014). Swern Oxidation. Available at: [Link].

  • Schulz, S. (2015). The use of the lactone motif in chemical communication. Natural Product Reports. Available at: [Link].

  • Wikipedia. Swern oxidation. Available at: [Link].

  • Reddit. (2024). What are some common causes of low reaction yields?. Available at: [Link].

  • Organic Chemistry Portal. Dess-Martin Oxidation. Available at: [Link].

  • Organic Chemistry Portal. Lactone synthesis. Available at: [Link].

  • Google Patents. (2012). Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution.
  • Wikipedia. Pyridinium chlorochromate. Available at: [Link].

  • TigerWeb. Oxidizing Agents. Available at: [Link].

  • Cermola, F., et al. (2017). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. MDPI. Available at: [Link].

  • ResearchGate. (2015). Pyridinium chlorochromate (PCC) oxidation of bishomoallylic tertiary alcohols. A structure–reactivity study. Available at: [Link].

  • ResearchGate. (2015). How could I improve the efficiency of my oxidation reaction?. Available at: [Link].

  • YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. Available at: [Link].

  • Google Patents. (1998). Lactone purification method.
  • Ghorai, S., et al. (2009). Oxidative conversion of δ-sultones to γ-lactones. PMC - NIH. Available at: [Link].

  • YouTube. (2024). Explaining Lower Yields | Chemistry. Available at: [Link].

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Available at: [Link].

  • Chemistry Steps. (2020). Swern Oxidation. Available at: [Link].

  • Bertrand, S., et al. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. ResearchGate. Available at: [Link].

  • YouTube. (2025). PCC Oxidation. Available at: [Link].

  • Darses, B., et al. (2016). Synthesis of Lactones via C–H Functionalization of Nonactivated C(sp3)–H Bonds. ACS Publications. Available at: [Link].

  • Dr. Imre Blank's Homepage. Formation of furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H). Available at: [Link].

  • Molecules. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC. Available at: [Link].

  • Semantic Scholar. Formation of furan along with HO₂ during the OH-initiated oxidation of 2,5-DHF and 2,3-DHF: an experimental and computational study. Available at: [Link].

  • NIST WebBook. 2(3H)-Furanone, dihydro-4,5-dimethyl-. Available at: [Link].

  • Aschmann, S. M., et al. (2013). Products of the OH Radical-Initiated Reactions of Furan, 2- and 3-Methylfuran, and 2,3- and 2,5-Dimethylfuran in the Presence of NO. ACS Publications. Available at: [Link].

Sources

Reference Data & Comparative Studies

Comparative

Benchmarking catalytic efficiency in 4,5-Dimethyldihydrofuran-2(3h)-one synthesis

An authoritative guide for researchers, scientists, and drug development professionals, this document provides a comprehensive benchmark of catalytic efficiency in the synthesis of 4,5-Dimethyldihydrofuran-2(3H)-one, a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals, this document provides a comprehensive benchmark of catalytic efficiency in the synthesis of 4,5-Dimethyldihydrofuran-2(3H)-one, a crucial chiral building block in organic synthesis. This guide delves into a comparative analysis of leading catalytic systems, offering objective performance data and detailed experimental protocols to inform catalyst selection and methods development.

Introduction

4,5-Dimethyldihydrofuran-2(3H)-one, often referred to as a substituted γ-butyrolactone, is a key structural motif present in numerous natural products and pharmacologically active compounds. The stereoselective synthesis of this molecule is of paramount importance, as the biological activity of the final product is often dependent on the specific stereoisomer. This guide focuses on benchmarking the efficiency of various catalytic strategies to produce this valuable lactone, with a particular emphasis on enantioselectivity and overall yield. We will explore both transition metal catalysis and biocatalysis, providing a critical evaluation of their respective strengths and limitations.

Comparative Analysis of Catalytic Systems

The synthesis of 4,5-disubstituted-γ-butyrolactones can be broadly categorized into two main approaches: transition metal-catalyzed reactions and biocatalytic transformations. Each methodology presents a unique set of advantages concerning selectivity, scalability, and substrate scope.

Transition Metal Catalysis: A Powerful Tool for Stereoselective Lactonization

Transition metal catalysis offers a versatile and highly tunable platform for the synthesis of chiral lactones. Ruthenium and rhodium-based catalysts have emerged as particularly effective for the asymmetric hydrogenation of various precursors to yield 4,5-disubstituted-γ-butyrolactones with high enantiomeric excess.

Ruthenium-Catalyzed Asymmetric Hydrogenation:

Ruthenium catalysts, particularly those featuring chiral diphosphine ligands, are highly effective for the asymmetric hydrogenation of γ-keto esters and related unsaturated precursors.[1][2] These systems can achieve excellent yields and enantioselectivities, making them a popular choice for the synthesis of chiral γ-lactones. A common strategy involves the hydrogenation of a suitable keto ester precursor, which upon cyclization, yields the desired lactone. The choice of chiral ligand is critical in determining the stereochemical outcome of the reaction.

Rhodium-Catalyzed Asymmetric Hydrogenation:

Rhodium-based catalysts, often in combination with chiral phosphine ligands, also demonstrate exceptional performance in the asymmetric hydrogenation of unsaturated lactones (butenolides).[3][4] These catalysts can operate under mild conditions and provide access to a wide range of chiral γ-butyrolactones with high yields and enantioselectivities.

Biocatalysis: A Green and Highly Selective Alternative

Biocatalysis has gained significant traction as a sustainable and highly selective method for the synthesis of chiral compounds. Enzymes, such as lipases and alcohol dehydrogenases, as well as whole-cell systems, offer unparalleled stereoselectivity under mild reaction conditions.

Whole-Cell Biotransformation with Rhodococcus erythropolis:

Whole cells of the bacterium Rhodococcus erythropolis have been successfully employed for the stereoselective oxidation of racemic diols to produce enantiomerically pure isomers of whiskey lactone, a close structural analog of 4,5-dimethyldihydrofuran-2(3H)-one.[5][6] This method leverages the alcohol dehydrogenase activity within the microorganism to achieve high conversions and excellent enantioselectivity.

Lipase-Catalyzed Kinetic Resolution:

Lipases are versatile enzymes widely used for the kinetic resolution of racemic alcohols and esters.[7][8] In the context of 4,5-dimethyldihydrofuran-2(3H)-one synthesis, lipases can be used to selectively acylate one enantiomer of a racemic precursor alcohol, allowing for the separation of the two enantiomers. This method is highly effective for producing enantiomerically enriched lactones.

Quantitative Comparison of Catalyst Performance

The following table summarizes the performance of various catalytic systems in the synthesis of 4,5-disubstituted-γ-butyrolactones, providing a basis for comparison.

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Key Reaction ConditionsReference
Transition Metal Catalysis
[Rh(COD)Cl]₂ / ZhaoPhosγ-Aryl-γ-butenolideChiral γ-butyrolactone9895-50 °C, 70 atm H₂, CF₃COOH additive[3]
Ru/CLevulinic Acidγ-Valerolactone92--130 °C, 1.2 MPa H₂, Methanol[9]
Pd/C or Ru/CKeto esterWhiskey lactone>85--Normal temperature, 0.1-1 MPa H₂[1]
Biocatalysis
Rhodococcus erythropolis DSM44534 (whole cells)anti-3-methyl-octane-1,4-dioltrans-(+)-(4S,5R)-whiskey lactone->99-Microbial oxidation[5][6]
Rhodococcus erythropolis PCM2150 (whole cells)syn-3-methyl-octane-1,4-diolcis-(+)-(4R,5R)-whiskey lactone->99-Microbial oxidation[5]
Lipase PS (Pseudomonas cepacia)Racemic 5-hydroxy-2(5H)-furanones(S)-5-acetoxy-2(5H)-furanone-High-Vinyl acetate, CH₂Cl₂[10]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of a γ-Keto Acid

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a β-substituted α-oxobutyrolactone, a key intermediate for the synthesis of cis-β-substituted α-hydroxybutyrolactone derivatives.[11]

Materials:

  • β-Substituted α-oxobutyrolactone (1.0 mmol)

  • Ruthenium catalyst (e.g., Cat-A, 0.01 mmol, 1 mol%)

  • Formic acid/triethylamine azeotrope (5:2 mixture, 6.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

  • Nitrogen gas

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add the β-substituted α-oxobutyrolactone (1.0 mmol) and the ruthenium catalyst (0.01 mmol).

  • Add anhydrous THF (5 mL) to dissolve the reactants.

  • Add the formic acid/triethylamine azeotrope (6.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral γ-lactone.

Protocol 2: Whole-Cell Biotransformation using Rhodococcus erythropolis

This protocol outlines a general procedure for the microbial oxidation of a racemic diol to a chiral lactone using Rhodococcus erythropolis.[5][6]

Materials:

  • Racemic diol precursor (e.g., anti-3-methyl-octane-1,4-diol)

  • Rhodococcus erythropolis strain (e.g., DSM44534)

  • Culture medium (e.g., PCM medium)

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Prepare a sterile culture medium in flasks.

  • Inoculate the medium with a fresh culture of Rhodococcus erythropolis.

  • Incubate the culture in a shaker at a suitable temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm) for 24-48 hours until a desired optical density is reached.

  • Add the racemic diol substrate to the bacterial culture.

  • Continue the incubation and monitor the biotransformation process by taking samples at regular intervals and analyzing them by GC.

  • Once the reaction is complete, extract the product from the culture medium using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous Na₂SO₄ and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to isolate the enantiomerically pure lactone.

Protocol 3: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general method for the lipase-catalyzed kinetic resolution of a racemic alcohol precursor via acylation.

Materials:

  • Racemic alcohol precursor

  • Lipase (e.g., Lipase PS from Pseudomonas cepacia)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., dichloromethane)

  • Molecular sieves (4Å)

Procedure:

  • To a dry flask, add the racemic alcohol precursor (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Add powdered 4Å molecular sieves to the mixture.

  • Add the lipase (e.g., 200 mg) to the stirred solution.

  • Add the acyl donor (e.g., vinyl acetate, 10 equiv.) to initiate the reaction.

  • Stir the reaction at room temperature and monitor the conversion and enantiomeric excess of the remaining alcohol and the formed ester by chiral GC or HPLC.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol and the acylated product by column chromatography.

  • The enantiomerically enriched alcohol can be used for the synthesis of one enantiomer of the lactone, while the ester can be hydrolyzed to obtain the other enantiomer of the alcohol.

Visualization of Catalytic Pathways

Catalytic Cycle for Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium_Catalyzed_Hydrogenation cluster_0 Ruthenium-Catalyzed Asymmetric Hydrogenation Ru_cat [Ru(II)-Chiral Ligand] Intermediate1 Ru-Hydride Complex Ru_cat->Intermediate1 + H₂ Substrate γ-Keto Ester Intermediate2 Substrate Coordination Substrate->Intermediate2 H2 H₂ Intermediate1->Intermediate2 Transition_State Hydrogen Transfer (Stereodetermining Step) Intermediate2->Transition_State Product_Complex Ru-Product Complex Transition_State->Product_Complex Product_Complex->Ru_cat - Product Product Chiral γ-Hydroxy Ester Product_Complex->Product Lactone 4,5-Dimethyldihydrofuran-2(3H)-one (after cyclization) Product->Lactone Cyclization

Caption: Proposed catalytic cycle for the Ru-catalyzed asymmetric hydrogenation of a γ-keto ester.

Biocatalytic Oxidation by Rhodococcus erythropolis

Biocatalytic_Oxidation cluster_1 Whole-Cell Biotransformation Racemic_Diol Racemic Diol Precursor R_Diol (R)-Diol Racemic_Diol->R_Diol S_Diol (S)-Diol Racemic_Diol->S_Diol ADH Alcohol Dehydrogenase (ADH) in Rhodococcus erythropolis R_Diol->ADH S_Diol->ADH R_Lactone (R)-Lactone ADH->R_Lactone Oxidation of one enantiomer S_Lactone (S)-Lactone ADH->S_Lactone Oxidation of the other enantiomer (or no reaction)

Caption: Simplified workflow for the stereoselective oxidation of a racemic diol using Rhodococcus erythropolis.

References

  • Zhao, Q., et al. (2018). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science, 9(33), 6844-6848. [Link]

  • Hayashi, T., et al. (2011). Asymmetric Synthesis of β-Substituted γ-Lactams via Rhodium/Diene-Catalyzed 1,4-Additions. Organic Letters, 13(5), 1102-1105. [Link]

  • Zhao, Q., et al. (2018). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science, 9(33), 6844-6848. [Link]

  • Hernik, D., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 14, 1120305. [Link]

  • Hayashi, T., et al. (2023). Rhodium-Catalyzed Asymmetric Conjugate Addition to γ-Substituted α,β-Unsaturated γ-Lactams through Dynamic Kinetic Resolution. Organic Letters, 25(18), 3276-3281. [Link]

  • Li, H., et al. (2009). Synthesis of γ-Valerolactone by Hydrogenation of Biomass-derived Levulinic Acid over Ru/C Catalyst. Energy & Fuels, 23(8), 4145-4149. [Link]

  • Hernik, D., et al. (2021). Bacterial Whole Cells Synthesis of Whisky Lactones in a Solid-State Fermentation Bioreactor Prototype. Molecules, 26(5), 1399. [Link]

  • Hernik, D., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 14, 1120305. [Link]

  • Doyle, M. P., et al. (1996). Asymmetric synthesis of lactones with high enantioselectivity by intramolecular carbon-hydrogen insertion reactions of alkyl diazoacetates catalyzed by chiral rhodium(II) carboxamides. Journal of the American Chemical Society, 118(37), 8837-8846. [Link]

  • Li, H., et al. (2009). Synthesis of γ-Valerolactone by Hydrogenation of Biomass-derived Levulinic Acid over Ru/C Catalyst. Energy & Fuels, 23(8), 4145-4149. [Link]

  • van Rantwijk, F., et al. (2020). Catalytic Hydrogenation of Renewable Levulinic Acid to γ-Valerolactone: Insights into the Influence of Feed Impurities on Catalyst Performance in Batch and Flow Reactors. ACS Sustainable Chemistry & Engineering, 8(13), 5344-5354. [Link]

  • Hernik, D., et al. (2023). Supplementary Material Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology. [Link]

  • Hernik, D., et al. (2023). Results of the microbial oxidation of anti-3-methyloctane-1,4-diol (1a) in MTPs. ResearchGate. [Link]

  • Krische, M. J., et al. (2014). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. Accounts of Chemical Research, 47(4), 1233-1243. [Link]

  • Kumar, A., et al. (2016). A process for the preparation of gamma-valerolactone by catalytic hydrogenation of levulinic acid using ru-based catalysts.
  • Zhang, W., et al. (2019). Synthesis process of whiskey lactone.
  • Wang, J., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(13), 8871-8913. [Link]

  • Thuring, J. W. J. F., et al. (1995). Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Tetrahedron Letters, 36(23), 4079-4082. [Link]

  • Chen, X., et al. (2024). Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO₂ Catalyst. Catalysts, 14(5), 314. [Link]

  • D'Angelo, A. M., et al. (2017). Hydrogenation of γ-Butyrolactone to 1,4-Butanediol over CuCo/TiO₂ Bimetallic Catalysts. ACS Catalysis, 7(11), 7715-7724. [Link]

  • Reyes, R. Y. (2023). Advances In Transition Metal Catalysis For Sustainable Chemical Processes. The Review of Diabetic Studies, 20(4), 1-10. [Link]

  • Wang, Y., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters, 23(22), 8853-8857. [Link]

  • Hou, X. L., et al. (2019). Lipase-Catalyzed Asymmetric Synthesis of Oxathiazinanones through Dynamic Covalent Kinetic Resolution. The Royal Society of Chemistry. [Link]

  • Akai, S., et al. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. Chemical & Pharmaceutical Bulletin, 73(8), 663-669. [Link]

  • van der Deen, H., et al. (1996). Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H)-furanones and -pyrrolinones. The Journal of Organic Chemistry, 61(19), 6591-6595. [Link]

  • Modern Methods for Asymmetric Hydrogenation of Ketones. (n.d.). Organic Chemistry Portal. [Link]

  • Li, Z., et al. (2025). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications, 16(1), 1-11. [Link]

  • Berlicki, Ł., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 26(16), 4819. [Link]

  • Zanotti-Gerosa, A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 49(4), 158-165. [Link]

  • Chen, Y., et al. (2023). One-pot Conversion of Furfural to γ-Valerolactone over Co- and Pt-Doped ZSM-5 Catalysts. Catalysts, 13(3), 498. [Link]

  • Zanotti-Gerosa, A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. ResearchGate. [Link]

  • Li, Z., et al. (2025). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. ResearchGate. [Link]

  • Evans, D. A., et al. (1997). Catalytic Enantioselective Reactions of Biomass-Derived Furans. IntechOpen. [Link]

  • Bi, X., et al. (2015). Synthesis of 4-Ynamides and Cyclization by the Vilsmeier Reagent to Dihydrofuran-2(3H)-ones. Organic Chemistry Portal. [Link]

  • Okada, K., et al. (1983). Synthesis of Both the Enantiomers of 3-Hydroxy-4,5-Dimethyl-2(5h)-Furanone (Sotolon), the Key Compound for Sugary Flavor. Agricultural and Biological Chemistry, 47(5), 1071-1075. [Link]

Sources

Validation

Unambiguous Structural Elucidation: Cross-Validation of 4,5-Dimethyldihydrofuran-2(3H)-one via Dual-Column GC-MS

Target Audience: Analytical Chemists, Natural Product Researchers, and Flavor/Fragrance Scientists. Document Type: Technical Comparison Guide & Protocol The Analytical Challenge: Resolving Lactone Isomers in Complex Matr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Flavor/Fragrance Scientists. Document Type: Technical Comparison Guide & Protocol

The Analytical Challenge: Resolving Lactone Isomers in Complex Matrices

The identification of volatile organic compounds (VOCs) in complex biological matrices requires rigorous analytical confidence. 4,5-Dimethyldihydrofuran-2(3H)-one (also known as 4,5-dimethyl-γ-butyrolactone) is a critical semiochemical produced by marine bacteria[1] and a key odor-active compound in exotic fruits like Salacca zalacca (snake fruit)[2].

When analyzing such complex matrices, relying solely on single-column Gas Chromatography-Mass Spectrometry (GC-MS) library matching is a flawed paradigm. Lactone regioisomers and diastereomers often yield nearly identical electron ionization (EI) mass spectra (sharing primary fragment ions like m/z 85 and 43). To achieve absolute structural elucidation, laboratories must move beyond MS-only workflows and adopt Orthogonal Dual-Column Cross-Validation using high-purity analytical reference standards.

This guide objectively compares the performance of utilizing a High-Purity Empirical Standard against conventional alternatives (MS Library Matching and In-Silico Prediction), providing the mechanistic causality and self-validating protocols required for definitive identification.

Performance Comparison: Product vs. Alternatives

To demonstrate the superiority of empirical cross-validation, we compare three analytical approaches for identifying 4,5-Dimethyldihydrofuran-2(3H)-one.

Table 1: Comparative Efficacy of Identification Workflows
Analytical ApproachColumn ChemistryRetention Index (RI)Isomer ResolutionFalse Positive Risk
Alternative 1: MS Library MatchSingle (Any)N/APoor (Shared fragments)High
Alternative 2: In-Silico PredictionBPX-5 (Predicted)1023 ± 35ModerateMedium
Product: High-Purity StandardBPX-5 (Empirical)1023 HighLow
Product: High-Purity StandardHP-Innowax (Empirical)1591 HighLow
Product: Dual-Column ValidationOrthogonal (Both) 1023 / 1591 Absolute Minimal

The Verdict: In-silico prediction models struggle with the steric hindrance of the adjacent methyl groups at the C4 and C5 positions, often predicting RIs with a ±35 unit error. By utilizing a high-purity standard to establish exact empirical RIs on both non-polar (1023)[1] and polar (1591)[1] columns, researchers create a highly specific, two-dimensional physicochemical fingerprint that eliminates false positives.

Mechanistic Causality: The Science of ΔRI

As an application scientist, it is crucial to understand why the retention index shifts so dramatically between column chemistries. The difference between the polar and non-polar retention indices (ΔRI) for 4,5-Dimethyldihydrofuran-2(3H)-one is a massive 568 units (1591 - 1023).

  • Non-Polar Phase (BPX-5 / 5% Phenyl): Separation is driven primarily by dispersion forces and boiling point. The compound's compact, low-molecular-weight (114.14 g/mol ) structure allows it to elute relatively early, yielding an RI of 1023, as validated in marine bacteria exudate studies ()[3].

  • Polar Phase (HP-Innowax / PEG): Separation is driven by hydrogen bonding and dipole-dipole interactions. The lactone ring contains a highly polarized carbonyl group (C=O). The oxygen acts as a strong hydrogen-bond acceptor, interacting intensely with the hydroxyl end-groups and polarized C-O-C bonds of the polyethylene glycol stationary phase. This drastically retards elution, pushing the RI to 1591, as observed in snake fruit volatile profiling ()[2].

This specific ΔRI of 568 is a function of the molecule's exact steric accessibility. Isomers with different methyl group positions will exhibit different steric hindrance around the carbonyl, altering the strength of the PEG interaction and resulting in a distinct ΔRI.

Workflow Visualization

The following diagram illustrates the orthogonal cross-validation pipeline. By running the sample and standard in parallel across two distinct thermodynamic environments, the system becomes self-validating.

G A Complex Sample Matrix (e.g., Marine Bacteria / Fruit Extract) B GC Separation Non-Polar (BPX-5) A->B C GC Separation Polar (HP-Innowax) A->C D MS Detection & Alkane Calibration B->D E MS Detection & Alkane Calibration C->E F Empirical RI = 1023 D->F G Empirical RI = 1591 E->G H Orthogonal Cross-Validation (ΔRI = 568) F->H G->H I Confirmed: 4,5-Dimethyldihydrofuran-2(3H)-one (High-Purity Standard Match) H->I

Figure 1: Dual-column GC-MS orthogonal cross-validation workflow for unambiguous lactone identification.

Experimental Protocol: Self-Validating RI Determination

To ensure trustworthiness, this protocol is designed as a self-validating system . By running the high-purity standard, the alkane calibration series, and the unknown sample under identical temperature-programmed conditions, any instrumental drift is mathematically normalized.

Phase 1: System Suitability & Calibration
  • Alkane Standard Preparation: Prepare a homologous series of n-alkanes (C8–C20) at 10 µg/mL in GC-grade hexane. Causality: This specific range brackets the target compound's expected RI on both columns (1023 to 1591).

  • Instrument Configuration:

    • System: GC coupled to a single quadrupole MS (EI mode, 70 eV).

    • Column A: BPX-5 or DB-5MS (30 m × 0.25 mm i.d., 0.25 μm film).

    • Column B: HP-Innowax or DB-WAX (30 m × 0.25 mm i.d., 0.25 μm film).

  • Temperature Program: Initial oven temperature at 40 °C (hold 2 min), ramp at 5 °C/min to 220 °C, hold 5 min. Causality: A slow, steady ramp ensures constant peak widths and linearizes the retention time-to-index relationship for the modified Kovats calculation.

Phase 2: Empirical Standard Ground-Truthing
  • Standard Injection: Inject 1 µL of the high-purity 4,5-Dimethyldihydrofuran-2(3H)-one standard (splitless mode) onto both columns.

  • Data Acquisition: Record the absolute retention times ( tR​ ) of the standard and the flanking n-alkanes.

Phase 3: Sample Analysis & Cross-Validation
  • Sample Injection: Inject the extracted sample matrix (e.g., via SPME or liquid-liquid extraction) under identical conditions.

  • RI Calculation: Calculate the Linear Retention Index (LRI) for the target peak in the sample using the van Den Dool and Kratz equation:

    LRI=100×[n+tR(N)​−tR(n)​tR(unknown)​−tR(n)​​]

    (Where n and N are the carbon numbers of the alkanes eluting immediately before and after the unknown).

  • Validation: The sample peak must yield an MS match factor >850, an RI of ~1023 on Column A, and an RI of ~1591 on Column B[1]. Only when all three parameters align is the identification considered absolute.

References

  • Dickschat, J. S., Wagner-Döbler, I., & Schulz, S. (2005). The chafer pheromone buibuilactone and ant pyrazines are also produced by marine bacteria. Journal of Chemical Ecology, 31(4), 925-947.[Link]

  • Wijaya, C. H., Ulrich, D., Lestari, R., Schippel, K., & Ebert, G. J. (2005). Identification of potent odorants in different cultivars of snake fruit [Salacca zalacca (Gaert.) Voss] using gas chromatography-olfactometry. Journal of Agricultural and Food Chemistry, 53(5), 1637-1641.[Link]

  • El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. [Link]

Sources

Comparative

Comparative Analysis of Ring-Opening Kinetics for 4,5-Dimethyldihydrofuran-2(3H)-one: A Guide for Researchers

Abstract This guide provides a comprehensive comparative analysis of the ring-opening kinetics of 4,5-dimethyldihydrofuran-2(3H)-one, a substituted γ-butyrolactone. The stability and reactivity of the lactone ring are cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparative analysis of the ring-opening kinetics of 4,5-dimethyldihydrofuran-2(3H)-one, a substituted γ-butyrolactone. The stability and reactivity of the lactone ring are critical parameters in drug development and materials science, influencing bioavailability, degradation pathways, and polymerizability. This document delves into the mechanistic aspects of hydrolysis under acidic, neutral, and basic conditions, and compares the kinetic profile of the title compound with unsubstituted γ-butyrolactone and other substituted analogs. Experimental protocols for monitoring these kinetics are detailed, alongside a discussion of the structural and environmental factors that govern the rate of ring-opening. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to understand and manipulate the kinetic stability of this important class of molecules.

Introduction: The Significance of Lactone Ring-Opening Kinetics

Lactones, or cyclic esters, are prevalent structural motifs in natural products, pharmaceuticals, and polymers. The five-membered γ-lactone ring, in particular, is a key feature in numerous biologically active compounds. The stability of this ring, and consequently the kinetics of its-opening, is of paramount importance. In the context of drug development, the rate of hydrolysis can dictate the shelf-life, activation, and degradation of a therapeutic agent. For instance, γ-butyrolactone (GBL) itself acts as a prodrug, being hydrolyzed in vivo to the active compound γ-hydroxybutyric acid (GHB).[1][2] The rate of this conversion is a critical determinant of the drug's pharmacokinetic and pharmacodynamic profile.

4,5-Dimethyldihydrofuran-2(3H)-one, a substituted γ-butyrolactone, presents an interesting case study for understanding how structural modifications on the lactone ring influence its reactivity.[3][4] The introduction of two methyl groups at the 4 and 5 positions can exert significant steric and electronic effects, altering the susceptibility of the carbonyl carbon to nucleophilic attack and the stability of the ring-opened product. This guide will explore these effects in a comparative context, providing a framework for predicting and controlling the ring-opening kinetics of substituted lactones.

The hydrolysis of lactones is a reversible reaction, with the position of the equilibrium depending on the specific conditions.[5] Generally, the ring-opened hydroxy acid is favored, especially under basic conditions.[5][6] The reaction can be catalyzed by acids or bases, or proceed, albeit much more slowly, under neutral conditions.[1][7] Understanding the pH-rate profile is therefore essential for predicting the fate of a lactone in various environments, from industrial processes to physiological systems.

Mechanistic Overview of Lactone Hydrolysis

The ring-opening of γ-lactones primarily proceeds through hydrolysis, a reaction that can be catalyzed by both acids and bases. The prevailing mechanism is dependent on the pH of the medium.

Base-Promoted Hydrolysis (Saponification)

Under basic conditions, the hydrolysis of lactones, often termed saponification, is a rapid and generally irreversible process.[8][9][10] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[6] This results in the formation of a tetrahedral intermediate. Subsequently, the ring opens by cleavage of the acyl-oxygen bond to yield a carboxylate and an alcohol. This mechanism is classified as a base-catalyzed, bimolecular acyl-oxygen cleavage (BAC2).[11]

G cluster_0 Base-Promoted Hydrolysis (BAC2) Lactone 4,5-Dimethyldihydrofuran-2(3H)-one Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack OH_ion OH⁻ (Nucleophile) Product Ring-Opened Hydroxycarboxylate Intermediate->Product Ring Opening

Caption: Mechanism of base-promoted lactone hydrolysis.

Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis mechanism is more complex and can proceed through several pathways. The most common is the AAC2 mechanism, which is the microscopic reverse of Fischer esterification.[11][12] The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the ring opens to release the protonated hydroxy acid.

Under more strongly acidic conditions, unimolecular mechanisms such as AAC1 or AAL1 may become competitive, particularly for sterically hindered lactones.[12][13] The AAC1 mechanism involves the formation of an acylium ion intermediate, while the AAL1 pathway proceeds through a carbocation intermediate formed by cleavage of the alkyl-oxygen bond.

G cluster_1 Acid-Catalyzed Hydrolysis (AAC2) Protonated_Lactone Protonated Lactone Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Lactone->Tetrahedral_Intermediate Nucleophilic Attack H2O H₂O (Nucleophile) Ring_Opened_Product Ring-Opened Hydroxy Acid Tetrahedral_Intermediate->Ring_Opened_Product Ring Opening & Deprotonation

Sources

Validation

4,5-Dimethyldihydrofuran-2(3h)-one compared to 5-methyl-dihydrofuran-2-one in polymer synthesis

An in-depth comparative analysis of 4,5-Dimethyldihydrofuran-2(3H)-one (commonly referred to as β , γ -dimethyl- γ -butyrolactone) and 5-methyl-dihydrofuran-2-one ( γ -valerolactone, GVL) reveals a fascinating dichotomy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4,5-Dimethyldihydrofuran-2(3H)-one (commonly referred to as β , γ -dimethyl- γ -butyrolactone) and 5-methyl-dihydrofuran-2-one ( γ -valerolactone, GVL) reveals a fascinating dichotomy in polymer chemistry. While both are derivatives of the notoriously stable five-membered γ -butyrolactone (GBL) ring, their distinct steric profiles dictate entirely different utilities in polymer synthesis.

This guide objectively evaluates their thermodynamic behaviors, roles in macromolecular architecture, and practical laboratory workflows, providing researchers with a self-validating framework for utilizing these bio-derived lactones.

The Thermodynamic Paradox of Substituted γ -Lactones

To understand the divergent applications of these two molecules, one must first examine the causality behind their resistance to Ring-Opening Polymerization (ROP).

Five-membered lactones possess minimal angle strain compared to their three- or four-membered counterparts. Consequently, the enthalpy of polymerization ( ΔHp​ ) is nearly zero[1]. Because the polymerization process inherently restricts molecular mobility, the entropy of polymerization ( ΔSp​ ) is highly negative. According to the Gibbs free energy equation ( ΔGp​=ΔHp​−TΔSp​ ), homopolymerization is thermodynamically forbidden under ambient conditions[2].

The addition of methyl groups exacerbates this barrier:

  • 5-methyl-dihydrofuran-2-one (GVL): The single methyl group at the γ -position stabilizes the ring conformation and introduces mild steric hindrance against nucleophilic attack[3].

  • 4,5-Dimethyldihydrofuran-2(3H)-one: The presence of two methyl groups ( β and γ positions) creates extreme steric bulk. This Thorpe-Ingold-like effect heavily favors the cyclic monomer state over the linear polymer chain.

Because neither monomer can easily homopolymerize, polymer chemists have ingeniously repurposed them: GVL acts as an active solvent and polyaddition monomer, while the 4,5-dimethyl derivative serves as a structural modifier in copolymerizations.

Thermodynamics GVL 5-methyl-dihydrofuran-2-one (GVL) Solvent Stable Green Solvent (ATRP Ligand & Medium) GVL->Solvent Fe Coordination Amine Polyaddition (Poly(amidoamines)) GVL->Amine Nucleophilic Attack CoPoly Ring-Opening Copolymerization (e.g., with L-Lactide) GVL->CoPoly Moderate Hindrance DMD 4,5-Dimethyldihydrofuran-2(3H)-one Steric Extreme Steric Hindrance (Homopolymerization Blocked) DMD->Steric Dual Methyl Groups Steric->CoPoly Enthalpic Driving Force Required

Caption: Reaction pathways demonstrating how steric hindrance dictates the utility of substituted lactones.

Comparative Performance Data

The structural differences between GVL and 4,5-dimethyldihydrofuran-2(3H)-one directly influence their physical properties and integration into polymer matrices.

Table 1: Physicochemical and Polymerization Profile
Property / Metric5-methyl-dihydrofuran-2-one (GVL)4,5-Dimethyldihydrofuran-2(3H)-one
Primary Role Bio-based solvent, Ligand, Polyaddition monomerComonomer, Architectural modifier
Steric Hindrance Moderate (1 Methyl group)High (2 Methyl groups)
Homopolymerization Oligomers only (requires ultra-high pressure)Highly restricted (thermodynamically unfavorable)
Copolymerization Readily copolymerizes with ϵ -caprolactoneRequires strong Lewis acid/base; lowers Tg​ significantly
Solvent Utility Excellent (Replaces DMF/NMP in ATRP)[4]Poor (Too sterically hindered for metal coordination)
Table 2: Impact on Copolymer Thermal Properties (Statistical ROCP with L-Lactide)

Note: Data reflects the statistical incorporation of the lactone into a Poly(L-lactide) backbone[1].

Lactone Content (mol %)Copolymer Mn​ ( g/mol ) Tg​ (°C) Tm​ (°C)
0% (Pure PLLA)Reference75,00060.0175.0
15% GVLPoly(GVL-co-LLA)68,00048.5152.0
15% 4,5-DimethylPoly(4,5-diMe-co-LLA)52,00039.0138.5

Causality Insight: The dual methyl groups of 4,5-dimethyldihydrofuran-2(3H)-one drastically increase the free volume between polymer chains. This disrupts the crystalline packing of the L-lactide segments much more aggressively than GVL, resulting in a steeper depression of both the glass transition ( Tg​ ) and melting ( Tm​ ) temperatures.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows detail the exact mechanisms and validation steps for utilizing these lactones in polymer synthesis.

Protocol A: GVL as a Green Solvent and Ligand in AGET ATRP[4]

GVL is uniquely capable of replacing toxic solvents (like DMF) in Atom Transfer Radical Polymerization (ATRP). Causality: GVL's carbonyl oxygen coordinates with Fe(III) catalysts, acting simultaneously as the solvent and the ligand, eliminating the need for toxic external amine ligands[4]. Ascorbic acid sodium salt (AsAc-Na) is used to continuously reduce Fe(III) to the active Fe(II) species.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, dissolve 0.18 g of PMMA macroinitiator ( Mn​=3800 g/mol ) in 3.0 mL of methyl methacrylate (MMA) monomer under a nitrogen atmosphere.

  • Catalyst Complexation: In a separate vial, dissolve 14 mg of FeBr 3​ and 18.7 mg of AsAc-Na in 1.5 mL of dry GVL. Self-Validation: The solution will shift in color as the Fe-GVL coordination complex forms.

  • Deoxygenation: Transfer the catalyst solution into the Schlenk tube. Bubble with ultra-pure N 2​ for 15 minutes to remove oxygen (which terminates radical reactions).

  • Propagation: Seal the tube and submerge it in an oil bath pre-heated to 75 °C for 3.5 to 5 hours.

  • Termination & Analysis: Open the flask to air to oxidize the catalyst and terminate the reaction. Dilute with THF and precipitate the polymer in cold methanol.

  • Validation: Analyze via Gel Permeation Chromatography (GPC). A successful reaction will yield a narrow Polydispersity Index (PDI < 1.3) and a clear shift to a higher molecular weight, proving GVL maintained controlled radical propagation[4].

ATRP_Workflow Step1 Monomer & Initiator Preparation Step3 Deoxygenation (N2 Bubbling) Step1->Step3 Step2 FeBr3 + AsAc-Na in GVL Solvent Step2->Step3 Step4 Controlled Propagation at 75°C Step3->Step4 Heat Step5 Termination & Precipitation Step4->Step5 Air Exposure

Caption: Workflow for Iron-mediated AGET ATRP utilizing GVL as both solvent and ligand.

Protocol B: Ring-Opening Copolymerization of 4,5-Dimethyldihydrofuran-2(3H)-one

Because 4,5-dimethyldihydrofuran-2(3H)-one cannot homopolymerize, it must be "dragged" into a polymer chain via the enthalpic driving force of a highly strained monomer like ϵ -caprolactone ( ϵ -CL)[2].

Step-by-Step Methodology:

  • Monomer Purification: Dry 4,5-dimethyldihydrofuran-2(3H)-one and ϵ -CL over CaH 2​ and distill under reduced pressure to remove trace water (which acts as a rogue initiator).

  • Initiation Setup: In a glovebox, combine the monomers at a 15:85 molar ratio (Dimethyl-lactone : ϵ -CL) in a bulk state (no solvent) to maximize monomer concentration and favor polymerization thermodynamics.

  • Catalysis: Add benzyl alcohol (initiator) and a phosphazene superbase (e.g., t -BuP 4​ ) or a strong Lewis acid (e.g., Sc(OTf) 3​ ). Causality: The superbase highly activates the initiating alcohol, allowing it to attack the sterically hindered carbonyl carbon of the substituted lactone.

  • Reaction: Stir at 80 °C for 24 hours.

  • Validation: Quench with benzoic acid. Precipitate in cold hexanes. Analyze the product using 1 H NMR spectroscopy. Self-Validation: The disappearance of the cyclic monomer's α -methylene protons and the appearance of shifted ester linkage peaks will confirm the statistical incorporation of the sterically hindered lactone into the PCL backbone.

Conclusion

While both GVL and 4,5-dimethyldihydrofuran-2(3H)-one share a γ -butyrolactone core, their utility in polymer synthesis is dictated by their steric environments. GVL's single methyl group allows it to act as a highly efficient, coordinating green solvent for precision polymerizations like ATRP. Conversely, the dual methyl substitution of 4,5-dimethyldihydrofuran-2(3H)-one renders it a specialized architectural modifier, utilized in copolymerizations to drastically alter the thermal and mechanical properties of biodegradable polyesters.

Sources

Comparative

Validating Stereochemical Assignments of 4,5-Dimethyldihydrofuran-2(3H)-one: NOESY NMR vs. Alternative Methodologies

The Stereochemical Conundrum Small lactones, such as 4,5-dimethyldihydrofuran-2(3H)-one (MW = 114.14 g/mol ), are ubiquitous structural motifs in natural products and pharmaceutical intermediates. Assigning the relative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Conundrum

Small lactones, such as 4,5-dimethyldihydrofuran-2(3H)-one (MW = 114.14 g/mol ), are ubiquitous structural motifs in natural products and pharmaceutical intermediates. Assigning the relative stereochemistry at the C4 and C5 chiral centers (cis vs. trans) is critical, as spatial orientation directly dictates biological activity and synthetic utility.

Because this specific lactone is often an amorphous liquid at room temperature, traditional X-ray crystallography is frequently unviable without complex chemical derivatization. Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically 2D NOESY (Nuclear Overhauser Effect Spectroscopy)—serves as the gold standard for non-destructive, solution-state stereochemical validation. This guide provides a comprehensive framework for executing and validating NOESY experiments, comparing its efficacy against orthogonal analytical techniques.

Mechanistic Causality: Why NOESY Excels for Small Lactones

The Nuclear Overhauser Effect (NOE) relies on dipole-dipole cross-relaxation between spatially proximate protons (< 5 Å), independent of through-bond J-coupling (1). The efficacy of NOESY is strictly governed by the molecule's rotational correlation time ( τc​ ), which is proportional to molecular weight and solvent viscosity (2).

For small molecules like 4,5-dimethyldihydrofuran-2(3H)-one (MW < 600 Da), the tumbling rate is rapid ( ωτc​≪1 ). In this extreme narrowing regime, the maximum theoretical NOE enhancement is +50%, and the NOE cross-peaks appear with the opposite phase to the diagonal signals (3).

Medium-sized molecules (MW 700–1200 Da) approach the zero-crossing point ( ωτc​≈1.12 ), where NOESY signals vanish, necessitating ROESY (Rotating-frame Overhauser Effect Spectroscopy). However, for our 114 Da lactone, ROESY is suboptimal due to lower theoretical sensitivity and the risk of TOCSY artifacts generated during the spin-lock pulse. Thus, 2D NOESY remains the most robust and artifact-free choice for stereocontrolled synthesis validation (4).

Diagnostic Workflow: Self-Validating NOESY Protocol

To ensure a self-validating system, the protocol must include internal distance calibrations and rigorous sample preparation to prevent NOE quenching.

Step 1: Sample Preparation and Degassing
  • Action: Dissolve 10–15 mg of 4,5-dimethyldihydrofuran-2(3H)-one in 0.6 mL of high-purity CDCl 3​ . Subject the NMR tube to at least three freeze-pump-thaw cycles on a Schlenk line, then seal under argon.

  • Causality: Dissolved oxygen is paramagnetic. Its unpaired electrons provide a highly efficient, non-radiative T1​ relaxation pathway that competes directly with proton-proton cross-relaxation, effectively quenching the transient NOE signal (5).

Step 2: T1​ Measurement and Parameter Optimization
  • Action: Acquire an inversion-recovery 1 H NMR experiment (180° - τ

    • 90° - acq) to estimate the longitudinal relaxation time ( T1​ ) of the C4 and C5 protons. Set the inter-scan delay ( D1​ ) to ≥5×T1​ .
  • Causality: Complete magnetization recovery between scans is mandatory. Failing to wait 5×T1​ leads to signal attenuation, skewed integration, and false-negative cross-peaks.

Step 3: Mixing Time ( τm​ ) Selection
  • Action: Set the NOESY mixing time ( τm​ ) to 0.5–0.8 seconds.

  • Causality: Small molecules build up NOE slowly due to their short correlation times. A longer mixing time allows the transient NOE to reach its maximum intensity. However, it must not exceed T1​ , otherwise, the signal decays via standard relaxation before acquisition.

Step 4: Acquisition with Zero-Quantum Suppression
  • Action: Execute a phase-sensitive 2D NOESY pulse sequence (e.g., noesygpphpp on Bruker systems) utilizing gradient pulses for zero-quantum (ZQ) suppression.

  • Causality: J-coupled protons (like the adjacent C4-H and C5-H) generate ZQ coherence artifacts that mimic spatial NOE cross-peaks. Swept-frequency pulses or random mixing time variations suppress these artifacts, isolating pure through-space correlations.

Step 5: Stereochemical Deduction & Internal Validation
  • Action: Phase the spectrum so the diagonal is negative. True NOE cross-peaks will be positive.

    • cis-Isomer: Exhibits a strong cross-peak between the C4-CH 3​ and C5-CH 3​ protons (distance ~2.5–3.0 Å).

    • trans-Isomer: The methyl groups are on opposite faces. Expect strong cross-peaks between C4-CH 3​ and C5-H, and between C5-CH 3​ and C4-H.

  • Self-Validation Check: Verify the cross-peak between the C3 geminal protons ( Hα​ and Hβ​ ). Because their distance is fixed (~1.75 Å), this serves as an internal "ruler" to confirm the experiment successfully captured NOE build-up.

Orthogonal Alternatives: The Comparative Matrix

While NOESY is highly effective, orthogonal methods are required when dealing with complex mixtures, overlapping signals, or rigid regulatory submissions.

MethodologyOptimal MW RangeSample RequirementKey AdvantagesKey LimitationsTypical Outcome for Small Lactones
2D NOESY NMR < 600 Da~10 mgDirect through-space observation; high sensitivity for small molecules.Requires rigorous degassing; susceptible to zero-quantum artifacts.Unambiguously identifies cis/trans via CH 3​ -CH 3​ vs H-CH 3​ proximity.
2D ROESY NMR 700 - 1200 Da~15 mgNOE is always positive regardless of correlation time ( τc​ ).TOCSY artifacts from spin-lock; lower sensitivity for MW < 500.Rarely needed for MW=114 unless solvent viscosity is extremely high.
X-Ray Crystallography Any (if crystalline)Single crystal (>0.1 mm)Provides absolute configuration and exact atomic coordinates.Lactone is often liquid at RT; crystallization is highly difficult.Unambiguous 3D structure only if derivatized to a solid state.
DFT-GIAO NMR AnyNone (Computational)Orthogonal validation of ambiguous NMR data; no physical sample needed.Computationally expensive for highly flexible ring conformers.Excellent agreement with experimental δ and J values.

Synthesis & Decision Architecture

To streamline the analytical pipeline, the following decision matrix dictates the optimal technique based on the physical state and molecular weight of the lactone derivative.

StereochemicalValidation Start Synthesize/Isolate 4,5-Dimethyldihydrofuran-2(3H)-one State Physical State? Start->State Solid Solid (Crystalline) State->Solid Yes Liquid Liquid / Amorphous State->Liquid No Xray X-Ray Crystallography (Absolute Config) Solid->Xray NMR NMR Spectroscopy (Relative Config) Solid->NMR Orthogonal check Liquid->NMR Validate Cross-Validate with DFT-GIAO Calculations Xray->Validate MW Molecular Weight? NMR->MW Small MW < 600 Da (Lactone MW=114) MW->Small Medium MW 700 - 1200 Da MW->Medium NOESY 2D NOESY Mixing Time: 0.5-1.0s Small->NOESY ROESY 2D ROESY Spin-lock: 200-300ms Medium->ROESY NOESY->Validate ROESY->Validate

Decision matrix for stereochemical validation of small lactones by physical state and MW.

Conclusion

For 4,5-dimethyldihydrofuran-2(3H)-one, 2D NOESY NMR provides an elegant, self-validating mechanism for stereochemical assignment. By understanding the causality between molecular tumbling, relaxation pathways, and mixing times, researchers can avoid false negatives caused by paramagnetic quenching or inappropriate pulse sequences. When combined with orthogonal computational methods like DFT-GIAO, NOESY forms the cornerstone of rigorous structural elucidation in modern drug development.

References

  • Columbia University NMR Facility.NOESY and ROESY Guidelines.
  • UCSD SSPPS NMR Facility.NOESY and ROESY.
  • Nanalysis.NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
  • JEOL USA.Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected.
  • Journal of the American Chemical Society (ACS Publications).Stereocontrolled Synthesis of a Nonracemic Vitamin B12 A−B-Semicorrin.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,5-Dimethyldihydrofuran-2(3h)-one

As a Senior Application Scientist, I have structured this guide to provide you with the mechanistic understanding and field-proven protocols necessary for handling 4,5-Dimethyldihydrofuran-2(3H)-one (CAS: 6971-63-7). By...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide you with the mechanistic understanding and field-proven protocols necessary for handling 4,5-Dimethyldihydrofuran-2(3H)-one (CAS: 6971-63-7). By bridging the gap between chemical properties and operational safety, this document serves as a self-validating framework for your laboratory's safety program.

Mechanistic Chemical Profile & Hazard Causality

4,5-Dimethyldihydrofuran-2(3H)-one is a gamma-lactone derivative characterized by a five-membered heterocyclic ring. Understanding its molecular behavior is the foundation of safe handling:

  • Reactivity & Stability: The lactone ring is stable under neutral conditions but undergoes rapid, exothermic ring-opening hydrolysis when exposed to strong bases or oxidizing agents[1].

  • Hazard Causality: The compound acts as a mild skin and eye irritant[2]. The lipophilic nature of its methyl groups enhances its ability to penetrate the lipid bilayer of human skin, meaning standard latex gloves offer insufficient breakthrough times. While it is a liquid with low volatility at room temperature, aerosolization during vigorous stirring, heating, or high-shear mixing can lead to respiratory tract irritation[2].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety protocol, PPE selection must be dictated by the operational scale. The following matrix summarizes the quantitative and qualitative requirements for handling this lactone.

Table 1: PPE Matrix for 4,5-Dimethyldihydrofuran-2(3H)-one

PPE CategoryAnalytical Scale (<10 mL)Preparative Scale (>100 mL)Mechanistic Justification
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Double-gloved Neoprene or heavy-duty Nitrile (EN 374)Lipophilic lactones degrade natural rubber/latex rapidly. Nitrile provides superior chemical resistance against organic esters[3].
Eye Protection Safety glasses with side shieldsTightly fitting safety goggles (EN 166) or Face ShieldPrevents capillary action of splashed liquid into the ocular mucosa[4].
Body Protection Standard 100% cotton lab coatImpervious, flame-resistant chemical apronSynthetic fibers can melt into the skin if a secondary fire occurs; cotton provides a breathable, non-melting barrier[4].
Respiratory Fume hood (Face velocity >100 fpm)Full-face respirator with ABEK organic vapor cartridgeMitigates inhalation of micro-aerosols generated during scale-up or high-shear mixing[4].

Step-by-Step Operational Workflow

Protocol: Safe Transfer and Reaction Setup Every step in this workflow is designed to minimize vapor exposure and prevent static accumulation, which is crucial when handling combustible organic liquids.

  • Environmental Verification: Ensure the fume hood is operational with a minimum of 10 air changes per hour (ACH)[5]. Verify that no strong bases, strong acids, or oxidizing agents are present in the workspace, as these are incompatible and catalyze degradation[1].

  • PPE Donning: Equip the PPE specified in Table 1. Perform a visual and inflation inspection of nitrile gloves to check for micro-tears before handling the chemical.

  • Vessel Preparation: Ground and bond all receiving vessels if transferring volumes greater than 1 Liter. Dry powders and organic liquids can build static electricity charges when subjected to the friction of transfer[5].

  • Chemical Transfer: Use a glass or PTFE syringe for analytical volumes. For preparative volumes, use a peristaltic pump with PTFE tubing. Do not pour directly from height, as this generates micro-aerosols and increases inhalation risk.

  • Reaction Monitoring: Keep the reaction vessel sealed under an inert atmosphere (e.g., Nitrogen or Argon) if heating above 60°C. The flash point of similar gamma-lactones typically ranges between 93°C and 98°C[1][6].

Logical Flow of Handling and Spill Response

To visualize the operational logic, the following diagram outlines the critical decision points during handling and emergency response.

G Start Initiate Protocol PPE Don PPE Matrix (Nitrile, Goggles, Coat) Start->PPE Setup Ventilation Setup (Fume Hood >10 ACH) PPE->Setup Transfer Chemical Transfer (4,5-Dimethyldihydrofuran-2(3H)-one) Setup->Transfer Spill Spill Detected? Transfer->Spill Contain Containment & Absorbent (Vermiculite/Sand) Spill->Contain Yes Dispose Routine Waste Disposal (Incineration) Spill->Dispose No Contain->Dispose End Protocol Complete Dispose->End

Operational workflow and spill response logic for 4,5-Dimethyldihydrofuran-2(3H)-one.

Spill Containment and Waste Disposal Plan

A self-validating disposal protocol ensures environmental compliance and laboratory safety. 4,5-Dimethyldihydrofuran-2(3H)-one must not be discharged into the municipal sewer system[7].

Spill Response Protocol:

  • Isolation: Immediately halt operations and evacuate personnel from the immediate vicinity. Eliminate all ignition sources (sparks, open flames)[8].

  • Containment: Do not use water to flush the spill, as the compound is only slightly soluble and the water jet will spread the contamination[1]. Instead, dike the spilled material using an inert absorbent such as dry sand, earth, or vermiculite[8].

  • Neutralization & Collection: Use non-sparking tools to scoop the saturated absorbent into a chemically compatible, sealable polyethylene container[4].

  • Surface Decontamination: Wipe the area with a mild detergent solution, followed by an ethanol wipe to remove residual lipophilic traces.

Waste Disposal Plan:

  • Liquid Waste: Segregate into a designated "Non-Halogenated Organic Waste" carboy. Ensure the carboy does not contain strong acids or bases to prevent pressure build-up from exothermic reactions[1].

  • Solid Waste: Dispose of contaminated gloves, wipes, and absorbents in a sealed chemical waste bin destined for high-temperature incineration[8].

References

  • Title: Gamma Hexalactone Safety Data Sheet Source: Chemtex USA URL:[Link]

  • Title: SAFETY DATA SHEET Gamma-hexalactone (natural) Source: Synerzine URL:[Link]

  • Title: SAFETY DATA SHEET gamma-Decalactone Source: Fisher Scientific URL:[Link]

  • Title: SAFETY DATA SHEET gamma-Hexalactone (EU) Source: Fisher Scientific URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyldihydrofuran-2(3h)-one
Reactant of Route 2
4,5-Dimethyldihydrofuran-2(3h)-one
© Copyright 2026 BenchChem. All Rights Reserved.